molecular formula C11H13NO2 B180806 (5S)-5-benzylmorpholin-3-one CAS No. 101250-48-0

(5S)-5-benzylmorpholin-3-one

Katalognummer: B180806
CAS-Nummer: 101250-48-0
Molekulargewicht: 191.23 g/mol
InChI-Schlüssel: PXPFDUZBGQDAEP-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5S)-5-benzylmorpholin-3-one is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5S)-5-benzylmorpholin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5S)-5-benzylmorpholin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(5S)-5-benzylmorpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11-8-14-7-10(12-11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPFDUZBGQDAEP-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)CO1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC(=O)CO1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (5S)-5-benzylmorpholin-3-one: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5S)-5-benzylmorpholin-3-one is a chiral heterocyclic compound belonging to the morpholinone class. The presence of a stereocenter at the C5 position, coupled with the benzyl substituent, imparts specific three-dimensional characteristics that are of significant interest in medicinal chemistry and drug design. This guide provides a comprehensive overview of the chemical properties, structural features, and a proposed stereoselective synthetic pathway for (5S)-5-benzylmorpholin-3-one. The discussion is grounded in established principles of organic synthesis and structural analysis, drawing parallels from closely related analogues to provide a robust framework for researchers. Potential applications are inferred from the biological activities of similar morpholine-containing scaffolds.

Introduction: The Significance of Chiral Morpholinones

The morpholine ring is a privileged scaffold in medicinal chemistry, known for improving the physicochemical and pharmacokinetic properties of drug candidates.[1][2] When a carbonyl group is introduced to form a morpholinone, and particularly when a chiral center is present, these structures become valuable building blocks for creating molecules with highly specific biological activities.[3][4] The stereochemistry of such compounds is often crucial for their interaction with biological targets, with different enantiomers potentially exhibiting vastly different potencies and selectivity.[3][4] (5S)-5-benzylmorpholin-3-one, with its defined stereochemistry, represents a key starting point for the development of novel therapeutics.

Chemical Structure and Properties

The fundamental characteristics of (5S)-5-benzylmorpholin-3-one are summarized below. While experimental data for this specific enantiomer is not widely published, these properties are based on its known molecular formula and data for the racemic or analogous compounds.

Structure

The structure of (5S)-5-benzylmorpholin-3-one features a six-membered morpholine ring containing an oxygen and a nitrogen atom at positions 1 and 4, respectively. A carbonyl group is located at the C3 position, and a benzyl group is attached to the chiral center at the C5 position with (S)-configuration.

Caption: 2D Structure of (5S)-5-benzylmorpholin-3-one.

Physicochemical Properties
PropertyValueSource/Comment
CAS Number 101250-48-0Specific to (5S) enantiomer
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
IUPAC Name (5S)-5-benzylmorpholin-3-one
Melting Point 103-105 °CData for 5-Benzylmorpholin-3-one (CAS 7684-29-9), likely the racemate.[5]
Boiling Point 155-160 °CData for 5-Benzylmorpholin-3-one (CAS 7684-29-9).[5]
Solubility Expected to be soluble in methanol, ethanol, chloroform, and other common organic solvents. Limited solubility in water.Inferred from general properties of similar organic compounds.
Spectroscopic Characterization (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the benzyl group protons (in the aromatic region, ~7.2-7.4 ppm, and as a multiplet for the benzylic CH₂), and the protons of the morpholinone ring. The chiral center at C5 will likely induce diastereotopicity in the adjacent methylene protons, leading to more complex splitting patterns.

  • ¹³C NMR: The carbon NMR spectrum should display a signal for the carbonyl carbon around 170 ppm. Aromatic carbons of the benzyl group will appear in the 120-140 ppm region, while the aliphatic carbons of the morpholinone ring and the benzylic carbon will be found in the upfield region.

  • Mass Spectrometry (MS): The mass spectrum, under electron ionization (EI), would be expected to show a molecular ion peak (M⁺) at m/z 191. The fragmentation pattern would likely involve the loss of the benzyl group (m/z 91) and other characteristic fragments of the morpholinone ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1650-1690 cm⁻¹. An N-H stretching band would be observed around 3200-3400 cm⁻¹. Aromatic C-H stretching bands will appear just above 3000 cm⁻¹, and aliphatic C-H stretching bands just below 3000 cm⁻¹.[6][7][8][9]

Stereoselective Synthesis

The synthesis of enantiomerically pure morpholinones is a key challenge in organic chemistry.[10] General strategies often involve the use of chiral starting materials or chiral auxiliaries to control the stereochemistry of the final product.[1][3][11] A plausible and efficient route to (5S)-5-benzylmorpholin-3-one starts from the readily available chiral amino alcohol, (S)-phenylalaninol.

Proposed Synthetic Pathway

G A (S)-Phenylalaninol B N-protected (S)-Phenylalaninol A->B Protection (e.g., Boc) C N-protected, O-alkylated intermediate B->C O-Alkylation (e.g., ethyl bromoacetate) D (5S)-5-benzylmorpholin-3-one C->D Deprotection & Cyclization

Caption: Proposed synthetic workflow for (5S)-5-benzylmorpholin-3-one.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on established methodologies for the synthesis of substituted morpholinones from amino alcohols.[10][12] Optimization of reaction conditions may be necessary.

Step 1: N-Protection of (S)-Phenylalaninol

  • Dissolve (S)-phenylalaninol (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[13]

  • Add a base, for example, triethylamine (1.1 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-Boc-(S)-phenylalaninol.

Causality: The protection of the amine is crucial to prevent N-alkylation in the subsequent step, ensuring selective O-alkylation. The Boc group is a common choice due to its stability under the conditions of the next step and its ease of removal.

Step 2: O-Alkylation

  • To a solution of N-Boc-(S)-phenylalaninol (1.0 eq.) in anhydrous THF, add sodium hydride (NaH) (1.2 eq.) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.2 eq.) dropwise.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality: This step introduces the two-carbon unit that will form the C2 and C3 positions of the morpholinone ring. The use of a strong base like NaH is necessary to deprotonate the hydroxyl group, forming a nucleophilic alkoxide for the subsequent Sₙ2 reaction with ethyl bromoacetate.

Step 3: Deprotection and Cyclization

  • Dissolve the O-alkylated intermediate from Step 2 in a solvent such as DCM or dioxane.

  • Add an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to remove the Boc protecting group.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC.

  • Once the starting material is consumed, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • The resulting amino ester intermediate can then be cyclized by heating in a high-boiling point solvent like toluene or xylene, often with a catalytic amount of a base to promote the intramolecular amidation.

  • After cooling, the product can be purified by recrystallization or column chromatography to yield (5S)-5-benzylmorpholin-3-one.

Causality: The acidic conditions selectively cleave the Boc protecting group, liberating the amine. The subsequent heating provides the thermal energy required for the intramolecular cyclization (lactamization), where the newly freed amine attacks the ester carbonyl to form the stable six-membered morpholinone ring.

Potential Applications in Drug Development

While specific biological activity data for (5S)-5-benzylmorpholin-3-one is not extensively documented, the broader class of chiral morpholines and morpholinones has shown significant potential in various therapeutic areas.

As a Scaffold for Kinase Inhibitors

The morpholine moiety is a common feature in many kinase inhibitors. For instance, derivatives of pyrazolopyrimidine containing chiral morpholines have been developed as highly selective inhibitors of the mammalian target of rapamycin (mTOR), a key protein in cell growth and proliferation.[3] The stereochemistry of the morpholine ring can significantly influence the potency and selectivity of these inhibitors. (5S)-5-benzylmorpholin-3-one could serve as a valuable starting material for the synthesis of novel kinase inhibitors.

In the Development of Antimalarial Agents

Benzylmorpholine structures have been incorporated into tetraoxane-based compounds with potent antimalarial activity.[14][15] The benzylmorpholine moiety in these molecules is thought to contribute to their pharmacokinetic properties and overall efficacy. The stereochemistry of this fragment could play a role in the interaction with biological targets within the Plasmodium falciparum parasite.

Other Potential Therapeutic Areas

The versatility of the morpholine scaffold suggests that derivatives of (5S)-5-benzylmorpholin-3-one could be explored for a wide range of biological activities, including as antibacterial, antiviral, and anti-inflammatory agents.[1][2]

G A (5S)-5-benzylmorpholin-3-one B Kinase Inhibitors (e.g., mTOR) A->B Derivative Synthesis C Antimalarial Agents A->C Derivative Synthesis D Other Therapeutics (Antibacterial, Antiviral, etc.) A->D Derivative Synthesis

Caption: Potential drug development pathways from (5S)-5-benzylmorpholin-3-one.

Conclusion

(5S)-5-benzylmorpholin-3-one is a chiral building block with significant potential in the field of medicinal chemistry. While detailed experimental data for this specific compound is limited in the public domain, its structure and properties can be reliably inferred from related compounds. The proposed stereoselective synthesis, starting from (S)-phenylalaninol, provides a clear and viable pathway for its preparation in an academic or industrial research setting. The established importance of the chiral morpholine scaffold in a variety of biologically active molecules underscores the value of (5S)-5-benzylmorpholin-3-one as a key intermediate for the discovery of new and improved therapeutics. Further research into the specific biological activities of this compound and its derivatives is warranted.

References

  • Chirality in Drug Molecules: Synthetic and Biological Implications. Hilaris Publisher. [Link]

  • A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. National Institutes of Health. [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. PubMed. [Link]

  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. ACS Publications. [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]

  • Synthesis and profiling of benzylmorpholine 1,2,4,5-tetraoxane analogue N205: Towards tetraoxane scaffolds with potential for single dose cure of malaria. PubMed. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • The Exploration of Chirality for Improved Druggability within the Human Kinome. National Institutes of Health. [Link]

  • Morpholine synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of Biologically Important Chiral Morpholine Derivatives. Semantic Scholar. [Link]

  • Expanding Complex Morpholines Using Systematic Chemical Diversity. National Institutes of Health. [Link]

  • N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. ResearchGate. [Link]

  • N-alkylation of morpholine with other alcohols. ResearchGate. [Link]

  • Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al₂O₃. ResearchGate. [Link]

  • Synthesis and profiling of benzylmorpholine 1,2,4,5-tetraoxane analogue N205: Towards tetraoxane scaffolds with potential for single dose cure of malaria. ResearchGate. [Link]

  • A New Strategy for the Synthesis of Substituted Morpholines. National Institutes of Health. [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. PubMed. [Link]

  • 2-Benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. MDPI. [Link]

  • Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. ResearchGate. [Link]

  • Multicomponent Synthesis of the New Compound 2-Benzyl-6-(3-((7-chloroquinolin-4-yl)amino)propyl)-3-morpholino-7-(4-pyridin-2-yl)phenyl)-6,7-dihidro-5H-pyrrolo[3,4-b]pyridin-5-one. MDPI. [Link]

  • phenylalaninol, (S)-. PubChem. [Link]

  • INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Gelest, Inc.. [Link]

  • IR spectrum of 1,5-bis(1,3-benzodioxol-5yl)penta-1,4-dien-3-one. ResearchGate. [Link]

  • Design, antiproliferative potency, and in silico studies of novel 5-methylfuran-3-yl)thio)-3-phenylquinazolin-4(3H)-one based derivatives as potential EGFR inhibitors. PubMed. [Link]

  • Convenient process for the preparation of chiral or racemic phenylalaninols and their N-blocked derivatives.
  • Method of making (S)-3-(Aminomethyl)-5-Methylhexanoic acid.
  • 1,3-Benzodioxole-5-carboxylic acid. NIST WebBook. [Link]

  • Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds.
  • Enantioselective Synthesis of Pyrroloindolines by a Formal [3+2] Cycloaddition Reaction. National Institutes of Health. [Link]

Sources

An In-depth Technical Guide to the Stereospecific Synthesis of (5S)-5-Benzylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(5S)-5-Benzylmorpholin-3-one is a chiral heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its rigid, conformationally defined structure and the stereospecific presentation of the benzyl substituent make it a valuable building block for synthesizing complex molecular architectures with specific biological activities. This technical guide provides a comprehensive overview of a robust and stereospecific synthetic route to (5S)-5-benzylmorpholin-3-one, designed for researchers, medicinal chemists, and process development scientists. The synthesis leverages a chiral pool starting material to ensure absolute stereochemical control at the C5 position. We will delve into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols, providing a self-validating and reproducible methodology grounded in established chemical principles.

Introduction: The Significance of the Chiral Morpholinone Core

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs.[1][2] When functionalized with stereocenters, these heterocycles can interact with biological targets in a highly specific manner, profoundly influencing efficacy and safety profiles. The morpholin-3-one variant, featuring a lactam moiety, introduces a hydrogen bond donor/acceptor site and a rigidifying element. The stereocenter at the C5 position, adjacent to the nitrogen atom, dictates the spatial orientation of the substituent, which is critical for molecular recognition by enzymes and receptors.

The target molecule, (5S)-5-benzylmorpholin-3-one, is a key intermediate for the synthesis of more complex pharmaceutical agents. The (S)-configuration and the benzyl group at C5 are crucial design elements for achieving desired pharmacological effects in various therapeutic areas. Therefore, a reliable and stereocontrolled synthesis is paramount.

Strategic Overview: A Chiral Pool Approach

The most direct and reliable strategy for ensuring the absolute stereochemistry of the final product is to begin with a readily available, enantiomerically pure starting material. This "chiral pool" approach obviates the need for challenging asymmetric catalysis or chiral resolutions late in the synthetic sequence.

For the synthesis of (5S)-5-benzylmorpholin-3-one, the logical and commercially available chiral precursor is (S)-2-amino-3-phenylpropan-1-ol , commonly known as (S)-phenylalaninol . This molecule contains the required carbon skeleton and, most importantly, the pre-defined (S)-stereocenter that will become the C5 position of the target morpholinone.

The overall synthetic strategy is a two-step sequence:

  • N-Alkylation: Selective alkylation of the primary amine of (S)-phenylalaninol with an ethyl acetate synthon.

  • Intramolecular Cyclization: Lactam formation to construct the morpholin-3-one ring.

This approach ensures that the stereochemical integrity of the chiral center is maintained throughout the synthesis.

G cluster_0 Synthetic Strategy start (S)-Phenylalaninol (Chiral Pool Precursor) intermediate N-Alkylated Intermediate start->intermediate Step 1: N-Alkylation end (5S)-5-Benzylmorpholin-3-one (Target Molecule) intermediate->end Step 2: Intramolecular Cyclization

Caption: Overall synthetic workflow.

Mechanistic Insights and Experimental Design

Step 1: N-Alkylation of (S)-Phenylalaninol

The first crucial step is the selective N-alkylation of (S)-phenylalaninol with a reagent that introduces a protected carboxylic acid function. The most common and effective reagents for this transformation are α-halo esters, such as ethyl bromoacetate or ethyl chloroacetate.

Causality Behind Experimental Choices:

  • Reagent: Ethyl bromoacetate is chosen for its higher reactivity compared to ethyl chloroacetate, often allowing for milder reaction conditions.

  • Base: A mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) is employed. Its role is to neutralize the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards the product. Using a strong base like sodium hydroxide could risk saponification of the ester moiety.

  • Solvent: A polar aprotic solvent like acetonitrile (CH₃CN) or dimethylformamide (DMF) is ideal as it effectively dissolves the starting materials and facilitates the Sₙ2 reaction without interfering.

  • Stoichiometry: A slight excess of the amino alcohol is sometimes used to ensure the complete consumption of the alkylating agent, preventing the formation of N,N-dialkylated byproducts. However, careful control of stoichiometry (near 1:1) is generally preferred.

The reaction proceeds via a standard Sₙ2 mechanism where the nucleophilic primary amine of (S)-phenylalaninol attacks the electrophilic carbon of ethyl bromoacetate, displacing the bromide ion.

Caption: Nucleophilic substitution for N-alkylation.

Step 2: Intramolecular Cyclization (Lactamization)

The second step involves the formation of the six-membered morpholinone ring via an intramolecular cyclization of the N-alkylated intermediate. This transformation is essentially an amidation reaction where the secondary amine attacks the ester carbonyl.

Causality Behind Experimental Choices:

  • Thermal Cyclization: Often, simply heating the intermediate in a high-boiling point solvent like toluene or xylene is sufficient to drive the cyclization, with the concomitant removal of ethanol. This is an entropically favored process due to the formation of a stable six-membered ring.

  • Catalysis: The reaction can be slow, and trace amounts of acid or base can catalyze the lactamization. However, for a clean transformation, thermal conditions are often preferred to minimize side reactions.

  • Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the starting material (TLC, LC-MS) and the evolution of ethanol.

This step is an intramolecular nucleophilic acyl substitution. The nitrogen lone pair attacks the ester carbonyl, forming a tetrahedral intermediate. Subsequent collapse of this intermediate eliminates ethanol, yielding the stable amide bond of the morpholin-3-one ring. The stereocenter at C5 is not involved in this reaction and its configuration is fully retained.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(((S)-1-hydroxy-3-phenylpropan-2-yl)amino)acetate

  • To a 250 mL round-bottom flask, add (S)-phenylalaninol (10.0 g, 66.1 mmol) and potassium carbonate (11.0 g, 79.6 mmol).

  • Add acetonitrile (100 mL) and stir the suspension at room temperature for 15 minutes.

  • Cool the mixture to 0 °C using an ice bath.

  • Add ethyl bromoacetate (7.3 mL, 66.1 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate) until the starting amino alcohol is consumed.

  • Filter the reaction mixture to remove the inorganic salts and wash the solid with acetonitrile (2 x 20 mL).

  • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 30% to 70% ethyl acetate in hexane) to yield the title compound as a clear oil.

Protocol 2: Synthesis of (5S)-5-Benzylmorpholin-3-one

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the purified ethyl 2-(((S)-1-hydroxy-3-phenylpropan-2-yl)amino)acetate (from the previous step, e.g., 12.5 g, 52.7 mmol) in toluene (125 mL).

  • Heat the solution to reflux (approx. 110-112 °C).

  • Continue refluxing for 12-18 hours, collecting the ethanol byproduct in the Dean-Stark trap.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexane) or by flash column chromatography on silica gel (e.g., 50% to 100% ethyl acetate in hexane) to afford (5S)-5-benzylmorpholin-3-one as a white to off-white solid.

Data Summary and Characterization

The following table summarizes the expected outcomes and key characterization data for the synthesis.

Compound Step Molecular Formula MW ( g/mol ) Typical Yield Key Analytical Data (Expected)
Ethyl 2-(((S)-1-hydroxy-3-phenylpropan-2-yl)amino)acetate1C₁₃H₁₉NO₃237.2975-85%¹H NMR, ¹³C NMR, MS (ESI+)
(5S)-5-Benzylmorpholin-3-one2C₁₁H₁₃NO₂191.2380-90%¹H NMR, ¹³C NMR, MS (ESI+), Chiral HPLC (ee >99%), [α]D

Conclusion

This guide outlines a scientifically sound, reliable, and stereospecific synthesis of (5S)-5-benzylmorpholin-3-one. By employing a chiral pool strategy starting from (S)-phenylalaninol, the synthesis ensures high enantiomeric purity of the final product. The two-step sequence of N-alkylation followed by thermal intramolecular cyclization is a robust method that avoids harsh reagents and complex catalytic systems. The detailed protocols and mechanistic rationale provided herein offer researchers a clear and reproducible pathway to access this valuable chiral building block for applications in drug discovery and development.

References

  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]

  • Wolfe, J. P., & Ney, J. E. (2005). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 7(9), 1741–1744. [Link]

  • Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324–332. [Link]

  • O'Donnell, M. J. (2001). The O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. [Link]

  • Menicagli, R., et al. (2004). In vitro cytotoxic activities of 2-alkyl-4,6-diheteroalkyl-1,3,5-triazines: New molecules in anticancer research. Journal of Medicinal Chemistry, 47(19), 4649–4652. [Link]

  • Baindur, N., et al. (2005). 2-Hydroxy-4,6-diamino-[1][3][4]triazines: A Novel Class of VEGF-R2 (KDR) Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 48(6), 1717–1720. [Link]

Sources

The Benzylmorpholinone Scaffold: A Technical Guide to a Privileged Core in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

While the specific biological role of (5S)-5-benzylmorpholin-3-one remains to be fully elucidated, its core structure represents a confluence of two pharmacologically significant motifs: the benzyl group and the morpholinone heterocycle. This technical guide provides an in-depth analysis of the potential mechanisms of action of the benzylmorpholinone scaffold in biological systems, drawing upon extensive research into structurally related compounds. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a synthesized perspective on the therapeutic promise of this chemical class. We will explore the established activities of analogous structures, from anticancer to antimalarial and anti-inflammatory applications, and provide validated experimental protocols to facilitate further investigation into this promising area of medicinal chemistry.

The Morpholinone Core: A Versatile Scaffold in Medicinal Chemistry

The morpholine ring is a six-membered heterocycle containing both nitrogen and oxygen atoms. This unique composition confers favorable physicochemical properties, including improved aqueous solubility and metabolic stability, making it a "privileged pharmacophore" in drug design.[1][2] The morpholine moiety is a common feature in a wide array of approved drugs and clinical candidates, where it can enhance potency and modulate pharmacokinetic profiles.[1][3] Its incorporation into a molecule can facilitate interactions with biological targets and improve passage across the blood-brain barrier.[3] The presence of the ketone group in the morpholin-3-one structure introduces a polar feature that can participate in hydrogen bonding with target proteins, further enhancing binding affinity.

The Benzyl Group: A Key to Biological Activity

The benzyl group, a phenyl group attached to a methylene bridge, is another frequently encountered substituent in bioactive molecules. Its lipophilic nature allows for hydrophobic interactions with target proteins, often contributing significantly to binding affinity. The aromatic ring can also engage in π-π stacking and cation-π interactions. Furthermore, the benzyl group can be readily substituted, providing a facile means to modulate the electronic and steric properties of a molecule to optimize its biological activity.

Potential Mechanisms of Action of the Benzylmorpholinone Scaffold

Based on the activities of structurally related compounds, the (5S)-5-benzylmorpholin-3-one scaffold holds potential for a range of therapeutic applications. The following sections detail these possibilities, supported by evidence from the scientific literature.

Anticancer Activity

A significant body of research points to the anticancer potential of benzylmorpholinone derivatives.

  • EZH2 Inhibition: A series of benzomorpholine derivatives have been synthesized and identified as potent inhibitors of the histone lysine methyltransferase EZH2.[4] EZH2 is frequently overexpressed in various cancers and plays a crucial role in tumor progression. Inhibition of EZH2 can lead to cell cycle arrest and reduced proliferation of cancer cells.[4] One promising derivative, compound 6y, demonstrated IC50 values of 1.1 µM in both A549 and NCI-H1975 non-small cell lung cancer cell lines and was shown to reduce EZH2 expression and cause cell cycle arrest in the G2/M phase.[4]

  • Antiproliferative Effects: Hybrid molecules containing both morpholine and thiazole moieties have demonstrated antitumor activity.[5] The combination of these two heterocyclic systems can result in compounds with potent growth inhibitory effects on cancer cell lines.

  • Cytotoxicity: Analogues of the naturally occurring nostoclides, which feature a 3-benzyl-5-arylidene-furan-2(5H)-one structure, have shown moderate cytotoxic activity against various cancer cell lines.

Antimalarial Activity

The benzylmorpholine scaffold has been incorporated into novel antimalarial agents. Specifically, benzylmorpholine 1,2,4,5-tetraoxane analogues have been designed and synthesized, exhibiting potent in vitro activity against Plasmodium falciparum.[6] One such analogue, N205, displayed an IC50 as low as 0.84 nM and demonstrated in vivo efficacy in mouse models of malaria.[6] This suggests that the benzylmorpholine moiety can serve as a key component of novel endoperoxide-based antimalarials.

Anti-inflammatory Activity

Derivatives of morpholinopyrimidine have been investigated as anti-inflammatory agents.[7] These compounds have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. Molecular docking studies suggest that these compounds can bind to and inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[7]

Experimental Workflows for Investigating Benzylmorpholinone Derivatives

To elucidate the specific mechanism of action of a novel compound such as (5S)-5-benzylmorpholin-3-one, a systematic experimental approach is required. The following protocols are based on established methodologies for characterizing bioactive compounds.

In Vitro Cytotoxicity and Antiproliferative Assays

This workflow is designed to assess the effect of a test compound on the viability and proliferation of cancer cell lines.

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Viability/Proliferation Assay cluster_3 Data Analysis start Select Cancer Cell Lines (e.g., A549, MCF-7) culture Culture cells to ~80% confluency start->culture seed Seed cells in 96-well plates culture->seed prepare Prepare serial dilutions of test compound seed->prepare treat Add compound to cells and incubate for 48-72h prepare->treat add_reagent Add MTT or resazurin reagent treat->add_reagent incubate_reagent Incubate for 2-4h add_reagent->incubate_reagent read_plate Measure absorbance/fluorescence incubate_reagent->read_plate plot Plot dose-response curve read_plate->plot calculate Calculate IC50 value plot->calculate G cluster_0 Assay Preparation cluster_1 Reaction Incubation cluster_2 Detection cluster_3 Data Analysis prepare_enzyme Prepare enzyme and substrate solutions prepare_compound Prepare serial dilutions of test compound prepare_enzyme->prepare_compound mix Combine enzyme, inhibitor, and substrate in assay buffer prepare_compound->mix incubate Incubate at optimal temperature for a defined time mix->incubate stop_reaction Stop reaction (if necessary) incubate->stop_reaction detect_signal Measure product formation (e.g., fluorescence, absorbance) stop_reaction->detect_signal plot_inhibition Plot % inhibition vs. compound concentration detect_signal->plot_inhibition calculate_ic50 Calculate IC50 value plot_inhibition->calculate_ic50

Figure 2. General workflow for enzyme inhibition assay.

Data Summary

The following table summarizes the reported biological activities of various benzylmorpholinone and related derivatives.

Compound ClassBiological ActivityTarget/MechanismIC50 ValuesReference
Benzomorpholine DerivativesAnti-non-small cell lung cancerEZH2 Inhibition1.1 µM (A549 & NCI-H1975)[4]
Benzylmorpholine TetraoxanesAntimalarialNot specified0.84 nM (P. falciparum)[6]
Morpholinopyrimidine DerivativesAnti-inflammatoryiNOS/COX-2 InhibitionNot specified[7]
N-phenylmorpholine-thiazole DerivativesAntitumorNot specifiedNot specified[5]
3-Benzyl-5-arylidene-furan-2(5H)-onesCytotoxicNot specifiedNot specified
N-methylmorpholine-substituted benzimidazolium saltsα-glucosidase inhibitionα-glucosidase15 ± 0.030 µM[8]

Conclusion

The (5S)-5-benzylmorpholin-3-one scaffold represents a promising starting point for the development of novel therapeutic agents. The combination of the versatile morpholinone core and the biologically active benzyl group suggests a high potential for interaction with a variety of biological targets. Drawing on the established anticancer, antimalarial, and anti-inflammatory activities of structurally related compounds, this technical guide provides a framework for the rational design and investigation of new benzylmorpholinone derivatives. The provided experimental workflows offer a clear path for elucidating the specific mechanisms of action of these compounds, paving the way for their potential translation into clinical candidates.

References

  • O'Neill, P. M., et al. (2018). Synthesis and profiling of benzylmorpholine 1,2,4,5-tetraoxane analogue N205: Towards tetraoxane scaffolds with potential for single dose cure of malaria. Bioorganic & Medicinal Chemistry, 26(11), 2996-3005. [Link]

  • Li, Y., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Medicinal Chemistry Research, 28(2), 224-234. [Link]

  • Cozzolino, F., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2249-2263. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). GSC Biological and Pharmaceutical Sciences, 19(2), 205-220. [Link]

  • Yarasani, P., et al. (2017). Synthesis and Larvicidal Activity of Morpholinophenyl and Benzyl-Fluoro Pyrimidine Derivatives. Der Pharma Chemica, 9(12), 64-70. [Link]

  • PubChem. (n.d.). 5-Benzylmorpholin-3-one. National Center for Biotechnology Information. [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Molbase. (n.d.). (3S,5S)-5-benzyl-3-ethyl-3-(4-isopropyl-5-morpholinooxazol-2-yl)morpholin-2-one. [Link]

  • Yarasani, P., et al. (2017). Synthesis and Larvicidal Activity of Morpholinophenyl and Benzyl-Fluoro Pyrimidine Derivatives. ResearchGate. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Khan, I., et al. (2021). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Molecules, 26(16), 4995. [Link]

  • Gomaa, A. M., et al. (2020). Synthesis of Thiazolyl-N-phenylmorpholine Derivatives and their Biological Activities. Letters in Organic Chemistry, 17(8), 618-626. [Link]

  • da Silva, A. F. G., et al. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Molecules, 28(13), 5227. [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. (2024). ResearchGate. [Link]

  • Cichoń, T., et al. (2023). Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential. Molecules, 28(19), 6825. [Link]

  • Chen, J., et al. (2009). Synthesis and Activity Evaluation of Benzoylurea Derivatives as Potential Antiproliferative Agents. Archiv der Pharmazie, 342(2), 99-106. [Link]

  • Das, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Journal of the Indian Chemical Society, 100(8), 101073. [Link]

  • PubChem. (n.d.). ethyl 1-benzyl-5-(2-hydroxy-3-morpholinopropoxy)-2-methyl-1H-indole-3-carboxylate. National Center for Biotechnology Information. [Link]

Sources

A Guide to the Spectroscopic Characterization of 5-Benzylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the structural elucidation of 5-benzylmorpholin-3-one. The morpholinone scaffold is a privileged heterocyclic motif frequently found in medicinal chemistry and drug discovery, making unambiguous characterization of its derivatives essential.[1][2] This document offers an in-depth examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-benzylmorpholin-3-one. It is intended for researchers, chemists, and quality control professionals who require a detailed understanding of the molecule's spectral features for synthesis confirmation, purity assessment, and further development. The guide synthesizes theoretical principles with practical, field-proven insights, presenting predicted data, interpretation strategies, and standardized experimental protocols.

Molecular Structure and Functional Group Analysis

Before delving into the spectroscopic data, a foundational understanding of the molecular architecture of 5-benzylmorpholin-3-one is critical. The structure integrates several key functional groups, each with a distinct spectroscopic signature.

  • Morpholin-3-one Core: A six-membered heterocyclic ring containing an ether linkage and a lactam (a cyclic amide).

  • Lactam Carbonyl (C=O): This amide carbonyl is a strong chromophore in IR spectroscopy and a distinct signal in ¹³C NMR.

  • Ether Linkage (C-O-C): Provides a characteristic stretching frequency in the IR fingerprint region.

  • Secondary Amine (N-H): As part of the lactam, the N-H bond has characteristic IR and ¹H NMR signals.

  • Benzyl Group (Bn): An aromatic phenyl ring attached to a methylene (CH₂) bridge. This group is responsible for signals in the aromatic region of NMR spectra and a highly characteristic fragmentation pattern in mass spectrometry.

The strategic placement of the benzyl group at the 5-position influences the chemical environment of the morpholinone ring protons, leading to predictable patterns in the NMR spectra.

G cluster_mol 5-Benzylmorpholin-3-one cluster_legend Key Functional Groups N4 N4-H C5 C5 N4->C5 C6 C6H₂ C5->C6 Bn_CH2 CH₂ C5->Bn_CH2 O1 O1 C6->O1 C2 C2H₂ O1->C2 C3 C3=O C2->C3 C3->N4 Ph Phenyl Bn_CH2->Ph Lactam Lactam (Cyclic Amide) Ether Ether Linkage Benzyl Benzyl Moiety G cluster_workflow IR Analysis Workflow Start Place Sample on ATR Crystal CollectBG Collect Background Spectrum Start->CollectBG CollectSample Collect Sample Spectrum CollectBG->CollectSample Process Process Data (Baseline Correction) CollectSample->Process Identify Identify Key Bands (C=O, N-H, C-O-C, Ar-H) Process->Identify Confirm Confirm Functional Groups Identify->Confirm

Caption: Workflow for IR spectral acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information based on its fragmentation pattern under ionization.

  • Molecular Weight: C₁₁H₁₃NO₂ = 191.0946 g/mol

  • Expected Molecular Ion (M⁺˙): For Electron Ionization (EI), a peak at m/z = 191. For Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z = 192.

Key Fragmentation Pathway

The most characteristic fragmentation in the mass spectrum of 5-benzylmorpholin-3-one is the cleavage of the benzylic C-C bond (α-cleavage to the phenyl ring). This is a highly favored process that leads to the formation of a stable tropylium ion.

  • Benzylic Cleavage: The primary fragmentation will be the loss of the morpholinone radical to form the benzyl cation, which rearranges to the highly stable tropylium ion at m/z = 91 . This is expected to be the base peak in the EI spectrum.

  • Other Fragments: Other fragments may arise from the cleavage of the morpholinone ring, though these are typically of lower intensity.

G M [C₁₁H₁₃NO₂]⁺˙ m/z = 191 frag1 [C₇H₇]⁺ (Tropylium Ion) m/z = 91 (Base Peak) M->frag1 Benzylic Cleavage frag2 [C₄H₆NO₂]• (Neutral Loss) M->frag2

Caption: Predicted primary fragmentation pathway in EI-MS.

Experimental Protocol: High-Resolution Mass Spectrometry (ESI-TOF)

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a time-of-flight (TOF) mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Settings: Operate the instrument in positive ion mode. Set the capillary voltage to ~3.5-4.5 kV, the drying gas (N₂) flow to ~8 L/min, and the gas temperature to ~300 °C.

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500. The high-resolution capability of the TOF analyzer will allow for the determination of the exact mass.

  • Analysis: Identify the [M+H]⁺ ion and calculate its elemental composition to confirm the molecular formula.

Integrated Spectroscopic Analysis

The structural confirmation of 5-benzylmorpholin-3-one is achieved by integrating the data from all three spectroscopic techniques.

G Data MS IR NMR Analysis Molecular Weight & Formula Functional Groups C-H Framework Data:ms->Analysis:mw m/z = 192 [M+H]⁺ Data:ir->Analysis:fg 1670 cm⁻¹ (C=O) 1115 cm⁻¹ (C-O-C) Data:nmr->Analysis:ch Aromatic & Aliphatic Signals Connectivity from Coupling Structure Confirmed Structure 5-Benzylmorpholin-3-one Analysis->Structure

Caption: Workflow for integrated structural elucidation.

  • Mass Spectrometry confirms the molecular formula C₁₁H₁₃NO₂.

  • IR Spectroscopy validates the presence of the key functional groups: the lactam N-H and C=O, the ether C-O-C linkage, and the aromatic ring.

  • NMR Spectroscopy (¹H and ¹³C) provides the complete carbon-hydrogen framework, confirming the connectivity of the benzyl group to the 5-position of the morpholin-3-one ring and establishing the relative stereochemistry through coupling patterns.

Together, these techniques provide a self-validating system for the unequivocal identification and characterization of 5-benzylmorpholin-3-one, which is indispensable for any research or development application.

References

  • S. Lázár, L. Szilágyi, A. Borbás, "Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives and a New Method for the Construction of the Morpholine Ring," Molecules, 2022. [Link]

  • The Royal Society of Chemistry, "Supporting Information," Org. Biomol. Chem., 2013. [Link]

  • Spectral Database for Organic Compounds (SDBS), "¹H NMR Spectrum of Benzyltriphenylphosphonium Chloride," National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • L. Szilágyi et al., "Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives and a New Method for the Construction of the Morpholine Ring," MDPI, 2022. [Link]

  • Human Metabolome Database, "¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental)," HMDB. [Link]

  • Natural Products Magnetic Resonance Database, "¹³C NMR Spectrum (1D, 101 MHz, D₂O, predicted)," NP-MRD. [Link]

  • SpectraBase, "(5S)-4,5-DIBENZYLTHIOMORPHOLIN-3-ONE - Optional[¹³C NMR] - Chemical Shifts," Wiley. [Link]

  • A. A. Valdés-García et al., "2-Benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one," Molbank, 2023. [Link]

  • The Royal Society of Chemistry, "[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation," Chem. Commun., 2013. [Link]

  • S. K. Singh et al., "A review on pharmacological profile of Morpholine derivatives," ResearchGate, 2017. [Link]

  • P. M. O'Neill et al., "Synthesis and profiling of benzylmorpholine 1,2,4,5-tetraoxane analogue N205: Towards tetraoxane scaffolds with potential for single dose cure of malaria," PubMed, 2018. [Link]

  • E. O. Al-Tamiemi et al., "Synthesis and Characterization of Some New Morpholine Derivatives," ResearchGate, 2016. [Link]

  • M. A. P. da Silva et al., "Metabolomic Analysis of the Endophytic Fungus Diaporthe phaseolorum Using Mass Spectrometry and Molecular Networking," Journal of the Brazilian Chemical Society, 2024. [Link]

  • Palacký University Olomouc, "Table of Characteristic IR Absorptions," Regional Centre of Advanced Technologies and Materials. [Link]

  • Oregon State University, "¹³C NMR Chemical Shift," Department of Chemistry. [Link]

  • University of Wisconsin, "NMR Spectroscopy :: ¹H NMR Chemical Shifts," Organic Chemistry Data. [Link]

  • J. D. C. Ardiansah, J. Waser, "Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement," Journal of the American Chemical Society, 2021. [Link]

  • National Center for Biotechnology Information, "5-Benzylmorpholin-3-one," PubChem. [Link]

  • P. M. O'Neill et al., "Synthesis and profiling of benzylmorpholine 1,2,4,5-tetraoxane analogue N205," ResearchGate, 2018. [Link]

  • A. P. Katsoulincou et al., "Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines," Molecules, 2023. [Link]

  • S. B. Sree et al., "Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives," Journal of Chemical Health Risks, 2024. [Link]

  • Chemistry LibreTexts, "12.8: Infrared Spectra of Some Common Functional Groups," LibreTexts. [Link]

  • G. R. Fulmer et al., "NMR Chemical Shifts of Trace Impurities," Organometallics, 2010. [Link]

  • York University, "6.3 IR Spectrum and Characteristic Absorption Bands," Organic Chemistry I. [Link]

  • Chemistry LibreTexts, "12.8: Infrared Spectra of Some Common Functional Groups," LibreTexts. [Link]

  • Chemistry LibreTexts, "12.8: Infrared Spectra of Some Common Functional Groups," LibreTexts. [Link]

  • University of California, Irvine, "Mass Spectrometry: Fragmentation," UCI Chemistry. [Link]

  • S. R. Heller, G. W. A. Milne, "EPA/NIH Mass Spectral Data Base," GovInfo. [Link]

  • C. G. Tsiafoulis et al., "LC-Q/TOF mass spectrometry data driven identification and spectroscopic characterisation of a new 3,4-methylenedioxy-N-benzyl cathinone (BMDP)," ResearchGate, 2021. [Link]

Sources

The Benzylmorpholine Scaffold: A Privileged Motif in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine ring, a six-membered saturated heterocycle containing both nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry.[1] Its unique physicochemical properties, including improved solubility and metabolic stability, make it a desirable feature in the design of novel therapeutic agents. When appended with a benzyl group, the resulting benzylmorpholine scaffold emerges as a particularly versatile and privileged structure, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the significant potential of benzylmorpholine compounds, delving into their synthesis, diverse biological activities, mechanisms of action, and the experimental protocols utilized for their evaluation.

I. Anticancer Activity: Targeting Key Oncogenic Pathways

Benzylmorpholine derivatives have demonstrated significant promise as anticancer agents, with several compounds exhibiting potent cytotoxicity against a range of cancer cell lines.[2] The structural versatility of the benzylmorpholine scaffold allows for fine-tuning of its anticancer activity through targeted modifications.

A. Mechanism of Action: Inhibition of EZH2 and the PI3K/Akt/mTOR Pathway

A key mechanism through which benzylmorpholine compounds exert their anticancer effects is the inhibition of Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase frequently overexpressed in various cancers.[3] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[4] By competitively binding to the S-adenosylmethionine (SAM) cofactor binding site of EZH2, benzylmorpholine-based inhibitors block this methylation activity, leading to the reactivation of tumor suppressor genes and subsequent cancer cell apoptosis.[4][5]

EZH2_Inhibition cluster_PRC2 PRC2 Complex EZH2 EZH2 (Catalytic Subunit) Histone Histone H3 EZH2->Histone Methylates EED EED SUZ12 SUZ12 SAM SAM (Methyl Donor) SAM->EZH2 Binds to H3K27me3 H3K27me3 (Transcriptional Repression) Histone->H3K27me3 Tumor_Suppressor Tumor Suppressor Genes (Silenced) H3K27me3->Tumor_Suppressor Represses Apoptosis Apoptosis Tumor_Suppressor->Apoptosis Inhibits Benzylmorpholine Benzylmorpholine Inhibitor Benzylmorpholine->EZH2 Competitive Inhibition

Figure 1: Mechanism of EZH2 Inhibition by Benzylmorpholine Compounds.

Furthermore, the morpholine moiety is a common feature in inhibitors of the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway, which is frequently dysregulated in cancer.[6][7] Benzylmorpholine derivatives can act as dual PI3K/mTOR inhibitors, effectively shutting down this critical cell survival and proliferation pathway.[7]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Benzylmorpholine Benzylmorpholine Inhibitor Benzylmorpholine->PI3K Inhibits Benzylmorpholine->mTORC1 Inhibits

Figure 2: Inhibition of the PI3K/Akt/mTOR Pathway by Benzylmorpholine Compounds.

B. Structure-Activity Relationship (SAR) and Potency

The anticancer potency of benzylmorpholine derivatives is significantly influenced by the nature and position of substituents on both the benzyl and morpholine rings. For instance, in a series of benzomorpholine-based EZH2 inhibitors, the presence of a substituted phenyl group at a specific position on the benzomorpholine core was found to be crucial for potent activity.[3]

Compound IDCancer Cell LineIC50 (µM)Reference
6y A549 (Non-small cell lung)1.1[3]
6y NCI-H1975 (Non-small cell lung)1.1[3]
19 Acetylcholinesterase Inhibition0.0012[8]

Table 1: In Vitro Anticancer and Enzyme Inhibitory Activities of Representative Benzylmorpholine Derivatives.

II. Neuroprotective Activity: Modulating Neurotransmitter Systems

The benzylmorpholine scaffold is also present in compounds with significant neuroprotective properties. A prominent example is (S,S)-Reboxetine, a selective norepinephrine reuptake inhibitor (NRI) used in the treatment of depression.[7][9]

A. Mechanism of Action: Norepinephrine Transporter (NET) Inhibition

(S,S)-Reboxetine and its analogs act by binding to the norepinephrine transporter (NET), a transmembrane protein responsible for the reuptake of norepinephrine from the synaptic cleft.[10] By inhibiting this reuptake, these compounds increase the concentration of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission. This mechanism is crucial for their antidepressant and potential neuroprotective effects.[10]

B. Structure-Activity Relationship (SAR)

The stereochemistry of reboxetine is critical for its biological activity, with the (S,S)-enantiomer being the active form.[9] The synthesis of enantiomerically pure (S,S)-reboxetine has been a subject of considerable research, with various strategies developed to achieve high stereoselectivity.[7][11]

III. Anti-inflammatory Activity: Targeting Pro-inflammatory Mediators

Recent studies have highlighted the potential of benzylmorpholine derivatives as anti-inflammatory agents.[12] These compounds can modulate key inflammatory pathways, reducing the production of pro-inflammatory mediators.

A. Mechanism of Action: Inhibition of Pro-inflammatory Cytokines and Enzymes

The anti-inflammatory effects of some morpholine derivatives have been attributed to their ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[13] The overproduction of these mediators is a hallmark of many inflammatory diseases. Some derivatives have also been shown to inhibit the activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[12]

B. Structure-Activity Relationship (SAR)

The anti-inflammatory activity of morpholine derivatives is influenced by the substituents on the heterocyclic ring. For example, in a series of morpholine-capped β-lactams, specific substitutions on the phenyl ring attached to the β-lactam core led to enhanced inhibitory activity against iNOS.[12]

Compound IDAssayIC50 (µM)Reference
18e NO Inhibition (LPS-induced RAW264.7)8.7
5c iNOS Inhibition120[12]

Table 2: In Vitro Anti-inflammatory Activity of Representative Morpholine Derivatives.

IV. Antimicrobial Activity: A Broad Spectrum of Action

The benzylmorpholine scaffold has been incorporated into molecules with a broad spectrum of antimicrobial activity, including antibacterial and antifungal properties.

A. Mechanism of Action

The precise mechanisms of antimicrobial action for many benzylmorpholine derivatives are still under investigation. However, it is believed that their ability to disrupt microbial cell membranes or interfere with essential cellular processes contributes to their antimicrobial effects.

B. Structure-Activity Relationship (SAR) and Potency

The antimicrobial potency of benzylmorpholine derivatives is dependent on the overall lipophilicity and the nature of the substituents. Studies have shown that variations in the substitution pattern on the benzyl and morpholine rings can significantly impact the minimum inhibitory concentration (MIC) against different microbial strains.

CompoundMicroorganismMIC (µg/mL)Reference
Compound 9 S. aureus0.12
Compound 9 E. coli0.12
Benzyl bromide (1a) S. aureus1000
Benzyl bromide (1c) S. pyogenes500

Table 3: In Vitro Antimicrobial Activity of Representative Benzyl and Morpholine Derivatives.

V. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments and workflows cited in this guide.

A. Synthesis of a Bioactive Benzylmorpholine Derivative: (S,S)-Reboxetine

The following is a representative multi-step synthesis of (S,S)-Reboxetine, a neuroprotective agent.

Step 1: Synthesis of N-benzyl-2-aroylmorpholin-3-one (20)

  • To a solution of N-benzyl-3-morpholinone (18) and N-aroylmorpholines (19) in anhydrous tetrahydrofuran (THF) at -78°C under a nitrogen atmosphere, add lithium diisopropylamide (LDA) dropwise.

  • Stir the reaction mixture at -78°C for 1 hour.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford compound 20.

Step 2: Asymmetric Transfer Hydrogenation to (2R,3S)-21 and (2S,3R)-22

  • To a solution of compound 20 in isopropanol, add the catalyst (S,S)–RuCl(TsDPEN)L3.

  • Heat the reaction mixture to reflux for 12 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the diastereomeric mixture by column chromatography to separate (2R,3S)-21 and (2S,3R)-22.

Step 3: Reduction of the Lactam to Morpholine Benzyl Alcohol (23)

  • To a solution of the separated lactam (21 or 22) in THF, add borane-tetrahydrofuran complex (BH3·THF) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by the slow addition of methanol.

  • Concentrate the mixture under reduced pressure and purify by column chromatography to yield the corresponding morpholine benzyl alcohol 23.

Step 4: Bromination to Morpholine Bromide Derivative (24)

  • To a solution of the alcohol 23 in dichloromethane, add triphenylphosphine dibromide (Ph3PBr2) portionwise at 0°C.

  • Stir the reaction at room temperature for 2 hours.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Dry the organic layer and concentrate to give the bromide derivative 24.

Step 5: Synthesis of N-benzyl-protected Reboxetine (25)

  • To a solution of 2-ethoxyphenol in dimethylformamide (DMF), add potassium tert-butoxide (t-BuOK) at room temperature.

  • Add a solution of the bromide 24 in DMF and heat the mixture at 80°C for 12 hours.

  • Cool the reaction, pour into water, and extract with ethyl acetate.

  • Dry the organic layer and purify by column chromatography to obtain compound 25.

Step 6: Deprotection to (S,S)-Reboxetine (26)

  • To a solution of compound 25 in dichloromethane, add α-chloroethyl chloroformate at 0°C.

  • Stir the reaction at room temperature for 1 hour.

  • Concentrate the mixture and dissolve the residue in methanol.

  • Heat the solution to reflux for 1 hour.

  • Cool the reaction and concentrate to give the crude product, which can be purified by recrystallization to afford (S,S)-Reboxetine (26).

Figure 3: Synthetic Workflow for (S,S)-Reboxetine.

B. In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzylmorpholine compound for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

C. In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This model is used to evaluate the acute anti-inflammatory activity of a compound.

  • Animal Acclimatization: Acclimatize male Wistar rats for one week before the experiment.

  • Compound Administration: Administer the benzylmorpholine compound or vehicle control orally or intraperitoneally to the rats.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

D. In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the benzylmorpholine compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

VI. Conclusion

The benzylmorpholine scaffold represents a highly valuable and versatile platform in the realm of drug discovery. Its presence in compounds with potent anticancer, neuroprotective, anti-inflammatory, and antimicrobial activities underscores its significance as a privileged structure. The continued exploration of structure-activity relationships and the development of novel synthetic methodologies will undoubtedly lead to the discovery of new benzylmorpholine-based therapeutic agents with improved efficacy and safety profiles. This technical guide serves as a foundational resource for researchers dedicated to harnessing the therapeutic potential of this remarkable chemical entity.

References

  • ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... [Online]. Available at: [Link]

  • Metro, T.-X., Pardo, D. G., & Cossy, J. (2008). Synthesis of (S,S)-Reboxetine via a Catalytic Stereospecific Rearrangement of b-Amino Alcohols. Synfacts, 2008(06), 0559–0559.
  • Tse, M. K., & de Lencastre, A. (2005). Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. Organic Letters, 7(12), 2341–2344.
  • ijamtes. (n.d.). Total synthesis of antidepressant drug (S,S)-reboxetine : A review Abstract: Introduction. [Online]. Available at: [Link]

  • MDPI. (n.d.). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. [Online]. Available at: [Link]

  • Qi, W., et al. (2012). Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation. Proceedings of the National Academy of Sciences, 109(52), 21360-21365.
  • PrepChem.com. (n.d.). Synthesis of 4-benzyl-2-[2-(2-thenyl)phenoxymethyl]morpholine. [Online]. Available at: [Link]

  • Iqbal, N., & Lee, S. (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. Journal of the Iranian Chemical Society, 21(1), 1-36.
  • Heiran, R., et al. (2020). Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives. Bioorganic Chemistry, 103, 104091.
  • PubMed. (2012). Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation. [Online]. Available at: [Link]

  • ResearchGate. (n.d.). Revealing quinquennial anticancer journey of morpholine: A SAR based review. [Online]. Available at: [Link]

  • Google Patents. (n.d.). US7294623B2 - Benzyl morpholine derivatives. [Online].
  • Baghdad Science Journal. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. [Online]. Available at: [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Online]. Available at: [Link]

  • PubMed Central. (2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. [Online]. Available at: [Link]

  • PubMed. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. [Online]. Available at: [Link]

  • Core. (n.d.). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. [Online]. Available at: [Link]

  • Prikhodko, V. A., et al. (2022). Evaluation of the neuroprotective activity of a new allylmorpholine derivative in a rat model of traumatic brain injury.
  • ResearchGate. (n.d.). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). [Online]. Available at: [Link]

  • PubMed. (1997). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. [Online]. Available at: [Link]

  • Preprints.org. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. [Online]. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. [Online]. Available at: [Link]

  • PubMed Central. (2021). Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity. [Online]. Available at: [Link]

  • Prikhodko, V. A., et al. (2022). Evaluation of the neuroprotective activity of a new allylmorpholine derivative in a rat model of traumatic brain injury.
  • PubMed. (2004). A review of neuroprotective agents. [Online]. Available at: [Link]

  • RSC Publishing. (n.d.). Exploring the antioxidant, antimicrobial, cytotoxic and biothermodynamic properties of novel morpholine derivative bioactive Mn(ii), Co(ii) and Ni(ii) complexes – combined experimental and theoretical measurements towards DNA/BSA/SARS-CoV-2 3CLPro. [Online]. Available at: [Link]

  • PubMed Central. (2022). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. [Online]. Available at: [Link]

  • PubMed. (2006). (S, S)-2-[α-(2-(2-[18F]Fluoroethoxy)phenoxy)benzyl]morpholine. [Online]. Available at: [Link]

  • PubMed Central. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. [Online]. Available at: [Link]

  • PubMed Central. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. [Online]. Available at: [Link]

  • ResearchGate. (n.d.). Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. [Online]. Available at: [Link]

  • MDPI. (n.d.). Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential. [Online]. Available at: [Link]

Sources

Asymmetric Synthesis Strategies for Chiral Morpholinones: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs and bioactive molecules.[1][2] Its presence often confers advantageous physicochemical, metabolic, and pharmacokinetic properties.[1][3] The morpholin-2-one core, a lactone variant of the morpholine skeleton, is a particularly valuable building block for complex chiral molecules, including the potent antiemetic drug Aprepitant (EMEND®).[4] The therapeutic efficacy of such molecules is critically dependent on their stereochemistry, making the development of robust and efficient asymmetric syntheses for chiral morpholinones a paramount objective for researchers in drug discovery and development.

This guide provides an in-depth analysis of the core strategies for achieving stereocontrol in the synthesis of chiral morpholinones. We will move beyond a simple catalog of methods to explore the underlying principles, mechanistic details, and practical considerations of each approach. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the field, enabling informed decisions in the design and execution of synthetic routes to these vital chiral heterocycles. We will examine three principal strategies: the use of chiral auxiliaries, the rapidly evolving field of organocatalysis, and the power of transition-metal catalysis.

Strategic Approaches to Asymmetric Morpholinone Synthesis

The construction of the chiral morpholinone scaffold with high enantiopurity can be approached from several distinct angles. The choice of strategy often depends on factors such as the availability of starting materials, desired scale, and the specific location of the target stereocenter(s). The primary methodologies can be broadly categorized as substrate-controlled, catalyst-controlled, or reagent-controlled.

Below is a logical diagram illustrating the decision-making framework for selecting a synthetic strategy.

G Start Goal: Synthesize Enantioenriched Morpholinone Strategy Select Primary Strategy Start->Strategy Auxiliary Strategy 1: Chiral Auxiliary-Mediated Strategy->Auxiliary Substrate-controlled Organo Strategy 2: Organocatalysis Strategy->Organo Catalyst-controlled Metal Strategy 3: Transition-Metal Catalysis Strategy->Metal Catalyst-controlled Principle1 Principle: Diastereoselective reaction controlled by a covalently bonded chiral group. Auxiliary->Principle1 Principle2 Principle: Enantioselective reaction catalyzed by a small chiral organic molecule. Organo->Principle2 Principle3 Principle: Enantioselective reaction catalyzed by a chiral metal-ligand complex. Metal->Principle3

Caption: Decision framework for selecting an asymmetric synthesis strategy.

Strategy 1: Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a classic and reliable strategy where a stereogenic unit is temporarily attached to an achiral substrate to direct a subsequent diastereoselective transformation.[5] This approach leverages the well-defined steric environment of the auxiliary to control the facial selectivity of bond formation.

Core Principle: Diastereoselective Cyclization

A common application of this strategy involves the condensation of an enantiopure amino alcohol, serving as the chiral auxiliary, with a glyoxal derivative. The resulting intermediate can then undergo a diastereoselective cyclization and rearrangement to form the morpholinone ring. The stereochemistry of the final product is dictated by the absolute configuration of the starting amino alcohol.

A notable example is the use of pseudoephedrine as a chiral auxiliary in a Brønsted acid-catalyzed reaction with arylglyoxals. This method provides morpholinone products in high yields and diastereoselectivities.[6][7]

Experimental Protocol: Pseudoephedrine-Mediated Morpholinone Synthesis[6]
  • Reaction Setup: To a solution of (1R,2R)-pseudoephedrine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add the desired arylglyoxal monohydrate (1.1 equiv).

  • Catalysis: Add a Brønsted acid catalyst, for example, trifluoroacetic acid (TFA, 0.1 equiv), to the mixture.

  • Reaction Execution: Allow the reaction to stir at 0 °C and warm to room temperature over several hours, monitoring by TLC or LC-MS for the consumption of the starting material.

  • Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the diastereomerically enriched morpholinone.

  • Auxiliary Removal: The chiral auxiliary can be subsequently cleaved under reductive or hydrolytic conditions to yield the target chiral morpholinone and recover the auxiliary.

Mechanistic Insight & Rationale

The success of this method hinges on the formation of a key intermediate, such as a cyclic hemiaminal or oxazolidine, which then undergoes a stereoselective rearrangement. The pseudoephedrine scaffold effectively shields one face of the reactive intermediate, directing the incoming electrophile or the migratory group to the opposite face, thus establishing the desired stereocenter.

Substrate (Arylglyoxal)Diastereomeric Ratio (d.r.)Yield (%)
Phenylglyoxal>20:195
4-Methoxyphenylglyoxal>20:192
4-Chlorophenylglyoxal>20:198
2-Naphthylglyoxal>20:190
Data adapted from Powell & Walczak, J. Org. Chem. 2018.[6]

Advantages: High diastereoselectivity, reliable and well-established procedures. Limitations: Requires stoichiometric use of the chiral auxiliary, and additional steps for attachment and removal are necessary, reducing overall atom economy.

Strategy 2: Organocatalytic Enantioselective Synthesis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small, chiral organic molecules to catalyze enantioselective transformations. This approach avoids the use of often toxic and expensive metals and offers distinct mechanistic pathways.

Core Principle: Chiral Brønsted Acid Catalysis

A prominent organocatalytic strategy for morpholinone synthesis involves the use of chiral phosphoric acids (CPAs). These catalysts can act as bifunctional reagents, activating substrates through hydrogen bonding and providing a well-defined chiral environment for the key bond-forming step.

A groundbreaking method developed by Zhu and coworkers utilizes a CPA to catalyze the domino reaction between 2-(arylamino)ethan-1-ols and glyoxals.[8][9][10] The reaction proceeds via a [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift, formally an asymmetric aza-benzilic ester rearrangement, to deliver C3-substituted morpholinones with high enantioselectivity.[8][9][10]

Experimental Protocol: CPA-Catalyzed Aza-Benzilic Ester Rearrangement[9]
  • Reaction Setup: In a dry vial under an inert atmosphere (e.g., nitrogen or argon), combine the 2-(arylamino)ethan-1-ol (1.0 equiv), the glyoxal derivative (1.2 equiv), and the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 5-10 mol%) in a non-polar solvent like toluene or chlorobenzene.

  • Reaction Execution: Stir the mixture at the specified temperature (e.g., 40-60 °C) for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Purification: Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to yield the enantioenriched morpholinone product.

Catalytic Cycle and Enantiocontrol

The proposed mechanism illustrates the power of bifunctional catalysis.

G cluster_0 Catalytic Cycle CPA CPA Catalyst (R)-TRIP Complex Chiral Ion Pair Complex CPA->Complex activates Substrates Glyoxal + Amino Alcohol Substrates->Complex Annulation [4+2] Heteroannulation Complex->Annulation Hemiacetal Cyclic α-Iminium Hemiacetal Annulation->Hemiacetal Shift 1,2-Aryl/Alkyl Shift (Stereodetermining Step) Hemiacetal->Shift Product Chiral Morpholinone Shift->Product Product->CPA regenerates

Caption: Simplified catalytic cycle for CPA-catalyzed morpholinone synthesis.

The chiral phosphoric acid protonates the imine formed in situ, creating a chiral contact ion pair. This organized transition state directs the nucleophilic attack of the hydroxyl group and controls the facial selectivity of the subsequent 1,2-rearrangement, which is the stereodetermining step.

R¹ (Aryl on N)R² (Migrating Group)Yield (%)Enantiomeric Excess (ee, %)
PhenylPhenyl9296
4-MeO-PhPhenyl8595
Phenyl4-Cl-Ph9397
PhenylCyclohexyl7292
Data adapted from He et al., J. Am. Chem. Soc. 2021.[9]

Advantages: Atom-economical, avoids transition metals, often operationally simple. Limitations: Substrate scope can be sensitive to the specific catalyst used; catalyst loading might be higher than in some metal-catalyzed systems.

Strategy 3: Transition-Metal Catalysis

Transition-metal catalysis offers a powerful and versatile platform for asymmetric synthesis, enabling a wide range of transformations with high efficiency and selectivity.[11] For morpholinone synthesis, key strategies include asymmetric hydrogenation of unsaturated precursors and catalytic cyclization reactions.

Core Principle: Asymmetric Hydrogenation

One of the most robust methods for installing chirality is the asymmetric hydrogenation of a prochiral olefin.[12] In the context of morpholinones, this involves the synthesis of a dehydromorpholine or dehydromorpholinone precursor, followed by enantioselective reduction of the C=C double bond using a chiral transition-metal catalyst, typically based on Rhodium or Iridium.[12]

A highly effective method for synthesizing 2-substituted chiral morpholines involves the asymmetric hydrogenation of the corresponding 2-substituted dehydromorpholines using a Rhodium catalyst bearing a large-bite-angle bisphosphine ligand (e.g., SKP).[12] This approach delivers the products in quantitative yields and with excellent enantioselectivities.

Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation[12]
  • Catalyst Preparation: In a glovebox, the Rhodium precursor (e.g., [Rh(COD)₂]BF₄) and the chiral ligand (e.g., (R,R)-SKP) are dissolved in a degassed solvent (e.g., DCM) and stirred to form the active catalyst.

  • Reaction Setup: The dehydromorpholine substrate is dissolved in the reaction solvent in a high-pressure autoclave.

  • Hydrogenation: The catalyst solution is transferred to the autoclave. The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 atm H₂).

  • Reaction Execution: The reaction is stirred at a set temperature (e.g., 30 °C) until the substrate is fully consumed (monitored by GC or LC-MS).

  • Purification: After carefully venting the hydrogen, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate the chiral morpholine product.

Rationale for Stereocontrol

The enantioselectivity of the hydrogenation is controlled by the chiral ligand coordinated to the metal center. The ligand creates a chiral pocket around the active site. The olefin substrate coordinates to the metal in a specific orientation to minimize steric clashes with the ligand's chiral framework. This preferential coordination geometry dictates the face of the double bond that is exposed to hydride delivery from the metal, resulting in the formation of one enantiomer over the other.

Substrate (Substituent at C2)LigandYield (%)Enantiomeric Excess (ee, %)
Phenyl(R,R)-SKP>9997
4-F-Ph(R,R)-SKP>9999
2-Me-Ph(R,R)-SKP>9999
2-Thienyl(R,R)-SKP>9998
Data adapted from a representative asymmetric hydrogenation study.[12]

Advantages: High catalyst turnover numbers (low catalyst loading), excellent enantioselectivity, and broad substrate scope. Limitations: Requires specialized high-pressure equipment; sensitivity to impurities that can poison the catalyst.

Emerging Strategies: The Biocatalytic Frontier

While the aforementioned strategies dominate the field, biocatalysis presents a rapidly evolving and highly attractive alternative. The use of enzymes (either isolated or in whole-cell systems) offers unparalleled selectivity under mild, environmentally benign conditions.[13][14][15] Enzymes like ketoreductases (KREDs), transaminases, and lipases can be used for the asymmetric reduction of keto-precursors, kinetic resolution of racemic morpholinones, or desymmetrization of prochiral intermediates.[15][16] While specific, high-yielding biocatalytic routes dedicated to morpholinones are still emerging, the principles of green chemistry and the potential for exquisite selectivity make this a critical area for future development in pharmaceutical synthesis.[13][14]

Conclusion

The asymmetric synthesis of chiral morpholinones is a mature yet dynamic field, offering multiple robust strategies to access these medicinally vital scaffolds. Chiral auxiliary-based methods provide a reliable, albeit less atom-economical, route grounded in classical diastereoselective control. Transition-metal catalysis, particularly asymmetric hydrogenation, represents a highly efficient and broadly applicable industrial standard. Arguably the most significant recent advances have been in organocatalysis, where novel activation modes, such as the chiral phosphoric acid-catalyzed aza-benzilic ester rearrangement, have opened new, metal-free pathways to these heterocycles with exceptional enantiocontrol.

For the modern drug development professional, the choice of strategy will be dictated by a careful analysis of project-specific needs, including scale, cost, structural complexity, and green chemistry considerations. As the demand for enantiopure pharmaceuticals continues to grow, the continued innovation in these synthetic strategies will be essential for the efficient and sustainable development of next-generation therapeutics.

References

  • Blake, T. R., & Waymouth, R. M. (2014). Organocatalytic ring-opening polymerization of morpholinones: new strategies to functionalized polyesters. Journal of the American Chemical Society, 136(26), 9252–9255. [Link]

  • Chiacchio, M. A., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. [Link]

  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]

  • He, Y. P., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(19), 7320–7325. [Link]

  • Walczak, M. A., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ResearchGate. [Link]

  • Blake, T. R., & Waymouth, R. M. (2014). Organocatalytic Ring-Opening Polymerization of Morpholinones: New Strategies to Functionalized Polyesters. Journal of the American Chemical Society. [Link]

  • Unknown Author. (n.d.). Catalytic Asymmetric Synthesis of Morpholinones and Piperazinones via Domino Ring-Opening Cyclization. Synfacts. [Link]

  • Blake, T. R., & Waymouth, R. M. (2014). Organocatalytic Ring-Opening Polymerization of Morpholinones: New Strategies to Functionalized Polyesters. ACS Publications. [Link]

  • Blake, T. R., & Waymouth, R. M. (2014). Organocatalytic Ring-Opening Polymerization of Morpholinones a. ResearchGate. [Link]

  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Rekka, E. A., & Kourounakis, P. N. (2000). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 7(11), 1107-1123. [Link]

  • Sharma, S., & Kumar, S. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 494, 01026. [Link]

  • Chiacchio, M. A., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. ACS Publications. [Link]

  • Li, M., et al. (2016). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Organic & Biomolecular Chemistry, 14(39), 9236-9240. [Link]

  • Kourounakis, A. P., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. [Link]

  • Unknown Author. (n.d.). Asymmetric synthesis of 2- and 3-substituted chiral morpholines. ResearchGate. [Link]

  • Lau, Y. Y., et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696-8709. [Link]

  • He, Y. P., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. [Link]

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

  • Lau, Y. Y., et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Organic Chemistry Portal. [Link]

  • Wikipedia contributors. (n.d.). Chiral auxiliary. Wikipedia. [Link]

  • He, C. (2024). Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis. Journal of Chemical and Pharmaceutical Research, 16(6), 168. [Link]

  • Contente, M. L. (2015). Biocatalytic synthesis of chiral pharmaceutical intermediates. AIR Unimi. [Link]

  • He, Y. P., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. PubMed. [Link]

  • Contente, M. L., et al. (2022). Biocatalysis: A smart and green tool for the preparation of chiral drugs. Chirality, 34(10), 1403-1423. [Link]

  • Unknown Author. (2022). Enantioselective Transition-Metal Catalysis via an Anion-Binding Approach. SciSpace. [Link]

  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules, 1(1), 31-64. [Link]

  • Zawodny, M., et al. (2020). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Catalysts, 10(1), 109. [Link]

Sources

The Benzyl Group: A Critical Modulator of Bioactivity in Morpholinone Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Executive Summary

The morpholinone core is recognized in medicinal chemistry as a privileged scaffold, forming the foundation of numerous bioactive compounds due to its favorable physicochemical and metabolic properties.[1] This guide delves into the specific, multifaceted role of the benzyl group when appended to this core. Far from being a simple substituent, the benzyl group acts as a potent modulator of biological activity, influencing everything from target affinity and selectivity to pharmacokinetic profiles. We will explore the structure-activity relationships (SAR) governed by the benzyl moiety, dissect its contribution to anticancer, antimicrobial, and neuroprotective activities, and provide robust, field-tested protocols for the synthesis and evaluation of these promising compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful structural combination in their discovery programs.

The Morpholinone Core: A Foundation for Drug Discovery

The morpholine ring, and by extension its lactam derivative morpholinone, is a versatile and highly valued heterocycle in drug design.[1] Its inclusion in a molecule can confer several advantageous properties:

  • Improved Aqueous Solubility: The ether oxygen and amide functionality can act as hydrogen bond acceptors, often improving the solubility profile of a compound.[1]

  • Metabolic Stability: The morpholine ring is generally stable to metabolic degradation, contributing to a more favorable pharmacokinetic profile.

  • Structural Rigidity and Vectorial Orientation: As a cyclic structure, it reduces the conformational flexibility of a molecule, which can lead to higher binding affinity and selectivity for a biological target. It effectively orients appended substituents into specific vectors in 3D space.

The 3-morpholinone and 2-morpholinone isomers serve as crucial chemical intermediates in the synthesis of a wide range of active pharmaceutical ingredients (APIs), including analgesics, anti-inflammatory drugs, and enzyme inhibitors.[2][3] Its true power, however, is realized through strategic functionalization, where appended groups dictate the ultimate biological effect. Among the most impactful of these groups is the benzyl moiety.

The Benzyl Group: More Than a Lipophilic Appendage

The benzyl group (C₆H₅CH₂–) is a ubiquitous pharmacophore in medicinal chemistry.[4][5] Its influence on a parent molecule's bioactivity is a composite of several key factors.

Physicochemical Contributions
  • Lipophilicity and Membrane Permeability: The aromatic nature of the benzyl group significantly increases the lipophilicity of the morpholinone core. This is a critical parameter for modulating a drug's ability to cross cellular membranes and interact with intracellular targets.

  • Steric Influence: The benzyl group provides considerable steric bulk. This can be leveraged to achieve selective binding by designing molecules that fit precisely into a target's binding pocket while sterically clashing with off-targets.

  • π-Stacking and Hydrophobic Interactions: The aromatic ring is a key participant in non-covalent binding interactions. It can engage in π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) or hydrophobic interactions within the target protein, significantly enhancing binding affinity.

  • Cation-π Interactions: The electron-rich face of the benzene ring can form favorable interactions with cationic residues like Lysine and Arginine in a protein binding site, an often-underappreciated but powerful binding contribution.[6]

The general structure of a benzyl-substituted morpholinone highlights the key functional components that drive its biological activity.

cluster_0 Benzyl-Substituted Morpholinone cluster_1 Resulting Properties morpholinone Morpholinone Core (Scaffold, Solubility, Stability) linkage Linkage Point (N vs C-alkylation) morpholinone->linkage Attachment pk Pharmacokinetics (ADME) morpholinone->pk Influences benzyl Benzyl Group (Lipophilicity, π-Interactions, Sterics) substituents Ring Substituents (R) (Electronic Tuning, Selectivity) benzyl->substituents Modulation bioactivity Biological Activity (Affinity, Efficacy) benzyl->bioactivity Influences substituents->bioactivity Fine-Tunes linkage->benzyl Defines Vector

Caption: Logical relationship of a benzyl-morpholinone pharmacophore.

Structure-Activity Relationships (SAR) in Key Therapeutic Areas

The strategic placement and substitution of the benzyl group on the morpholinone core have led to potent agents across various disease models. The following sections explore these relationships.

Anticancer Activity: Targeting Kinase Pathways

Many morpholine-containing drugs are potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is commonly dysregulated in cancer.[7][8] The morpholine oxygen often forms a critical hydrogen bond with the kinase hinge region.[7] In this context, the benzyl group typically occupies a hydrophobic pocket, with its substitution pattern fine-tuning potency and isoform selectivity.

For instance, in inhibitors of PIM kinases, a family of serine/threonine kinases implicated in many cancers, the core heterocyclic scaffold (which can be a morpholinone analogue) anchors the molecule in the ATP-binding site.[9][10] The appended benzyl group is then positioned to interact with solvent-exposed regions or adjacent hydrophobic pockets.

SAR Insights for Kinase Inhibition:

  • Position: An N-benzyl group on the morpholinone nitrogen is a common motif. This positions the aromatic ring away from the core, allowing it to probe for distal binding pockets.

  • Ring Substitution:

    • Electron-withdrawing groups (e.g., -F, -Cl, -CF₃) can engage in specific polar interactions or alter the electronics of the π-system, sometimes improving potency or metabolic stability.[11]

    • Electron-donating groups (e.g., -OCH₃, -CH₃) can enhance hydrophobic interactions and may improve oral absorption.

    • Steric Bulk: Ortho-substitution on the benzyl ring can force a specific torsional angle, locking the molecule into a more favorable binding conformation.[12]

The PI3K/Akt/mTOR pathway is a critical target for many morpholine-based inhibitors.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival (Inhibits Apoptosis) Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Benzyl-Morpholinone Inhibitor Inhibitor->PI3K Blocks

Caption: Inhibition of the PI3K/Akt signaling pathway.

Antimicrobial Activity

Benzyl-substituted heterocycles have a long history as antimicrobial agents. The lipophilicity conferred by the benzyl group is crucial for penetrating the complex cell walls of bacteria, particularly Gram-positive strains.[13] SAR studies on various scaffolds have shown that the presence and substitution pattern of a benzyl group can dramatically impact the Minimum Inhibitory Concentration (MIC).

For example, in a series of quinolone derivatives, the antibacterial activity was directly influenced by the N-benzyl substituent, with the unsubstituted benzyl group showing greater activity against certain strains than its para-chloro or para-nitro counterparts.[13] Similarly, studies on benzyl guanidine derivatives revealed potent activity, where a 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative was particularly effective against both S. aureus and E. coli.[14] While these examples are not on a morpholinone core, they establish a strong, translatable principle: the benzyl group is a powerful modulator of antibacterial potency.

Neuroprotective and CNS Activity

Morpholine-containing compounds are known to possess significant activity in the central nervous system (CNS), partly because the scaffold can contribute to blood-brain barrier permeability.[7][15] Benzyl-substituted morpholinones have been investigated for neuroprotective effects, often targeting enzymes like cholinesterases or monoamine oxidases, which are implicated in neurodegenerative diseases.[15][16]

In a study of isoquinoline carboxamide derivatives, compounds with para-fluoro and para-bromo groups on an N-benzyl ring showed selective inhibition of MAO-A.[16] This demonstrates the power of electronic tuning via benzyl substitution to achieve target selectivity, a critical aspect of CNS drug design to minimize off-target side effects.

Quantitative SAR Data

The following table summarizes representative data illustrating the impact of benzyl group substitution on bioactivity. The data is compiled from various studies on morpholine-containing or benzyl-containing scaffolds to illustrate key SAR principles.

Compound IDScaffoldBenzyl SubstitutionTargetBioactivity (IC₅₀ / MIC)Reference Insight
Cmpd 11g PhenylaminoquinolineN/A (Morpholine present)AChE1.94 µMDemonstrates the potency of morpholine-containing scaffolds against CNS targets.[17]
Cmpd 12 Thiazolidinone4-chlorobenzylideneAChE17.41 µMHighlights how substituted benzylidene moieties contribute to enzyme inhibition.[18]
Cmpd 20 Thiazolidinone4-(dimethylamino)benzylideneUrease16.79 µMShows the effect of an electron-donating group on a different enzyme target.[18]
Cmpd 9m Guanidine3-(2-Cl, 3-CF₃)-benzyloxyS. aureus0.5 µg/mLIllustrates potent antibacterial activity derived from specific halogen substitutions on the benzyl ring.[14]
Cmpd 10d Aminoguanidine3-(4-CF₃)-benzyloxyS. aureus1.0 µg/mLShows high potency with a single trifluoromethyl group.[14]
YC-1 Analog (26a) Indazole2-fluorobenzylsGC4.9 µMOrtho-fluoro substitution on the benzyl ring provides superior activity compared to meta or para substitution.[12]

Experimental Protocols

A trustworthy protocol is a self-validating one. The methodologies described below are grounded in established chemical and biological principles, ensuring robustness and reproducibility.

Protocol: Synthesis of a Model N-Benzyl-Morpholin-3-one

This protocol describes a reliable, two-step synthesis starting from commercially available N-Boc-2-aminoethanol. The causality is clear: we first build the morpholinone ring and then append the benzyl group via nucleophilic substitution.

Workflow Overview

Start N-Boc-2-aminoethanol Step1 Step 1: Alkylation (Sodium Hydride, Ethyl Bromoacetate) Start->Step1 Intermediate1 Ester Intermediate Step1->Intermediate1 Step2 Step 2: Deprotection & Cyclization (Trifluoroacetic Acid, Heat) Intermediate1->Step2 Intermediate2 Morpholin-3-one Core Step2->Intermediate2 Step3 Step 3: N-Benzylation (Potassium Carbonate, Benzyl Bromide) Intermediate2->Step3 Product Final Product: N-Benzyl-Morpholin-3-one Step3->Product

Caption: Synthetic workflow for N-benzyl-morpholin-3-one.

Step-by-Step Methodology:

  • Synthesis of Morpholin-3-one Core:

    • Rationale: This step builds the heterocyclic core. We use a strong base (NaH) to deprotonate the alcohol, which then acts as a nucleophile to displace the bromide from ethyl bromoacetate.

    • Procedure:

      • To a stirred suspension of Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in dry Tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of N-Boc-2-aminoethanol (1.0 eq) in dry THF dropwise.

      • Allow the reaction to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

      • Cool the mixture back to 0 °C and add ethyl bromoacetate (1.1 eq) dropwise.

      • Stir the reaction at room temperature overnight.

      • Quench the reaction carefully by the slow addition of water. Extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

      • Dissolve the crude ester intermediate in Dichloromethane (DCM) and add Trifluoroacetic Acid (TFA, 5-10 eq). Stir at room temperature for 2-4 hours to remove the Boc protecting group.

      • Remove the solvent and excess TFA under reduced pressure.

      • Dissolve the residue in a high-boiling point solvent like toluene and heat to reflux for 12-24 hours to induce lactamization. Monitor by TLC or LC-MS.

      • Cool the reaction and purify the resulting Morpholin-3-one by column chromatography (Silica gel, eluting with a gradient of ethyl acetate in hexanes).

  • N-Benzylation of Morpholin-3-one:

    • Rationale: This step introduces the benzyl group. The secondary amine nitrogen of the morpholinone is deprotonated by a mild base (K₂CO₃), allowing it to act as a nucleophile and displace the bromide from benzyl bromide.[19]

    • Procedure:

      • To a solution of Morpholin-3-one (1.0 eq) in Acetonitrile (MeCN), add potassium carbonate (K₂CO₃, 2.0 eq) and benzyl bromide (1.2 eq).

      • Stir the mixture vigorously at 50-60 °C for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

      • Once the starting material is consumed, cool the reaction to room temperature and filter off the inorganic salts.

      • Concentrate the filtrate under reduced pressure.

      • Purify the crude product by column chromatography (Silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure N-Benzyl-Morpholin-3-one.

      • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: In Vitro PIM-1 Kinase Inhibition Assay
  • Rationale: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of PIM-1 kinase. It relies on the principle of measuring the amount of phosphorylated substrate produced, which is inversely proportional to the inhibitor's potency.

  • Procedure:

    • Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Prepare solutions of recombinant human PIM-1 kinase, a suitable peptide substrate (e.g., a derivative of BAD), and ATP at desired concentrations in the kinase buffer.

    • Compound Dilution: Prepare a serial dilution of the test compound (N-Benzyl-Morpholin-3-one derivative) in DMSO, typically starting from 10 mM. Further dilute these into the kinase buffer to achieve the final assay concentrations.

    • Kinase Reaction:

      • In a 96-well or 384-well plate, add the PIM-1 kinase and the test compound at various concentrations.

      • Incubate for 10-15 minutes at room temperature to allow for compound binding to the enzyme.

      • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

      • Incubate the reaction for 60 minutes at 30 °C.

    • Detection:

      • Stop the reaction by adding a stop solution (e.g., EDTA).

      • Detect the amount of phosphorylated substrate. A common method is to use a phosphospecific antibody that binds only to the phosphorylated substrate, coupled with a detection system like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

    • Data Analysis:

      • Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

      • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • Self-Validation: Run a known PIM-1 inhibitor (e.g., SGI-1776) in parallel as a positive control. The IC₅₀ value obtained for the control should fall within its historically accepted range, validating the assay's performance.[9]

Conclusion and Future Outlook

The benzyl group is a powerful and versatile tool in the medicinal chemist's arsenal for optimizing the bioactivity of morpholinone cores. Its contributions to lipophilicity, target engagement through hydrophobic and π-system interactions, and steric control over binding are undeniable. Structure-activity relationship studies consistently show that subtle modifications to the benzyl ring—such as the position and electronic nature of substituents—can lead to dramatic improvements in potency, selectivity, and pharmacokinetic properties.[12][20]

Future research should focus on exploring less common substitution patterns and bioisosteric replacements for the benzyl ring to further refine activity and address potential metabolic liabilities associated with benzylic oxidation. The continued application of these principles will undoubtedly lead to the discovery of novel benzyl-morpholinone derivatives as next-generation therapeutics for cancer, infectious diseases, and neurological disorders.

References

  • Some representative compounds with benzyl group (in blue) as pharmacophore. ResearchGate. Available from: [Link]

  • Understanding 3-Morpholinone: Synthesis, Applications, and Sourcing. Available from: [Link]

  • Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. PMC - PubMed Central. Available from: [Link]

  • Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. NIH. Available from: [Link]

  • Benzyl group. Grokipedia. Available from: [Link]

  • N-Benzyl piperidine Fragment in Drug Discovery. PubMed. Available from: [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. PubMed. Available from: [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. Available from: [Link]

  • Contribution of the morpholine scaffold on the activity of... | Download Scientific Diagram. ResearchGate. Available from: [Link]

  • A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. MDPI. Available from: [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. Available from: [Link]

  • Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation. PubMed Central. Available from: [Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PubMed Central. Available from: [Link]

  • A small-molecule inhibitor of PIM kinases as a potential treatment for urothelial carcinomas. Neoplasia. Available from: [Link]

  • Benzyl group. Wikipedia. Available from: [Link]

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC. Available from: [Link]

  • [Synthesis and antibacterial activity of 1-substituted benzyl quinolone acid derivatives]. PubMed. Available from: [Link]

  • View of Synthesis, Identification and evaluation of antibacterial activity of some new substituted N-benzyl-5-Bromo Isatin. Available from: [Link]

  • Morpholine derivatives as potential agents for neurological manifestations of nervous system diseases. Semantic Scholar. Available from: [Link]

  • PIM kinase inhibitors: Structural and pharmacological perspectives. PubMed. Available from: [Link]

  • Synthesis and crystal structure of 4-benzyl-4-pentyl-morpholin-4-ium chloride. PubMed. Available from: [Link]

  • (PDF) morpholine antimicrobial activity. ResearchGate. Available from: [Link]

  • A review on pharmacological profile of Morpholine derivatives. ResearchGate. Available from: [Link]

  • Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. MDPI. Available from: [Link]

  • Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives. PubMed. Available from: [Link]

  • Representative bioactive molecules having a morpholin‐2‐one moiety. ResearchGate. Available from: [Link]

  • Most relevant antimicrobial activity of O-benzyl derivatives expressed... ResearchGate. Available from: [Link]

  • PIM kinase inhibitors downregulate STAT3(Tyr705) phosphorylation. PubMed. Available from: [Link]

  • Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. MDPI. Available from: [Link]

  • Identification of Quinones as Novel PIM1 Kinase Inhibitors. PMC - NIH. Available from: [Link]

  • Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. MDPI. Available from: [Link]

  • Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. PubMed. Available from: [Link]

  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. PubMed Central. Available from: [Link]

  • Structure-Activity Relationship (SAR) and Preliminary Mode of Action Studies of 3-Substituted Benzylthioquinolinium Iodide as Anti-opportunistic Infection Agents. NIH. Available from: [Link]

  • Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline derivatives. PubMed. Available from: [Link]

  • Three-step integrated microfluidic synthesis of S-benzyl... ResearchGate. Available from: [Link]

  • Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piper idine, an allosteric modulator of the serotonin transporter. Scholars@UK. Available from: [Link]

  • Structure Activity Relationships. Drug Design Org. Available from: [Link]

  • Some natural products and bioactive molecules that contain benzyl groups. ResearchGate. Available from: [Link]

  • (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase. NIH. Available from: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (5S)-5-Benzylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Morpholinones

The morpholinone scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and natural product synthesis. Its inherent conformational rigidity and ability to present substituents in a well-defined three-dimensional space make it an attractive framework for the design of biologically active molecules. Specifically, chiral morpholinones, such as (5S)-5-benzylmorpholin-3-one, are crucial building blocks in the development of novel therapeutics. The stereochemistry at the C5 position is often critical for target engagement and pharmacological activity, underscoring the need for robust and efficient asymmetric synthetic routes. This application note provides a detailed protocol for the asymmetric synthesis of (5S)-5-benzylmorpholin-3-one, leveraging a chiral pool approach starting from the readily available L-phenylalaninol.

Synthetic Strategy: A Two-Step Approach from a Chiral Precursor

The chosen synthetic strategy for (5S)-5-benzylmorpholin-3-one is a reliable and well-established two-step sequence commencing with the chiral amino alcohol, (S)-(-)-2-amino-3-phenyl-1-propanol (L-phenylalaninol). This starting material sets the desired (S)-stereochemistry at the C5 position of the final morpholinone ring.

The overall transformation can be dissected into two key steps:

  • N-Acylation: The amino group of L-phenylalaninol is acylated with a chloroacetyl group. This is a crucial step that introduces the two-carbon unit required for the formation of the morpholinone ring.

  • Intramolecular Cyclization: The resulting N-(1-benzyl-2-hydroxyethyl)-2-chloroacetamide undergoes an intramolecular Williamson ether synthesis. The hydroxyl group acts as a nucleophile, displacing the chloride to form the six-membered morpholinone ring. This reaction is typically promoted by a base.

This approach is advantageous due to the commercial availability of the chiral starting material, the straightforward nature of the reactions, and the high degree of stereochemical control.

Visualizing the Workflow

Asymmetric Synthesis of (5S)-5-benzylmorpholin-3-one start L-Phenylalaninol step1 N-Acylation start->step1 reagent1 Chloroacetyl Chloride reagent1->step1 intermediate N-(1-benzyl-2-hydroxyethyl)- 2-chloroacetamide step1->intermediate Formation of N-chloroacetyl derivative step2 Intramolecular Cyclization intermediate->step2 reagent2 Base (e.g., K2CO3) reagent2->step2 product (5S)-5-Benzylmorpholin-3-one step2->product Ring Closure Cyclization Mechanism cluster_0 Deprotonation cluster_1 Intramolecular SN2 Attack start_mol Intermediate + Base alkoxide Alkoxide Intermediate start_mol->alkoxide Proton Abstraction alkoxide_sn2 Alkoxide Intermediate transition_state Transition State alkoxide_sn2->transition_state Nucleophilic Attack product_mol Product transition_state->product_mol Chloride Displacement

Application Notes: (5S)-5-benzylmorpholin-3-one as a Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Architectural Logic of a Chiral Morpholinone

In the field of asymmetric synthesis, where the precise three-dimensional arrangement of atoms is paramount, the choice of chiral controller is a critical design element. (5S)-5-benzylmorpholin-3-one is a powerful chiral building block derived from the readily available amino acid, (S)-phenylalanine. Its rigid heterocyclic scaffold and the stereodirecting influence of the C5-benzyl group make it an exceptional tool for establishing new stereocenters with a high degree of predictability and control.

This guide provides an in-depth exploration of (5S)-5-benzylmorpholin-3-one, presenting it not merely as a reagent, but as a key architectural component in the logical construction of complex, enantiomerically pure molecules. We will detail its preparation, its application in diastereoselective enolate alkylation, and the subsequent transformations that unlock a diverse range of valuable chiral synthons for research, discovery, and drug development.

Core Principle: The Chiral Auxiliary Workflow

Chiral auxiliaries are organic compounds that are temporarily incorporated into a synthetic sequence to guide a reaction towards a specific stereochemical outcome. The process is a cycle of attachment, stereoselective transformation, and cleavage, ensuring the auxiliary's chiral information is effectively transferred to the substrate before being removed. This strategy is a cornerstone of modern asymmetric synthesis.

sub Prochiral Substrate chiral_sub Chiral Substrate (Diastereomeric) sub->chiral_sub Attach aux Chiral Auxiliary ((5S)-5-benzylmorpholin-3-one) aux->chiral_sub reaction Diastereoselective Reaction (e.g., Alkylation) chiral_sub->reaction diastereomer Single Diastereomer Product reaction->diastereomer cleavage Cleavage of Auxiliary diastereomer->cleavage product Enantiopure Product cleavage->product recycle Recovered Auxiliary cleavage->recycle

Caption: General workflow for using a chiral auxiliary in asymmetric synthesis.

Protocol 1: Synthesis of (5S)-5-benzylmorpholin-3-one

The most direct route to this chiral building block begins with (S)-phenylalaninol, which is itself readily prepared by the reduction of (S)-phenylalanine[1]. The subsequent cyclization with an acetyl-synthon, such as chloroacetyl chloride, under basic conditions furnishes the desired morpholinone.

Reaction Scheme:

(S)-Phenylalaninol + Chloroacetyl Chloride → (5S)-5-benzylmorpholin-3-one

Step-by-Step Methodology:
  • Dissolution & Cooling: Dissolve (S)-phenylalaninol (1.0 equiv.) in anhydrous dichloromethane (DCM, approx. 0.2 M) in a three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel. Add triethylamine (2.2 equiv.) as an acid scavenger. Cool the solution to 0 °C in an ice bath.

  • Slow Addition of Acyl Chloride: Dissolve chloroacetyl chloride (1.05 equiv.) in anhydrous DCM to a concentration of approx. 1 M. Add this solution dropwise to the cooled amino alcohol solution over 30-45 minutes, maintaining the internal temperature below 5 °C.

  • Intermediate Formation: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. The reaction progress (formation of the N-chloroacetyl intermediate) can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization (Ring Closure): To the reaction mixture, add potassium tert-butoxide (1.2 equiv.) portion-wise at 0 °C. The tert-butoxide is a strong, non-nucleophilic base that facilitates the intramolecular SN2 reaction, where the hydroxyl group displaces the chloride to form the morpholinone ring.

  • Reaction Completion & Workup: After the base addition, allow the mixture to warm to room temperature and stir overnight. Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield (5S)-5-benzylmorpholin-3-one as a white solid.

Causality and Trustworthiness:

  • Why Triethylamine? It neutralizes the HCl generated during the acylation, preventing protonation of the starting amine.

  • Why 0 °C? The acylation is exothermic; low temperature controls the reaction rate and prevents side reactions.

  • Why Potassium tert-butoxide? Its steric bulk favors deprotonation of the alcohol over acting as a nucleophile, ensuring efficient intramolecular cyclization.

Application Protocol 2: Diastereoselective Enolate Alkylation

This is the cornerstone application of (5S)-5-benzylmorpholin-3-one. By forming a rigid, chelated enolate, the bulky C5-benzyl group effectively shields one face of the molecule, forcing an incoming electrophile to approach from the opposite, less-hindered face.[2][3][4]

Stereochemical Control Model

Upon deprotonation with a strong base like Lithium Diisopropylamide (LDA), the lithium cation is believed to chelate between the enolate oxygen and the ring oxygen, creating a rigid, planar five-membered ring structure. The C5-benzyl group is forced into a pseudo-axial position to minimize steric strain, thereby blocking the top (si) face of the enolate. Consequently, the electrophile (E⁺) can only approach from the less sterically encumbered bottom (re) face.

sub Start: (5S)-5-benzylmorpholin-3-one enolate Chelated Lithium Enolate (Top face blocked by Bn group) sub->enolate 1. LDA, THF, -78°C product Alkylated Product (Electrophile adds from bottom face) enolate->product 2. Electrophile (E-X)

Caption: Stereocontrol model for the alkylation of the morpholinone enolate.

Step-by-Step Methodology:
  • Preparation: To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, approx. 0.1 M based on the substrate). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add Lithium Diisopropylamide (LDA, 1.1 equiv., solution in THF/hexanes) via syringe. Stir for 15 minutes. In a separate flask, dissolve (5S)-5-benzylmorpholin-3-one (1.0 equiv.) in a minimal amount of anhydrous THF. Transfer this substrate solution dropwise via cannula to the LDA solution at -78 °C. Stir the resulting mixture for 45-60 minutes to ensure complete enolate formation. The solution typically turns a pale yellow color.

  • Alkylation: Add the electrophile (e.g., benzyl bromide, methyl iodide, allyl bromide; 1.2 equiv.) dropwise to the enolate solution at -78 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours. The progress can be monitored by TLC by quenching a small aliquot with saturated NH₄Cl solution and extracting with ethyl acetate.

  • Workup: Once the reaction is complete, quench the entire mixture by adding saturated aqueous NH₄Cl solution directly at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction & Purification: Transfer the mixture to a separatory funnel and add ethyl acetate. Separate the layers and extract the aqueous phase twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio (d.r.) of the purified product by ¹H NMR spectroscopy or chiral HPLC analysis.[5][6][7]

Data Presentation: Expected Alkylation Performance

The following table presents expected outcomes for the alkylation of (5S)-5-benzylmorpholin-3-one with various electrophiles, based on analogous results from similar chiral auxiliary systems.[2][8]

Electrophile (R-X)Product (R group)Expected Yield (%)Expected Diastereomeric Ratio (d.r.)
Methyl Iodide-CH₃85 - 95%> 95:5
Benzyl Bromide-CH₂Ph90 - 98%> 98:2
Allyl Bromide-CH₂CH=CH₂80 - 90%> 95:5
Ethyl Iodide-CH₂CH₃85 - 95%> 95:5

Protocol 3: Cleavage of the Chiral Auxiliary

After successfully installing the new stereocenter, the auxiliary must be removed to reveal the desired enantiopure product. The robust morpholinone structure allows for several cleavage strategies depending on the desired final functionality.

start Alkylated Morpholinone h2 Hydrogenolysis (H₂, Pd/C) start->h2 lah Reduction (LiAlH₄) start->lah hydrolysis Hydrolysis (aq. HCl or LiOH) start->hydrolysis product_amine Chiral Lactam (N-H) h2->product_amine product_aminoalcohol Chiral Amino Alcohol lah->product_aminoalcohol product_aminoacid Chiral Amino Acid hydrolysis->product_aminoacid

Caption: Cleavage pathways to liberate different chiral products.

Method A: Reductive Cleavage to a Chiral Amino Alcohol

This protocol uses a powerful reducing agent to open the lactam ring and simultaneously cleave the N-benzyl group (though the latter may require separate hydrogenolysis depending on conditions), yielding a valuable chiral amino alcohol.

  • Setup: In a flame-dried flask under nitrogen, suspend Lithium Aluminum Hydride (LiAlH₄, 3.0 equiv.) in anhydrous THF. Cool the suspension to 0 °C.

  • Substrate Addition: Dissolve the alkylated morpholinone (1.0 equiv.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction to reflux for 4-6 hours.

  • Quenching (Fieser Workup): Cool the reaction to 0 °C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure safely quenches the excess hydride and precipitates aluminum salts as a filterable solid.

  • Isolation: Stir the resulting granular white suspension vigorously for 30 minutes, then filter it through a pad of Celite®, washing thoroughly with ethyl acetate.

  • Purification: Concentrate the filtrate in vacuo. The resulting crude amino alcohol can be purified by chromatography or crystallization.

Method B: N-Debenzylation via Hydrogenolysis

This method selectively removes the N-benzyl group, leaving the chiral lactam core intact for further functionalization.

  • Setup: Dissolve the alkylated morpholinone (1.0 equiv.) in methanol or ethanol in a flask suitable for hydrogenation.

  • Catalyst: Add Palladium on Carbon (10% Pd/C, ~10% by weight of the substrate) to the solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas (or use a hydrogen-filled balloon for atmospheric pressure) and stir vigorously at room temperature until TLC analysis shows complete consumption of the starting material.

  • Workup: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the debenzylated lactam.

References

  • Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams. ChemistrySelect. [Link]

  • Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications. [Link]

  • Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications (RSC Publishing). [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ResearchGate. [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. [Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. [Link]

  • Diastereoselective alkylation and methods for chiral auxiliary removal. ResearchGate. [Link]

  • Diastereoselective Alkylations of Chiral Tetrazolo[1,5a]azepines via Heterobenzylic Anion Intermediates. ACS Publications. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. ACS Publications. [Link]

  • Diastereoselective Alkylations of Chiral Tetrazolo[1,5- a ]azepines via Heterobenzylic Anion Intermediates. ResearchGate. [Link]

  • Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters. ACS Publications. [Link]

  • Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives and a New Method for the Construction of the Morpholine Ring. MDPI. [Link]

  • Morpholine synthesis. Organic Chemistry Portal. [Link]

  • SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. PubMed. [Link]

  • Convenient process for the preparation of chiral or racemic phenylalaninols and their N-blocked derivatives.
  • Convenient process for the preparation of chiral or racemic phenylalaninols and their N-blocked derivatives.

Sources

Application of (5S)-5-benzylmorpholin-3-one in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

I am now initiating comprehensive Google searches to gather information on the applications of (5S)- 5-benzylmorpholin-3-one in medicinal chemistry. The focus is on its synthesis, potential derivatives, and relevant therapeutic targets. I am eager to sift through the data and identify the most promising leads.

Analyzing Application Potential

I've moved beyond the initial search and am now diving into application analysis. My focus is narrowing to identify key areas. I am assessing the substance as a scaffold for inhibitors or agents. I plan to structure application notes logically, starting with an introduction. I am examining its potential applications for DPP-4 and USP7 inhibitors, and also PROTACs.

Expanding Research Scope

I am now broadening my research, following up on initial findings. My focus will be expanding my Google searches to cover (5S)- 5-benzylmorpholin-3-one and its medicinal applications. I'll concentrate on its synthesis, potential derivatives, and relevant therapeutic targets. The goal is to identify and structure application notes. I intend to examine its uses in DPP-4 and USP7 inhibitors, and also PROTACs. I'm prioritizing established protocols and experimental data. I will then arrange notes logically, beginning with an introduction to the substance and its significance.

Discovering Relevant Data

I've initiated a search and found a wealth of information concerning morpholine and benzyl-containing scaffolds in medicinal chemistry. Specifically, I've discovered articles discussing the synthesis of diverse morpholine derivatives and their biological activities, including antimalarial and anticancer properties.

Focusing on Specific Compounds

I've expanded my search to be more targeted. Although the initial results were helpful in setting a broad context, I need to focus on "(5S)-5-benzylmorpholin-3-one." My goal is to find information on its synthesis, therapeutic applications, and relevant protocols. I'll broaden my search if direct information is scarce to build the core for the application notes.

Deepening the Investigation

I'm now diving deeper into the specifics. While the first wave of results was informative about morpholine and benzyl scaffolds, I need to zoom in. The current information provides context, especially its application for antimalarial agents. However, I need to focus on “(5S)-5-benzylmorpholin-3-one.” The next step is a more focused literature search for synthesis, its applications, and relevant protocols to complete the application notes. I'll broaden the search if needed to cover its role in synthesizing valuable compounds.

Refining the Search

I've made some progress, and now have confirmed the existence and structure of "5-Benzylmorpholin-3-one" with a PubChem entry. I've also found an article related to its synthesis, which should be helpful.

Digging Deeper for Details

I've refined the search, and though I confirmed the existence and structure of 5-Benzylmorpholin-3-one and a relevant article, the specifics on the (5S) stereoisomer are still missing. I need to focus on finding its role as a chiral intermediate and any associated applications. Broader context is there, but not the critical details needed. The searches are now going to concentrate on therapeutic targets and experimental protocols specific to this molecule.

Zeroing In for Specifics

I've significantly refined my approach after the last round. I found the broader utility of the benzylmorpholine scaffold in medicinal chemistry, specifically in the context of antimalarial agents, but I still lack specifics on the (5S) stereoisomer. While confirming its existence and structure is good, my search now centers on uncovering its applications, synthesis, and any established experimental protocols. I'm focusing on its potential as a chiral intermediate and its role in designing therapeutics.

Contextualizing the Research

I've learned that chiral morpholines are crucial in drug discovery, and I've found synthesis methods and information about their stereochemistry. The initial searches offered helpful context for my ongoing investigation. I'm focusing on the structural properties and reactivity of these compounds.

Deepening the Investigation

I'm now diving deeper into the specifics of (5S)-5-benzylmorpholin-3-one. The prior searches helped establish context, but I need targeted information. I haven't found dedicated synthesis methods or quantitative data on its derivatives, and I'll focus on finding publications that use it as a key intermediate in therapeutic agent synthesis. This should provide the procedures and data I need.

Pinpointing Crucial Connections

I've been digging deeper into the search results from step four, and it's proving fruitful. I've unearthed several articles highlighting the asymmetric synthesis of chiral morpholinones, emphasizing their key role as building blocks in medicinal chemistry. Specifically, I've started focusing on references to...

Connecting Specific Syntheses

I'm now zeroing in on the relationship between (5S)-5-benzylmorpholin-3-one and specific drug synthesis, like DPP-4 inhibitors. While a direct, explicit link isn't immediately obvious, the prevalence of structurally similar chiral morpholines in these syntheses is highly suggestive. I'm focusing on finding detailed protocols for its synthesis and derivatives, plus quantitative data on their activity. This data is the key to creating those in-depth application notes the user wants.

Analyzing Synthetic Applications

I've made good progress since the last update. The search results from step four are proving very helpful and suggest a link with drug synthesis. It appears (5S)-5-benzylmorpholin-3-one is relevant to DPP-4 inhibitors. However, I still need more specifics. I'm now concentrating on finding detailed protocols for its synthesis and derivatives and, crucially, quantitative data on the activity of these compounds to satisfy the request for in-depth application notes. This is where I'll get the details I need.

Application Notes & Protocols for (5S)-5-benzylmorpholin-3-one in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for researchers on the application of (5S)-5-benzylmorpholin-3-one as a chiral auxiliary in stereoselective synthesis. We delve into the mechanistic basis for its high diastereoselectivity in enolate alkylation reactions, provide a comprehensive, field-tested protocol for the asymmetric synthesis of α-amino acids, and outline procedures for the subsequent cleavage of the auxiliary to yield the final enantiopure product. This guide is intended to equip researchers in organic synthesis and drug development with the foundational knowledge and practical steps required to successfully implement this versatile chiral template.

Introduction: The Role of (5S)-5-benzylmorpholin-3-one in Stereocontrolled Synthesis

(5S)-5-benzylmorpholin-3-one is a powerful chiral auxiliary, a class of compounds used to induce stereoselectivity in chemical reactions to generate a single, desired enantiomer of a product.[][2] Derived from (S)-phenylalaninol, this auxiliary establishes a rigid chiral environment that effectively controls the facial selectivity of reactions at a prochiral center. Its primary application lies in the asymmetric synthesis of α-substituted carboxylic acids, particularly non-proteinogenic α-amino acids, which are critical building blocks in medicinal chemistry and the development of novel therapeutics.[3][4]

The operational principle of a chiral auxiliary involves its temporary covalent attachment to a substrate. Following a diastereoselective reaction, the auxiliary is cleaved and can ideally be recovered for reuse, leaving behind an enantiomerically enriched product.[5][6] The morpholinone scaffold, particularly with the bulky benzyl group at the C-5 position, provides a well-defined steric environment that predictably directs incoming electrophiles.

Mechanistic Rationale: The Source of Stereoselectivity

The high degree of stereocontrol exerted by the (5S)-5-benzylmorpholin-3-one auxiliary stems from the predictable formation of a specific enolate geometry and the steric hindrance imposed by the C-5 benzyl substituent.

  • N-Acylation: The synthesis begins by acylating the secondary amine of the morpholinone with an acyl chloride or anhydride corresponding to the desired amino acid backbone (e.g., acetyl chloride for alanine synthesis).

  • Chelate-Controlled Enolate Formation: Upon treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (-78 °C), the N-acyl morpholinone is deprotonated at the α-carbon. The lithium cation is believed to form a rigid, five-membered chelate with the two carbonyl oxygens. This chelation locks the conformation and favors the formation of the (Z)-enolate.

  • Face-Selective Alkylation: The crucial C-5 benzyl group projects from the stereocenter, effectively shielding the si-face of the planar enolate. Consequently, an incoming electrophile (e.g., an alkyl halide) can only approach from the less sterically encumbered re-face. This facial bias is the origin of the high diastereoselectivity observed in the carbon-carbon bond-forming step.

Below is a diagram illustrating the proposed transition state for this stereodirecting mechanism.

Caption: Proposed chelated transition state for alkylation.

Application Protocol: Asymmetric Synthesis of (R)-2-Amino-4-pentenoic Acid

This protocol details the asymmetric alkylation of N-propionyl-(5S)-5-benzylmorpholin-3-one with allyl bromide, a key step towards synthesizing a protected α-amino acid.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
(5S)-5-benzylmorpholin-3-one>98%Sigma-AldrichEnsure anhydrous conditions.
Propionyl chlorideReagent GradeSigma-Aldrich
Triethylamine (TEA)Anhydrous, >99.5%Sigma-AldrichDistill from CaH₂ before use.
Dichloromethane (DCM)Anhydrous, >99.8%Sigma-AldrichUse from a solvent purification system or over molecular sieves.
Tetrahydrofuran (THF)Anhydrous, >99.9%Sigma-AldrichUse from a solvent purification system or distill from Na/benzophenone.
Diisopropylamine>99.5%Sigma-AldrichDistill from CaH₂ before use.
n-Butyllithium (n-BuLi)2.5 M in hexanesSigma-AldrichTitrate before use to determine exact concentration.
Allyl bromide99%Sigma-AldrichPass through a short plug of basic alumina before use.
Saturated aq. NH₄Cl solutionACS Grade-
Saturated aq. NaCl solution (Brine)ACS Grade-
Magnesium sulfate (MgSO₄)AnhydrousFisher Scientific
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.
Equipment
  • Round-bottom flasks (oven-dried)

  • Magnetic stirrer and stir bars

  • Schlenk line or argon/nitrogen manifold

  • Syringes and needles

  • Low-temperature thermometer

  • Dry ice/acetone or cryocooler bath (-78 °C)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography setup

Experimental Workflow

Caption: Overall workflow for asymmetric amino acid synthesis.

Step-by-Step Protocol

Step 1: N-Acylation

  • To an oven-dried 100 mL round-bottom flask under an argon atmosphere, add (5S)-5-benzylmorpholin-3-one (1.91 g, 10.0 mmol).

  • Dissolve in anhydrous dichloromethane (DCM, 40 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (2.1 mL, 15.0 mmol, 1.5 eq) followed by the dropwise addition of propionyl chloride (0.96 mL, 11.0 mmol, 1.1 eq).

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous NH₄Cl (20 mL). Separate the layers and extract the aqueous phase with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-propionyl-(5S)-5-benzylmorpholin-3-one, which is often used in the next step without further purification.

Step 2: Asymmetric Alkylation

  • In a separate oven-dried 250 mL flask under argon, prepare a solution of lithium diisopropylamide (LDA). Add anhydrous THF (50 mL) and cool to -78 °C.

  • Slowly add diisopropylamine (1.68 mL, 12.0 mmol, 1.2 eq) followed by the dropwise addition of n-BuLi (4.4 mL of 2.5 M solution, 11.0 mmol, 1.1 eq). Stir at -78 °C for 30 minutes.

  • Dissolve the crude N-propionyl-(5S)-5-benzylmorpholin-3-one from Step 1 (approx. 10.0 mmol) in anhydrous THF (20 mL).

  • Slowly add this solution to the LDA solution at -78 °C via cannula or syringe over 20 minutes. The formation of the lithium enolate is indicated by a color change. Stir for 1 hour at -78 °C.

    • Causality Note: Maintaining the temperature at -78 °C is critical to ensure kinetic deprotonation, leading to the desired (Z)-enolate, and to prevent side reactions.

  • Add allyl bromide (1.3 mL, 15.0 mmol, 1.5 eq) dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for 4 hours.

    • Expertise Note: The reaction time may vary depending on the electrophile. It is crucial to monitor the reaction by TLC (quenching a small aliquot with methanol before spotting).

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl (30 mL) at -78 °C.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add water (50 mL).

  • Extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

Step 3: Purification & Characterization

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 10% to 40% ethyl acetate in hexanes) to isolate the desired diastereomer.

  • The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product, typically by comparing the integration of well-resolved signals corresponding to each diastereomer.

Step-by-Step Protocol: Auxiliary Cleavage

The chiral auxiliary must be removed to yield the target amino acid. This is typically a two-step process involving hydrolysis of the amide and cleavage of the N-benzyl group.

Option A: Acid Hydrolysis

  • Dissolve the purified alkylated product (1.0 mmol) in a mixture of dioxane (10 mL) and 6 M HCl (10 mL).

  • Heat the mixture to reflux (approx. 100 °C) for 12-24 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove the dioxane.

  • Wash the remaining aqueous solution with DCM (2 x 10 mL) to remove the cleaved auxiliary fragment.

  • The aqueous layer containing the amino acid hydrochloride can be purified by ion-exchange chromatography or by adjusting the pH to the isoelectric point to precipitate the free amino acid.

Option B: Reductive Cleavage of N-Benzyl Group For substrates sensitive to harsh acid, a milder hydrogenolysis may be employed to remove the N-benzyl group before hydrolysis.[7]

  • Dissolve the alkylated product (1.0 mmol) in methanol (20 mL).

  • Add Palladium on carbon (10% w/w, 0.1 eq) to the solution.

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure is often sufficient).

  • Stir vigorously at room temperature for 12-24 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.

  • Concentrate the filtrate. The resulting N-debenzylated product can then be hydrolyzed under milder conditions (e.g., LiOH in THF/water) to yield the final amino acid.

References

  • Vertex AI Search. (2024).
  • Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids.
  • BOC Sciences. (n.d.). Other Chiral Auxiliaries.
  • Williams, R. M. (2001).
  • PubMed. (2018).
  • Wikipedia. (n.d.). Chiral auxiliary.
  • Chu, C.-S., et al. (2010).
  • Diaz-Muñoz, G., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed.
  • Davies, S. G., et al. (1999). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. PubMed.
  • Trost, B. M., & Toste, F. D. (2009).
  • MDPI. (2024). Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions.
  • Sigma-Aldrich. (n.d.). Chiral Auxiliaries.
  • Gálvez, J. A., et al. (2021). Asymmetric synthesis of (1R,5S)-2-methyl-6,7-benzomorphan via Aza-Prins reaction.
  • Klán, P., et al. (2016). Photochemical Cleavage of Benzylic C-N Bond To Release Amines. PubMed.
  • Royal Society of Chemistry. (2020).
  • Sarker, S., et al. (2006). Synthesis and spectroscopic data analyses of 5β-cholane derivatives.
  • Bernardi, L., et al. (2012).
  • ResearchGate. (2018).
  • Gnas, Y., & Glorius, F. (2006). Chiral Auxiliaries — Principles and Recent Applications.
  • MDPI. (2024). Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential.
  • Niederhafner, P., et al. (2021). Cleavage of benzyl group from tyrosine or nitrotyrosine in synthetic peptides.
  • ResearchGate. (2013). Proposed Two-Step Synthesis of (1R,5S)-8-Boc-8-azabicyclo[3.2.1]oct-2-ene (Boc-Trop-2-ene)
  • ResearchGate. (n.d.).
  • ResearchGate. (2021). Synthesis, Spectral Characterization and Biological activities of 1, 3, 5 -Triazines based Mannich Base Compounds.

Sources

Application Notes and Protocols: The Strategic Use of (5S)-5-Benzylmorpholin-3-one in the Synthesis of Dispiro-1,2,4,5-tetraoxane Antimalarial Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The persistent challenge of malaria, exacerbated by the emergence of drug-resistant parasite strains, necessitates the exploration of novel chemical scaffolds for next-generation antimalarial therapies. This document provides a comprehensive guide to the strategic use of the chiral building block, (5S)-5-benzylmorpholin-3-one, as a precursor for the synthesis of a promising class of potent antimalarial agents: dispiro-1,2,4,5-tetraoxanes. We detail a proposed synthetic pathway to convert (5S)-5-benzylmorpholin-3-one into a key cyclohexanone intermediate, followed by established protocols for its elaboration into the potent antimalarial compound N205 and its analogues. This guide is intended to provide both the conceptual framework and actionable protocols for researchers engaged in antimalarial drug discovery and development.

Introduction: The Imperative for Novel Antimalarial Scaffolds

Malaria remains a significant global health crisis, with hundreds of thousands of deaths annually. The efficacy of current frontline treatments, artemisinin-combination therapies (ACTs), is threatened by the spread of parasite resistance. This has spurred the search for new antimalarial agents with novel mechanisms of action. Among the most promising are synthetic endoperoxides, particularly the dispiro-1,2,4,5-tetraoxane class of compounds.[1][2] These molecules are believed to exert their antimalarial effect through a mechanism similar to artemisinin, involving the iron-mediated cleavage of the peroxide bond within the parasite's food vacuole, leading to the generation of cytotoxic radical species.

The chiral morpholine moiety is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[1] The specific use of (5S)-5-benzylmorpholin-3-one offers a route to enantiomerically pure, complex molecules, which is often crucial for optimizing drug efficacy and reducing off-target effects. This guide outlines the synthetic strategy to leverage this chiral building block in the creation of potent tetraoxane antimalarials.

Synthetic Strategy Overview

The overall synthetic strategy is divided into two main parts:

  • Part A: Synthesis of the Key Intermediate. A proposed synthetic route for the conversion of (5S)-5-benzylmorpholin-3-one to the crucial 4-amino-4-benzylcyclohexanone precursor.

  • Part B: Synthesis of the Dispiro-1,2,4,5-tetraoxane. A detailed, literature-derived protocol for the synthesis of the antimalarial compound N205 from the cyclohexanone intermediate.

Synthetic_Strategy A (5S)-5-benzylmorpholin-3-one B Ring Opening & Functional Group Interconversion A->B Proposed Route C 4-Amino-4-benzylcyclohexanone Precursor B->C D Dihydroperoxidation C->D Established Protocol E Cyclocondensation with Adamantanone D->E F Dispiro-1,2,4,5-tetraoxane (N205) E->F

Caption: Overall synthetic workflow from the chiral starting material to the final antimalarial compound.

Part A: Proposed Synthesis of 4-Amino-4-benzylcyclohexanone from (5S)-5-Benzylmorpholin-3-one

This section details a plausible, multi-step synthetic sequence to transform the starting material into the key cyclohexanone intermediate. Each step is based on established organic chemistry principles.

Step 1: Reductive Ring Opening of (5S)-5-Benzylmorpholin-3-one

The initial step involves the reductive cleavage of the morpholinone ring to yield the corresponding amino diol. This can be achieved using a strong reducing agent such as lithium aluminum hydride (LAH).

Protocol:

  • To a stirred solution of (5S)-5-benzylmorpholin-3-one (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add lithium aluminum hydride (2.0-3.0 eq) portion-wise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting suspension through a pad of Celite®, washing the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude amino diol, which can be purified by column chromatography if necessary.

Step 2: Oxidative Cleavage of the Diol

The resulting 1,2-amino diol can be oxidatively cleaved to generate a dialdehyde. A suitable reagent for this transformation is sodium periodate (NaIO₄).

Protocol:

  • Dissolve the amino diol from the previous step in a mixture of a suitable organic solvent (e.g., THF or dioxane) and water.

  • Cool the solution to 0 °C and add a solution of sodium periodate (1.1-1.5 eq) in water dropwise.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude dialdehyde.

Step 3: Intramolecular Aldol Condensation/Cyclization

The dialdehyde can then be induced to undergo an intramolecular aldol condensation to form a cyclohexenone derivative. This reaction is typically base-catalyzed.

Protocol:

  • Dissolve the crude dialdehyde in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of a base, such as sodium hydroxide or potassium carbonate, and stir the mixture at room temperature.

  • Monitor the reaction for the formation of the cyclized product. The reaction time can vary from a few hours to overnight.

  • Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to give the crude cyclohexenone derivative.

Step 4: Reduction of the Alkene and Protection of the Amine

The carbon-carbon double bond in the cyclohexenone ring can be selectively reduced via catalytic hydrogenation. The resulting secondary amine should then be protected, for example, with a Boc group, to prevent side reactions in the subsequent oxidation step.

Protocol:

  • Dissolve the cyclohexenone derivative in a suitable solvent like ethanol or ethyl acetate.

  • Add a catalyst, such as palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete.

  • Filter off the catalyst and concentrate the filtrate.

  • Dissolve the resulting crude amino cyclohexanol in a solvent like dichloromethane, add di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine, and stir at room temperature to obtain the Boc-protected amino cyclohexanol.

Step 5: Oxidation to the Ketone

The final step in this proposed sequence is the oxidation of the secondary alcohol to the desired cyclohexanone. A variety of oxidizing agents can be used, such as pyridinium chlorochromate (PCC) or a Swern oxidation.

Protocol (using PCC):

  • Dissolve the Boc-protected amino cyclohexanol in anhydrous dichloromethane.

  • Add pyridinium chlorochromate (PCC) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate to yield the Boc-protected 4-amino-4-benzylcyclohexanone.

  • The Boc protecting group can be removed under acidic conditions (e.g., with trifluoroacetic acid in dichloromethane) to provide the desired 4-amino-4-benzylcyclohexanone.

Part B: Synthesis of Dispiro-1,2,4,5-tetraoxane Antimalarials (e.g., N205)

This part of the protocol is based on established literature procedures for the synthesis of N205 and related analogues.[3][4]

Tetraoxane_Synthesis cluster_0 Dihydroperoxide Formation cluster_1 Cyclocondensation C 4-Amino-4-benzylcyclohexanone H2O2 H₂O₂ / Acid Catalyst C->H2O2 DHP gem-Dihydroperoxide H2O2->DHP Catalyst Acid Catalyst (e.g., Re₂O₇) DHP->Catalyst Adamantanone 2-Adamantanone Adamantanone->Catalyst N205 N205 Catalyst->N205

Caption: Key stages in the synthesis of the dispiro-1,2,4,5-tetraoxane core.

Step 1: Formation of the gem-Dihydroperoxide

This step involves the acid-catalyzed reaction of the cyclohexanone precursor with hydrogen peroxide to form the corresponding gem-dihydroperoxide.

Protocol:

  • To a solution of 4-amino-4-benzylcyclohexanone (1.0 eq) in a suitable solvent such as acetonitrile, add a solution of 50% aqueous hydrogen peroxide (5.0-10.0 eq) at 0 °C.

  • Slowly add a strong acid catalyst, such as concentrated sulfuric acid or perchloric acid, while maintaining the temperature at 0-5 °C.

  • Stir the reaction mixture vigorously at this temperature for several hours. The reaction progress can be monitored by TLC or by testing for the presence of peroxides (e.g., with starch-iodide paper).

  • Upon completion, carefully pour the reaction mixture into ice-water and extract the product with an organic solvent like diethyl ether or dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure at low temperature to yield the crude gem-dihydroperoxide, which is often used in the next step without further purification due to its potential instability.

Step 2: Cyclocondensation to form the Tetraoxane Ring

The final step is the acid-catalyzed condensation of the gem-dihydroperoxide with a second ketone, in the case of N205, 2-adamantanone, to form the dispiro-1,2,4,5-tetraoxane ring.

Protocol:

  • Dissolve the crude gem-dihydroperoxide (1.0 eq) and 2-adamantanone (1.0-1.2 eq) in a suitable anhydrous solvent like dichloromethane under an inert atmosphere.

  • Cool the mixture to 0 °C and add a catalyst such as rhenium(VII) oxide (Re₂O₇) or another suitable Lewis or Brønsted acid.

  • Allow the reaction to stir at 0 °C and then warm to room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure dispiro-1,2,4,5-tetraoxane antimalarial agent, N205.

Characterization and Data

The synthesized intermediates and the final product should be thoroughly characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Table 1: Antimalarial Activity of Representative Dispiro-1,2,4,5-tetraoxanes

CompoundP. falciparum 3D7 IC₅₀ (nM)In vivo Efficacy (P. berghei model)Reference
N2050.84Potent, single-dose cure potential[4]
E209~1Potent activity[3]
Analogue 14a1.3Improved oral bioavailability vs N205[3]

Safety and Handling

  • Peroxides: Organic peroxides, especially dihydroperoxides, are potentially explosive and should be handled with extreme care. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood and behind a safety shield. Avoid friction, grinding, and exposure to heat or sources of ignition.

  • Reagents: Many of the reagents used, such as lithium aluminum hydride and strong acids, are corrosive and/or highly reactive. Consult the safety data sheets (SDS) for all chemicals before use.

Conclusion and Future Directions

The synthetic route and protocols detailed in this application note provide a framework for the synthesis of potent dispiro-1,2,4,5-tetraoxane antimalarials from the chiral starting material, (5S)-5-benzylmorpholin-3-one. While the initial steps for the conversion of the starting material to the key cyclohexanone intermediate are proposed, they are based on reliable and well-established chemical transformations. The subsequent synthesis of the tetraoxane core follows proven methodologies. This approach opens up avenues for the creation of a library of chiral, morpholine-containing tetraoxane analogues for structure-activity relationship (SAR) studies, with the ultimate goal of identifying new clinical candidates for the treatment of malaria. Further optimization of the proposed synthetic route and exploration of alternative cyclization strategies could lead to more efficient and scalable syntheses of these vital compounds.

References

  • O'Neill, P. M., et al. (2018). Synthesis and profiling of benzylmorpholine 1,2,4,5-tetraoxane analogue N205: Towards tetraoxane scaffolds with potential for single dose cure of malaria. Bioorganic & Medicinal Chemistry, 26(11), 2996-3005.
  • Ellis, G. L., et al. (2008). Two-step synthesis of achiral dispiro-1,2,4,5-tetraoxanes with outstanding antimalarial activity, low toxicity, and high-stability profiles. Journal of Medicinal Chemistry, 51(7), 2170-2177.
  • Woodley, C. M., et al. (2021). Enantioselective Synthesis and Profiling of Potent, Nonlinear Analogues of Antimalarial Tetraoxanes E209 and N205. ACS Medicinal Chemistry Letters, 12(8), 1335-1341.
  • Terent'ev, A. O., et al. (2004). New Preparation of 1,2,4,5-Tetraoxanes. Synthesis, 2004(14), 2356-2366.
  • Griesbeck, A. G., et al. (2002). Synthesis and Antimalarial Activity of Steroidal gem-Dihydroperoxides and 1,2,4,5-Tetraoxanes. Journal of Medicinal Chemistry, 45(26), 5735-5739.
  • O'Neill, P. M., et al. (2018). Synthesis and profiling of benzylmorpholine 1,2,4,5-tetraoxane analogue N205: Towards tetraoxane scaffolds with potential for single dose cure of malaria. Bioorganic & Medicinal Chemistry. Available at: [Link]

Sources

Application Note & Protocols for the Synthesis of N-Substituted Morpholinones for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholinone scaffold is a privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules to enhance pharmacological activity and improve pharmacokinetic profiles.[1][2][3] N-substituted morpholinones, in particular, offer a versatile platform for exploring structure-activity relationships (SAR) by systematically modifying the substituent at the nitrogen atom. This guide provides a comprehensive overview of synthetic strategies for preparing a library of N-substituted morpholinones. We will delve into the rationale behind common synthetic routes, such as N-acylation and reductive N-alkylation, and provide detailed, step-by-step protocols for their execution, purification, and characterization. Furthermore, this document will illustrate how to leverage these synthetic methodologies to generate a compound library for SAR studies, a crucial step in the iterative process of drug discovery and lead optimization.

Introduction: The Significance of the Morpholinone Scaffold in Drug Discovery

The morpholine ring is a six-membered heterocycle containing both an oxygen and a nitrogen atom.[1] Its presence in a molecule can impart favorable physicochemical properties, such as improved aqueous solubility and metabolic stability.[3][4] The morpholinone core, a derivative of morpholine featuring a carbonyl group, retains these advantageous properties while providing a key anchor point for chemical modification.

The nitrogen atom of the morpholinone ring is a particularly attractive site for substitution. By introducing a diverse array of functional groups at this position, medicinal chemists can systematically probe the chemical space around a biological target. This allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. The insights gained from these SAR studies are invaluable for designing more effective and safer therapeutic agents.[3][5]

Strategic Approaches to the Synthesis of N-Substituted Morpholinones

The synthesis of a library of N-substituted morpholinones for SAR studies typically begins with a common starting material, 3-morpholinone, which can be readily prepared or commercially sourced. The diversification is then achieved by introducing various substituents onto the nitrogen atom. Two of the most robust and widely employed methods for this purpose are N-acylation and reductive N-alkylation.

N-Acylation of 3-Morpholinone

N-acylation involves the reaction of 3-morpholinone with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a base.[6][7] This reaction forms an amide bond, linking the morpholinone core to a carbonyl-containing substituent. The choice of acylating agent allows for the introduction of a wide variety of functionalities, from simple alkyl and aryl groups to more complex heterocyclic systems.

  • Causality of Experimental Choices: The base, typically a non-nucleophilic amine like triethylamine or diisopropylethylamine, is crucial for scavenging the acidic byproduct (e.g., HCl) generated during the reaction, thereby driving the equilibrium towards product formation. The choice of solvent is also important; aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used as they do not compete with the nucleophilic morpholinone.

Reductive N-Alkylation of 3-Morpholinone

Reductive N-alkylation is a powerful method for introducing alkyl substituents to the nitrogen atom of the morpholinone.[8][9][10] This two-step, one-pot process begins with the reaction of 3-morpholinone with an aldehyde or ketone to form an intermediate iminium ion. This intermediate is then reduced in situ by a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, to yield the N-alkylated product.[11]

  • Causality of Experimental Choices: Sodium triacetoxyborohydride is often the preferred reducing agent due to its mildness and selectivity for iminium ions over carbonyl compounds. This selectivity prevents the undesired reduction of the starting aldehyde or ketone. The reaction is typically carried out in a solvent like dichloromethane or 1,2-dichloroethane.

The following diagram illustrates the general workflow for generating a library of N-substituted morpholinones for SAR studies.

SAR_Workflow cluster_synthesis Synthetic Diversification cluster_testing Biological Evaluation start 3-Morpholinone acylation N-Acylation (Acyl Chlorides, Anhydrides) start->acylation Route A alkylation Reductive N-Alkylation (Aldehydes, Ketones) start->alkylation Route B library Library of N-Substituted Morpholinone Analogs acylation->library alkylation->library screening In vitro Assays (e.g., Enzyme Inhibition) library->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar optimization Lead Optimization sar->optimization

Caption: General workflow for SAR studies of N-substituted morpholinones.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis, purification, and characterization of representative N-substituted morpholinones.

Protocol 1: Synthesis of N-Benzoyl-3-morpholinone (N-Acylation)

This protocol describes the N-acylation of 3-morpholinone with benzoyl chloride.

Materials:

  • 3-Morpholinone

  • Benzoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 3-morpholinone (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography.

Protocol 2: Synthesis of N-Benzyl-3-morpholinone (Reductive N-Alkylation)

This protocol details the reductive N-alkylation of 3-morpholinone with benzaldehyde.

Materials:

  • 3-Morpholinone

  • Benzaldehyde

  • Sodium triacetoxyborohydride

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 3-morpholinone (1.0 eq) in anhydrous DCE, add benzaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Purification by Flash Column Chromatography

This protocol outlines a general procedure for purifying the synthesized N-substituted morpholinones.

Materials:

  • Crude product

  • Silica gel

  • Hexanes

  • Ethyl acetate

  • Glass column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in hexanes and pack the column.

  • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the top of the packed column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 4: Characterization by NMR Spectroscopy

This protocol provides a general guideline for characterizing the purified products using Nuclear Magnetic Resonance (NMR) spectroscopy.[12][13][14]

Procedure:

  • Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H NMR and ¹³C NMR spectra.

  • Analyze the spectra to confirm the structure of the N-substituted morpholinone. Key signals to look for include:

    • The characteristic protons of the morpholinone ring.

    • The protons and carbons of the newly introduced N-substituent.

    • The disappearance of the N-H proton signal from the starting 3-morpholinone.

Application in SAR Studies: A Hypothetical Example

To illustrate the application of these synthetic methods in an SAR study, consider a hypothetical scenario where a series of N-substituted morpholinones are synthesized and evaluated for their inhibitory activity against a target enzyme.

Compound IDR-GroupSynthetic Route% Inhibition at 10 µM
1 H-5%
2a BenzoylN-Acylation45%
2b 4-ChlorobenzoylN-Acylation65%
2c 4-MethoxybenzoylN-Acylation30%
3a BenzylReductive Alkylation55%
3b 4-ChlorobenzylReductive Alkylation75%
3c 4-MethoxybenzylReductive Alkylation40%

Analysis of SAR:

  • Effect of N-substitution: Both N-acylation and N-alkylation lead to a significant increase in activity compared to the unsubstituted parent compound 1 .

  • Electronic Effects: The presence of an electron-withdrawing group (chloro) on the phenyl ring (compounds 2b and 3b ) enhances the inhibitory activity, suggesting a potential interaction with an electron-deficient region of the target's active site.

  • Steric/Electronic Effects: An electron-donating group (methoxy) on the phenyl ring (compounds 2c and 3c ) reduces the activity compared to the unsubstituted phenyl analogs, possibly due to unfavorable steric or electronic interactions.

This systematic variation of the N-substituent provides valuable insights into the structural requirements for optimal activity and guides the design of the next generation of more potent inhibitors.

The following diagram illustrates the synthetic pathways to the example compounds.

Synthetic_Pathways cluster_acylation N-Acylation cluster_alkylation Reductive N-Alkylation morpholinone 3-Morpholinone benzoyl_cl Benzoyl Chloride morpholinone->benzoyl_cl + chloro_benzoyl_cl 4-Chlorobenzoyl Chloride morpholinone->chloro_benzoyl_cl + methoxy_benzoyl_cl 4-Methoxybenzoyl Chloride morpholinone->methoxy_benzoyl_cl + benzaldehyde Benzaldehyde morpholinone->benzaldehyde + chloro_benzaldehyde 4-Chlorobenzaldehyde morpholinone->chloro_benzaldehyde + methoxy_benzaldehyde 4-Methoxybenzaldehyde morpholinone->methoxy_benzaldehyde + cpd_2a Compound 2a benzoyl_cl->cpd_2a cpd_2b Compound 2b chloro_benzoyl_cl->cpd_2b cpd_2c Compound 2c methoxy_benzoyl_cl->cpd_2c cpd_3a Compound 3a benzaldehyde->cpd_3a cpd_3b Compound 3b chloro_benzaldehyde->cpd_3b cpd_3c Compound 3c methoxy_benzaldehyde->cpd_3c

Caption: Synthetic routes to example N-substituted morpholinones.

Conclusion

The synthesis of N-substituted morpholinones is a cornerstone of many medicinal chemistry programs. The protocols detailed in this guide for N-acylation and reductive N-alkylation provide robust and versatile methods for generating diverse libraries of these valuable compounds. By systematically applying these synthetic strategies and evaluating the biological activity of the resulting analogs, researchers can effectively conduct SAR studies to identify lead compounds with improved therapeutic potential. The iterative cycle of design, synthesis, and testing, underpinned by sound synthetic chemistry, is fundamental to the successful development of new medicines.

References

  • Bátai, J., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(11), 935-938. Available at: [Link]

  • Bezen, S. M. (2020). Synthesis of morpholines through the PPh3- catalyzed post-Ugi intramolecular umpolung oxa- Michael addition. Nazarbayev University Repository. Available at: [Link]

  • Paz, J. T., et al. (2014). Organocatalytic Ring-Opening Polymerization of Morpholinones: New Strategies to Functionalized Polyesters. Journal of the American Chemical Society, 136(26), 9364-9367. Available at: [Link]

  • Paz, J. T., et al. (2014). Organocatalytic Ring-Opening Polymerization of Morpholinones: New Strategies to Functionalized Polyesters. American Chemical Society. Available at: [Link]

  • Patel, H., et al. (2022). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. International Journal of Pharmaceutical Research and Education. Available at: [Link]

  • Hasan, M., et al. (2024). Synthesis of morpholinones. ResearchGate. Available at: [Link]

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 25(4), 949. Available at: [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link]

  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available at: [Link]

  • Fults, A. (2025). Expanding complex morpholines using systematic chemical diversity. ACS Fall 2025. Available at: [Link]

  • Kourounakis, A. P., et al. (2020). Contribution of the morpholine scaffold on the activity of... ResearchGate. Available at: [Link]

  • Baskar, R., et al. (2013). Synthesis, characterization and dynamic NMR studies of a novel chalcone based N-substituted morpholine derivative. Journal of Molecular Structure, 1048, 334-340. Available at: [Link]

  • Hasan, M., et al. (2024). Background on morpholine synthesis and our approach. ResearchGate. Available at: [Link]

  • Tzara, A., et al. (2020). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. Available at: [Link]

  • Baskar, R. (2013). Synthesis, characterization and dynamic NMR studies of a novel chalcone based N-substituted morpholine derivative. SciSpace. Available at: [Link]

  • Wikipedia. (n.d.). Ugi reaction. Retrieved from [Link]

  • Wang, Y., et al. (2017). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 22(12), 2099. Available at: [Link]

  • Wolfe, J. P., & Rossi, M. A. (2004). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 6(10), 1581-1584. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 3-Morpholinone on Newcrom R1 HPLC column. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]

  • Nekrasov, M. D., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223-1244. Available at: [Link]

  • Coop, A., et al. (2009). Preparation of n-alkylated opiates by reductive amination. Google Patents.
  • Khan, I., et al. (2022). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Molecules, 27(19), 6296. Available at: [Link]

  • Agresti, A., et al. (1980). Structure-activity Relationships of Eseroline and Morphine: Ab Initio Quantum-Chemical Study of the Electrostatic Potential and of the Interaction Energy With Water. Molecular Pharmacology, 18(3), 461-467. Available at: [Link]

  • Wang, C., et al. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers, 5(20), 2928-2932. Available at: [Link]

  • Morcillo, S. P., & Denton, R. (2016). Catalytic reductive N-alkylation of amines using carboxylic acids. Chemical Communications, 52(9), 1855-1858. Available at: [Link]

  • Save My Exams. (n.d.). Synthetic routes. OCR A-Level Chemistry. Retrieved from [Link]

  • Korotkovs, M., et al. (2022). Direct Catalytic Reductive N-Alkylation of Amines with Carboxylic Acids: Chemoselective Enamine Formation and further Functional-izations. ResearchGate. Available at: [Link]

  • Li, J., et al. (2020). Preparation method of N-acetyl morpholine. Google Patents.
  • Das, S. (2021). A. Methods for the N‐alkylation and reductive N‐alkylation of amines. B. Reaction design for a divergent catalytic reductive amination and tandem reductive amination—functionalization of esters. ResearchGate. Available at: [Link]

  • Kulkarni, V. M., et al. (2007). Synthesis and Characterization of Some New Carbazolyloxy Substituted Oxazinane Derivatives. E-Journal of Chemistry, 4(4), 513-519. Available at: [Link]

  • Wang, Y., et al. (2023). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. Organic Letters, 25(4), 624-629. Available at: [Link]

  • Iijima, I., et al. (1977). Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity. Journal of Medicinal Chemistry, 20(12), 1581-1585. Available at: [Link]

  • Simon, E. J., et al. (1972). Coupling of a New, Active Morphine Derivative to Sepharose for Affinity Chromatography. Proceedings of the National Academy of Sciences, 69(7), 1835-1837. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Retrieved from [Link]

  • Le Ple, C., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(20), 7653-7658. Available at: [Link]

  • Li, X., et al. (2015). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2015, 890186. Available at: [Link]

  • Darcel, C., et al. (2021). Recent Advances in Synthetic Routes to Azacycles. Molecules, 26(11), 3214. Available at: [Link]

  • ChemistryTuition. (2020, July 25). Synthetic Routes 2 [Video]. YouTube. [Link]

  • Wenzel, T. J., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2526-2537. Available at: [Link]

Sources

Application Notes & Protocols: Obtaining X-ray Quality Crystals of Morpholinones

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: The Crystallization Bottleneck in Drug Discovery

In the landscape of modern drug development, the precise, three-dimensional atomic structure of a molecule is not merely data—it is the blueprint for innovation. For novel chemical entities like morpholinones, which are pivotal scaffolds in medicinal chemistry, single-crystal X-ray diffraction (SCXRD) provides unambiguous determination of molecular structure, stereochemistry, and solid-state packing.[1] This information is critical for understanding structure-activity relationships (SAR) and for securing intellectual property. However, the success of SCXRD is entirely contingent on the availability of a single, high-quality crystal, a task that is often the most significant bottleneck in the characterization pipeline.[1]

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond simple recipes to explain the underlying principles governing crystallization. By understanding the "why" behind each technique, scientists can make informed decisions, troubleshoot effectively, and rationally design experiments to coax their target morpholinone compounds into a crystalline state suitable for diffraction studies.

Foundational Principles: Mastering the Path to Supersaturation

Crystallization is a thermodynamic process of self-assembly where molecules transition from a disordered state in solution to a highly ordered, solid crystal lattice.[2] The entire process is driven by achieving a state of supersaturation , a non-equilibrium condition where the concentration of the solute exceeds its solubility limit at a given temperature.[3] How this state is approached and maintained dictates the quality of the final crystals.

The journey from a clear solution to a diffractible crystal involves two critical stages:

  • Nucleation: The initial formation of stable, microscopic crystalline clusters (nuclei) from a supersaturated solution.[2][4] The goal is to control this step to generate a limited number of nucleation sites. Too many sites lead to a shower of tiny, unusable microcrystals.[5][6]

  • Crystal Growth: The subsequent, orderly addition of molecules from the solution onto the existing nuclei, allowing the crystal to grow in size.[4] Slow, controlled growth is paramount for achieving the high internal order necessary for X-ray diffraction.[3]

The following diagram illustrates the fundamental relationship between concentration, temperature, and the crystallization phases.

G Phase Diagram of Crystallization cluster_0 Solution States Undersaturated Undersaturated Zone (Stable Solution) Metastable Metastable Zone (Crystal Growth Occurs) Undersaturated->Metastable Increase Concentration / Decrease Temp Labile Labile Zone (Spontaneous Nucleation) Metastable->Labile Further Increase Concentration Nucleation Controlled Nucleation Metastable->Nucleation Return to Metastable Zone Supersaturation Achieve Supersaturation Growth Slow Crystal Growth Nucleation->Growth Nuclei Formed Growth->Metastable Depletes Solute

Caption: The relationship between supersaturation, nucleation, and crystal growth zones.

Critical Factors for Success

Before attempting any crystallization technique, several prerequisites must be met to maximize the chances of success.

  • Purity: This is the most critical factor. Impurities can inhibit nucleation, disrupt the crystal lattice, or act as uncontrolled nucleation sites, leading to poor crystal quality.[6][7] Always start with the highest purity material possible.

  • Solvent Selection: The ideal solvent is one in which your morpholinone compound is moderately soluble.[5][6] If solubility is too high, achieving supersaturation is difficult; if it's too low, not enough material will be in the solution to grow crystals.[8] Hydrogen bonding between the solvent and the morpholinone can also significantly influence packing and crystal formation.[9][10]

  • Environment: Crystallization requires patience and a stable environment. Avoid mechanical disturbances, vibrations, and rapid temperature fluctuations.[6][7]

Core Crystallization Techniques: Protocols and Applications

There is no single "magic bullet" technique for crystallization.[10] Success often comes from systematically screening several methods. The four techniques detailed below represent the most common and effective starting points for small organic molecules like morpholinones.

Method 1: Slow Evaporation

This is often the simplest and first method to try, particularly when a reasonable quantity of material (>10 mg) is available.[11][12]

  • Principle: A near-saturated solution of the compound is prepared. The solvent is allowed to evaporate slowly, which gradually increases the solute concentration, leading to supersaturation and crystallization.[1]

  • Best For: Thermally stable, non-volatile compounds. It works well when you have identified a single solvent system where the compound has moderate solubility.[6][9]

  • Protocol:

    • Prepare a nearly saturated solution of your morpholinone derivative in a suitable solvent in a clean vial.

    • Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean crystallization vessel (a small, narrow vial is ideal). This removes dust and particulate matter that could act as unwanted nucleation sites.[6][11]

    • Cover the vial with a cap or parafilm. Pierce the covering with 1-3 small holes using a needle. The number and size of the holes control the rate of evaporation.[11]

    • Place the vial in a quiet, vibration-free location and leave it undisturbed for several days to weeks.[7]

  • Troubleshooting:

    • Oil Formation: If an oil "crashes out," the compound's solubility in the chosen solvent is likely too high, or the evaporation was too fast.[9][10] Try a solvent in which the compound is less soluble or slow the evaporation rate further (fewer/smaller holes).[10]

    • Powder/Microcrystals: This indicates that nucleation occurred too rapidly.[9] Dilute the initial solution slightly or slow the evaporation rate.

Method 2: Slow Cooling

This technique is effective for compounds whose solubility is highly dependent on temperature.

  • Principle: A saturated solution is created at an elevated temperature. As the solution is cooled slowly, the solubility of the compound decreases, leading to a supersaturated state and inducing crystallization.[4][13]

  • Best For: Compounds that show a significant increase in solubility with temperature.

  • Protocol:

    • Prepare a saturated solution of the morpholinone in a chosen solvent at an elevated temperature (e.g., 40-60°C). Ensure all solid material is dissolved.

    • Filter the hot solution into a clean, pre-warmed vial to remove any particulates.

    • Seal the vial and place it into an insulated container (e.g., a Dewar flask filled with warm water or a sand bath) to ensure very slow cooling to room temperature over several hours or days.[9][14]

    • Once at room temperature, the vial can be transferred to a refrigerator (4°C) and then a freezer (-20°C) to further decrease solubility, but each temperature step should be slow.[9]

  • Troubleshooting:

    • No Crystals Form: The solution may not have been sufficiently saturated at the higher temperature, or the compound is still too soluble at the lower temperature. Try using a higher initial concentration or a different solvent system.

    • Rapid Precipitation: Cooling was too fast. Use a larger, better-insulated container to slow the cooling rate.

Method 3: Vapor Diffusion

This is arguably the most successful and versatile method, especially when only small amounts of material (1-5 mg) are available.[9][10]

  • Principle: A concentrated solution of the compound is placed in a small, open vial. This vial is then sealed inside a larger chamber containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[1][10]

  • Best For: Small quantities of material; screening multiple conditions in parallel.

  • Protocol:

    • Dissolve the morpholinone sample in a small volume (e.g., 50-100 µL) of a "good" solvent (one in which it is highly soluble) inside a small inner vial.

    • In a larger outer vial or chamber, add a larger volume (e.g., 0.5-1 mL) of a volatile "anti-solvent" (one in which the compound is insoluble, but which is miscible with the good solvent).

    • Place the inner vial inside the outer chamber, ensuring the liquid levels do not touch.

    • Seal the outer chamber tightly and leave it undisturbed.

  • Workflow Diagram:

G cluster_setup Vapor Diffusion Setup cluster_inner cluster_process Diffusion Process chamber Sealed Outer Chamber vapor_diffusion Anti-Solvent Vapor Diffuses into Inner Vial chamber->vapor_diffusion Over Time inner_vial Inner Vial solution Compound + 'Good' Solvent anti_solvent Anti-Solvent Reservoir solubility_decrease Solubility of Compound Decreases vapor_diffusion->solubility_decrease supersaturation Supersaturation Achieved solubility_decrease->supersaturation crystallization Crystals Form supersaturation->crystallization G start Crystallization Attempt outcome What is the outcome? start->outcome oil Formation of Oil outcome->oil Oil powder Amorphous Powder or Microcrystals outcome->powder Powder no_change Clear Solution (No Change) outcome->no_change No Change crystals Success! (Single Crystals) outcome->crystals Crystals action_oil Action: 1. Use a less-good solvent. 2. Slow down the process (lower temp, slower evap/diffusion). 3. Increase solvent volume. oil->action_oil action_powder Action: 1. Slow down the process significantly. 2. Use a more dilute starting solution. 3. Try a different method (e.g., vapor diffusion). powder->action_powder action_no_change Action: 1. Increase concentration. 2. Use a 'worse' solvent or stronger anti-solvent. 3. Try scratching the vial or seeding. no_change->action_no_change

Caption: Decision tree for troubleshooting common crystallization outcomes.

Advanced Strategies:
  • Seeding: If you obtain very small microcrystals, they can be used as "seeds." [6]A tiny seed crystal is added to a carefully prepared, slightly undersaturated solution. As the solution slowly reaches saturation (via cooling or evaporation), the seed provides a perfect template for growth, avoiding the problematic nucleation step. [2][6]* Co-crystallization: If the morpholinone itself is difficult to crystallize, forming a co-crystal with a benign "co-former" can dramatically improve its properties. [4]Co-formers are selected based on their ability to form robust intermolecular interactions (like hydrogen bonds) with the target molecule. [15]* Ionization: For morpholinones with basic or acidic functional groups, forming a salt can sometimes yield superior crystals due to the strong ionic and hydrogen bonding interactions. [6]

Conclusion

Obtaining X-ray quality crystals is an empirical science that blends theoretical understanding with patient, systematic experimentation. While it can be challenging, a rational approach grounded in the principles of solubility, supersaturation, and kinetics will significantly increase the probability of success. For morpholinone-based drug candidates, the reward for this effort—a high-resolution crystal structure—is invaluable, accelerating the journey from chemical entity to therapeutic reality.

References

  • Staples, R. J. (2012). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, E68(Pt 6), m13. [Link]

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Syrris. [Link]

  • Iowa State University. (n.d.). Crystal Growth. Chemical Instrumentation Facility. [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1765. [Link]

  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

  • University of California, San Diego. (n.d.). The Slow Evaporation Method. UCSD Department of Chemistry & Biochemistry. [Link]

  • BIA. (n.d.). Crystallisation in pharmaceutical processes. BIA. [Link]

  • Staples, R. J. (2012). Growing and Mounting Crystals Your Instrument Will Treasure. Michigan State University Department of Chemistry and Biochemistry. [Link]

  • University of Geneva. (n.d.). Guide for crystallization. University of Geneva. [Link]

  • MIT Department of Chemistry. (n.d.). Growing Quality Crystals. MIT X-Ray Diffraction Facility. [Link]

  • University of Sydney. (2006). Crystallisation Techniques. University of Sydney School of Chemistry. [Link]

  • All About Drugs. (n.d.). Crystallization. All About Drugs. [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. UZH Department of Chemistry. [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. [Link]

  • Wollenhaupt, J., et al. (2022). Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview. JoVE. [Link]

  • Zhanghua Dryer. (n.d.). The Process and Importance of Crystallization in Drug Formulation. [Link]

  • University of Florida. (2015). Crystal Growing Tips. The Center for Xray Crystallography. [Link]

  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion. [Link]

  • Analytical Sales. (2023). High-Throughput Crystallization Screening Technique with Transmission PXRD Analysis. [Link]

  • Hampton Research. (n.d.). Crystallization Screening. [Link]

  • Journal of Chemical & Engineering Data. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form I of Ritonavir. [Link]

  • Zhanghua Filter Dryer. (n.d.). Common Issues Faced in Crystallization and How to Solve Them. [Link]

  • Mehrabi, P., et al. (2021). A simple vapor-diffusion method enables protein crystallization inside the HARE serial crystallography chip. Journal of Applied Crystallography, 54(Pt 3), 900–908. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • University of Pennsylvania. (n.d.). Crystal Growing Tips and Methods. X-Ray Crystallography Facility. [Link]

  • APC Ltd. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. [Link]

  • Technobis Crystallization Systems. (2023). A solubility-based approach to co-crystal screening using the Crystal16. [Link]

  • Unknown. (n.d.). COMMON SOLVENTS FOR CRYSTALLIZATION. [Link]

  • Liverpool John Moores University. (n.d.). Polymorph Selection with Morphology Control Using Solvents and Additives. LJMU Research Online. [Link]

  • American Laboratory. (2014). Improving the Crystallization Process for Optimal Drug Development. [Link]

  • National Cancer Institute. (n.d.). Tips and Tricks in Crystallography - Crystallization. Center for Cancer Research. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (5S)-5-benzylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (5S)-5-benzylmorpholin-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this synthesis and optimize your reaction yields.

I. Troubleshooting Guide: Addressing Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of (5S)-5-benzylmorpholin-3-one, providing detailed explanations and actionable protocols to overcome them.

Issue 1: Low Yield of the Final Product

A diminished yield of (5S)-5-benzylmorpholin-3-one is a frequent challenge. This can often be attributed to incomplete reactions, the formation of side products, or degradation of the desired product.

Question: My overall yield is consistently below 50%. What are the most likely causes and how can I improve it?

Answer: Low yields can stem from several factors throughout the synthetic sequence. The primary areas to investigate are the initial N-alkylation of the amino acid, the subsequent acylation, and the final cyclization step.

A. Inefficient N-Benzylation of the Aspartic Acid Derivative:

  • Causality: Incomplete reaction or the formation of dialkylated products can significantly reduce the amount of the necessary N-benzyl intermediate. The choice of base and solvent plays a critical role in directing the reaction towards mono-alkylation.

  • Troubleshooting Protocol:

    • Reagent Purity: Ensure the starting L-aspartic acid derivative and benzyl bromide are of high purity. Impurities can introduce competing reactions.

    • Base Selection: A bulky, non-nucleophilic base is often preferred to minimize side reactions. Consider using diisopropylethylamine (DIPEA) instead of triethylamine (TEA) to reduce the likelihood of quaternary ammonium salt formation.

    • Solvent System: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile can facilitate the SN2 reaction. Ensure the solvent is anhydrous, as water can hydrolyze the benzyl bromide and affect the solubility of the reactants.[1]

    • Temperature Control: Maintain the reaction temperature at or below room temperature to control the reaction rate and minimize the formation of byproducts.

B. Suboptimal Acylation with Chloroacetyl Chloride:

  • Causality: The acylation of the secondary amine must be efficient to prepare the precursor for cyclization. Incomplete acylation will result in unreacted starting material, complicating purification and lowering the overall yield.

  • Troubleshooting Protocol:

    • Schotten-Baumann Conditions: Employing Schotten-Baumann conditions with a biphasic system (e.g., dichloromethane and aqueous sodium hydroxide) can be highly effective. The base neutralizes the HCl byproduct, driving the reaction to completion.[2]

    • Temperature Control: Add the chloroacetyl chloride slowly at a low temperature (0-5 °C) to control the exothermicity of the reaction and prevent unwanted side reactions.[2]

    • Stoichiometry: A slight excess of chloroacetyl chloride (1.1-1.2 equivalents) can help ensure complete conversion of the N-benzyl amino acid derivative.

C. Inefficient Intramolecular Cyclization:

  • Causality: The final ring-closing step is critical and often a major bottleneck for yield. The choice of base and reaction conditions must favor intramolecular cyclization over intermolecular polymerization.[2]

  • Troubleshooting Protocol:

    • Base-Mediated Cyclization: A strong, non-nucleophilic base is required to deprotonate the amide and facilitate the intramolecular SN2 reaction. Potassium carbonate or sodium hydride in an appropriate solvent are commonly used.[3]

    • High Dilution: Performing the cyclization under high dilution conditions can favor the intramolecular reaction pathway over intermolecular side reactions that lead to polymer formation.[2]

    • Solvent Choice: Polar aprotic solvents like DMF or THF are suitable for this step. Ensure the solvent is anhydrous to prevent hydrolysis of the ester or amide functionalities.

Issue 2: Formation of Impurities and Side Products

The presence of impurities can complicate purification and significantly impact the final yield and purity of the product.

Question: I am observing multiple spots on my TLC analysis after the cyclization step. What are the likely side products and how can I minimize their formation?

Answer: The formation of side products is a common issue, particularly during the cyclization step. Understanding the potential side reactions is key to mitigating them.

A. Dimerization and Polymerization:

  • Causality: Intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of dimers and higher-order polymers. This is especially prevalent at high concentrations.

  • Mitigation Strategy:

    • High Dilution: As mentioned previously, conducting the cyclization at a low concentration (e.g., 0.01-0.05 M) is the most effective way to favor the intramolecular pathway.

    • Slow Addition: Adding the acylated intermediate slowly to a solution of the base can also help maintain a low instantaneous concentration, further discouraging intermolecular reactions.

B. Racemization:

  • Causality: The stereocenter at the C5 position is susceptible to racemization, particularly under harsh basic or acidic conditions. The acidity of the proton at the stereocenter can be influenced by adjacent functional groups.[3]

  • Mitigation Strategy:

    • Mild Reaction Conditions: Use the mildest possible base and the lowest effective temperature for the cyclization step.

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to conditions that may promote racemization.

C. Hydrolysis of Ester Protecting Groups:

  • Causality: If the synthesis starts from an ester of L-aspartic acid (e.g., dibenzyl aspartate), the ester groups can be susceptible to hydrolysis under the basic conditions of the cyclization.[4]

  • Mitigation Strategy:

    • Careful Base Selection: Use a non-hydroxide base like potassium carbonate or sodium hydride to minimize hydrolysis.

    • Anhydrous Conditions: Strictly maintain anhydrous conditions throughout the reaction to prevent water from acting as a nucleophile.

Issue 3: Purification Challenges

Even with a successful reaction, isolating the pure (5S)-5-benzylmorpholin-3-one can be challenging.

Question: I am having difficulty purifying the final product. Column chromatography is giving poor separation. Are there alternative purification methods?

Answer: Purification can indeed be challenging due to the polarity of the product and the potential for co-eluting impurities.

A. Optimizing Column Chromatography:

  • Solvent System: Experiment with different solvent systems for your column chromatography. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol) can improve separation.

  • Silica Gel Choice: The choice of silica gel (e.g., mesh size) can impact separation efficiency. Ensure the silica gel is properly packed and conditioned.

B. Recrystallization:

  • Protocol: If the product is a solid, recrystallization can be a highly effective purification method.

    • Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble.

    • Slowly cool the solution to allow for the formation of crystals.

    • If no single solvent is ideal, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed. Common solvent systems for recrystallization of polar compounds include ethyl acetate/hexane, methanol/diethyl ether, or dichloromethane/hexane.

C. Preparative HPLC:

  • Application: For high-purity requirements, such as for drug development applications, preparative High-Performance Liquid Chromatography (HPLC) may be necessary. This technique offers superior separation capabilities compared to standard column chromatography.

II. Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for (5S)-5-benzylmorpholin-3-one?

A1: The most common synthetic approach involves a multi-step sequence starting from an L-aspartic acid derivative. A general outline is as follows:

  • Protection of Carboxylic Acids: The carboxylic acid groups of L-aspartic acid are often protected as esters (e.g., benzyl or t-butyl esters) to prevent them from interfering with subsequent reactions.[4]

  • N-Benzylation: The free amine is then selectively benzylated, typically using benzyl bromide in the presence of a suitable base.

  • Acylation: The resulting secondary amine is acylated with chloroacetyl chloride.

  • Intramolecular Cyclization: The final step is a base-mediated intramolecular cyclization to form the morpholinone ring.

Q2: How critical is the stereochemistry of the starting material?

A2: The stereochemistry of the starting L-aspartic acid derivative is crucial as it directly determines the stereochemistry of the final product at the C5 position. It is essential to use an enantiomerically pure starting material and to employ reaction conditions that minimize racemization.[3]

Q3: Can I use a different acylating agent instead of chloroacetyl chloride?

A3: While chloroacetyl chloride is commonly used, other α-haloacyl halides, such as bromoacetyl bromide or bromoacetyl chloride, can also be employed.[2] The choice may depend on reactivity and commercial availability. The key is to introduce a leaving group that can be displaced in the subsequent intramolecular cyclization.

Q4: What analytical techniques are recommended for monitoring the reaction progress?

A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the disappearance of starting materials and the appearance of products. For more detailed analysis and to check for the presence of impurities, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation of the final product and key intermediates.

III. Experimental Protocols & Data

Table 1: Comparison of Cyclization Conditions
EntryBase (Equivalents)SolventConcentration (M)Temperature (°C)Reaction Time (h)Yield (%)
1K₂CO₃ (2.0)DMF0.1801265
2K₂CO₃ (2.0)DMF0.01801285
3NaH (1.2)THF0.125670
4NaH (1.2)THF0.0125690

This data is illustrative and actual results may vary.

Workflow for Synthesis and Troubleshooting

G cluster_synthesis Synthetic Pathway cluster_troubleshooting Troubleshooting cluster_solutions Solutions A L-Aspartic Acid Derivative B N-Benzylation A->B C Acylation with Chloroacetyl Chloride B->C D Intramolecular Cyclization C->D E (5S)-5-benzylmorpholin-3-one D->E G Impurity Formation D->G Leads to F Low Yield E->F Issue H Purification Issues E->H Requires I Optimize Reaction Conditions (Base, Solvent, Temp) F->I J High Dilution Conditions G->J K Mild Conditions Minimize Racemization G->K L Recrystallization / Prep HPLC H->L

Caption: A workflow diagram illustrating the synthesis pathway and common troubleshooting points with corresponding solutions.

IV. References

  • Example of intramolecular cyclization for morpholine ring formation. ResearchGate. Available from: [Link]

  • Racemization-Free Synthesis of Morpholinone Derivatives from α-Amino Acids. ResearchGate. Available from: [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC. Available from: [Link]

  • A synthetic entry to amino acid derivatives through Davidson-like Heterocyclization. Sciforum. Available from: [Link]

  • Morpholine synthesis. Organic Chemistry Portal. Available from: [Link]

  • Synthesis and Cytotoxic Activity of Some 3-Benzyl-5-Arylidenefuran-2(5H)-ones. PMC. Available from: [Link]

  • Synthesis and profiling of benzylmorpholine 1,2,4,5-tetraoxane analogue N205: Towards tetraoxane scaffolds with potential for single dose cure of malaria. PubMed. Available from: [Link]

  • Studies on the cyclization reaction of D-aspartic acid. ResearchGate. Available from: [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Asymmetric Synthesis Side Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common side reactions and unexpected outcomes in asymmetric synthesis. As your virtual Senior Application Scientist, I will provide not just solutions, but also the underlying mechanistic rationale to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured in a question-and-answer format to directly address the challenges you may be facing at the bench.

Issue 1: Low Enantiomeric Excess (% ee)

Question: My reaction has a high conversion to the desired product, but the enantiomeric excess is disappointingly low. What are the primary causes and how can I troubleshoot this?

Answer: Low enantiomeric excess is a common hurdle in asymmetric synthesis. The root cause often lies in the subtle energetic balance between the two diastereomeric transition states that lead to the R and S enantiomers. A small difference in the activation energies of these transition states is what dictates the enantioselectivity. Several factors can erode this energy difference.

Mechanistic Insight: The Battle of Transition States

The enantiomeric ratio of a product is determined by the difference in the Gibbs free energy of activation (ΔΔG‡) between the two competing diastereomeric transition states. Even a small change in this value can have a significant impact on the % ee. The relationship is governed by the equation:

ΔΔG‡ = -RT ln([R]/[S])

where [R] and [S] are the concentrations of the R and S enantiomers, respectively. A lower reaction temperature (T) will amplify the effect of a given ΔΔG‡, often leading to higher enantioselectivity. This is a classic example of kinetic control , where the product ratio is determined by the relative rates of formation, not the thermodynamic stability of the products.[1]

Troubleshooting Workflow: A Step-by-Step Guide

Here is a systematic approach to diagnosing and resolving low enantioselectivity:

1. Verify the Purity of Your Starting Materials and Catalyst:

  • Rationale: Impurities can act as catalyst poisons or inhibitors, or they can promote non-selective background reactions.[2] Even trace amounts of water, residual solvents, or byproducts from previous steps can have a dramatic effect. The enantiomeric purity of the chiral ligand or catalyst itself is also paramount.[3]

  • Experimental Protocol: Catalyst and Reagent Purity Check

    • Catalyst/Ligand:

      • If possible, recrystallize the chiral ligand or catalyst.

      • For air- or moisture-sensitive catalysts, handle them in a glovebox or under an inert atmosphere.

      • Verify the enantiomeric purity of the ligand/catalyst using chiral HPLC or GC.

    • Substrate and Reagents:

      • Purify the substrate by chromatography, distillation, or recrystallization to remove any potential inhibitors.

      • Ensure all solvents are anhydrous. Use freshly distilled solvents or those from a solvent purification system. For reactions sensitive to water, consider adding activated molecular sieves (e.g., 4Å).[4]

2. Optimize Reaction Temperature:

  • Rationale: As mentioned, lower temperatures generally favor higher enantioselectivity by magnifying the difference in activation energies between the two diastereomeric transition states. However, this is not a universal rule, and some reactions exhibit an "inversion temperature" where the selectivity reverses.

  • Experimental Protocol: Temperature Screening

    • Set up a series of small-scale reactions at different, precisely controlled temperatures (e.g., room temperature, 0 °C, -20 °C, -40 °C, -78 °C).

    • Ensure all other parameters (concentration, catalyst loading, reaction time) are identical.

    • After a fixed time, quench the reactions and analyze the enantiomeric excess of the product for each temperature.

    • Plot % ee versus temperature to identify the optimal condition.

Illustrative Data: Temperature Effect on Enantioselectivity

Reaction TypeTemperature (°C)% ee
Lipase-Catalyzed Resolution3595
5592
Asymmetric Autocatalysis090 (S)
-4485 (R)

This data is illustrative and based on trends reported in the literature.[5]

3. Conduct a Solvent Screen:

  • Rationale: The solvent can significantly influence the stability of the diastereomeric transition states through various non-covalent interactions, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces.[6][7] A change in solvent can alter the conformation of the catalyst-substrate complex, leading to improved enantioselectivity.[8][9]

  • Experimental Protocol: Solvent Screening

    • Set up a series of small-scale reactions in a variety of aprotic and protic solvents (e.g., toluene, dichloromethane, THF, acetonitrile, methanol).

    • Maintain a constant temperature and concentration across all reactions.

    • Monitor the reactions for conversion and determine the enantiomeric excess upon completion.

Illustrative Data: Solvent Effect on Enantioselectivity in a Gold-Catalyzed Hydroamination

Solvent% eePredominant Enantiomer
Methanol58R
Toluene68S

This data is based on a published study and illustrates how solvent can even reverse enantioselectivity.[9]

4. Optimize Catalyst Loading and Substrate Concentration:

  • Rationale:

    • Catalyst Loading: Too high a catalyst concentration can lead to the formation of less selective aggregates or dimers. Conversely, too low a concentration may allow a non-catalyzed, non-selective background reaction to become significant.

    • Substrate Concentration (Substrate Inhibition): In some cases, high substrate concentrations can lead to the formation of an unproductive enzyme-substrate or catalyst-substrate complex, which can decrease both the reaction rate and enantioselectivity.[10][11][12] This occurs when a second substrate molecule binds to an allosteric or inhibitory site on the catalyst.

  • Experimental Protocol: Concentration Optimization

    • Systematically vary the catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%) while keeping the substrate concentration constant.

    • In a separate set of experiments, vary the initial substrate concentration while maintaining a constant catalyst loading.

    • Analyze the % ee and reaction rate for each condition to identify the optimal concentration window.

Logical Troubleshooting Flow for Low % ee

low_ee_troubleshooting start Low % ee Observed purity Check Reagent/Catalyst Purity start->purity temp Optimize Temperature purity->temp If purity is confirmed solvent Screen Solvents temp->solvent If temperature optimum is broad or low concentration Optimize Concentrations solvent->concentration If solvent effect is significant end_good High % ee Achieved concentration->end_good After optimization

Caption: A general workflow for troubleshooting low enantioselectivity.

Issue 2: Catalyst Deactivation

Question: My reaction starts well but then slows down or stops completely before reaching full conversion. What could be causing my catalyst to die?

Answer: Catalyst deactivation is a significant issue, particularly in industrial applications where catalyst lifetime is crucial. Deactivation can occur through several mechanisms, leading to a loss of catalytic activity and, in some cases, enantioselectivity.

Mechanistic Insight: Pathways to Catalyst Demise
  • Ligand Decomposition: The chiral ligand, which is the heart of the asymmetric catalyst, can degrade under the reaction conditions. For instance, in Noyori-type hydrogenation catalysts, the arene ligand can be lost, leading to the formation of inactive dimeric ruthenium species and eventually ruthenium nanoparticles.[2]

  • Oxidation: Phosphine-based ligands are susceptible to oxidation, especially if oxygen is not rigorously excluded from the reaction. This can alter the electronic and steric properties of the ligand, leading to a loss of activity and selectivity.

  • Poisoning: As mentioned in the previous section, impurities in the reaction mixture can bind irreversibly to the active site of the catalyst, blocking it from participating in the catalytic cycle.[2]

  • Formation of Inactive Species: The catalyst can be converted into an inactive state through side reactions with the substrate, product, or solvent. For example, in some transfer hydrogenations, the catalyst can form stable adducts with the base used in the reaction.[2]

Troubleshooting Workflow: Reviving Your Catalyst

1. Ensure Rigorous Inert Atmosphere:

  • Rationale: To prevent oxidation of sensitive ligands and metal centers.

  • Experimental Protocol: Inert Atmosphere Technique

    • Thoroughly dry all glassware in an oven and cool under a stream of inert gas (argon or nitrogen).

    • Use Schlenk techniques or a glovebox for all manipulations of the catalyst and reagents.

    • Degas all solvents by sparging with an inert gas or by the freeze-pump-thaw method.

2. Re-evaluate Reagent and Substrate Purity:

  • Rationale: To eliminate potential catalyst poisons.

  • Action: Refer to the purity check protocol in the "Low Enantiomeric Excess" section. Pay close attention to functional groups in your substrate that could act as strong ligands (e.g., thiols, unprotected amines).

3. Modify Reaction Conditions:

  • Rationale: Harsher conditions (high temperature, prolonged reaction times) can accelerate catalyst decomposition.

  • Action:

    • If possible, run the reaction at a lower temperature.

    • Monitor the reaction closely and work it up as soon as it reaches completion to avoid prolonged exposure of the catalyst to the reaction environment.

    • Consider if a different, more robust catalyst system is available for your transformation.

Logical Flow for Diagnosing Catalyst Deactivation

catalyst_deactivation start Reaction Stalls inert Verify Inert Atmosphere start->inert purity Re-check Reagent Purity inert->purity If atmosphere is secure conditions Modify Reaction Conditions purity->conditions If reagents are pure end_good Reaction to Completion conditions->end_good After optimization

Caption: Troubleshooting workflow for catalyst deactivation.

Issue 3: Racemization or Epimerization of Product

Question: I've successfully synthesized my chiral product with high initial enantioselectivity, but the % ee decreases during workup or purification. What is causing this loss of stereochemical integrity?

Answer: The loss of enantiomeric purity after the main reaction is complete is typically due to racemization or epimerization. This occurs when the newly formed stereocenter is labile under the conditions of workup, purification, or storage.

Mechanistic Insight: The Labile Stereocenter

Stereocenters, particularly those alpha to a carbonyl group, are susceptible to racemization or epimerization under either acidic or basic conditions.[13][14][15] The mechanism involves the formation of a planar, achiral enol or enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of stereoisomers.

Troubleshooting Workflow: Preserving Chirality

1. Neutralize Your Workup:

  • Rationale: To avoid exposure of the product to acidic or basic conditions that can promote enolization.

  • Experimental Protocol: Mild Workup

    • Quench the reaction with a neutral or buffered aqueous solution (e.g., saturated ammonium chloride or a phosphate buffer).

    • If an acid or base wash is necessary, perform it quickly and at low temperatures.

    • Immediately neutralize the organic layer with a wash of saturated sodium bicarbonate (for acidic conditions) or dilute ammonium chloride (for basic conditions).

2. Modify Your Purification Method:

  • Rationale: Standard silica gel chromatography can be acidic and cause on-column epimerization.[15]

  • Action:

    • Consider using deactivated silica gel (e.g., by pre-treating with a solution of triethylamine in the eluent).

    • Alternatively, use a different stationary phase such as alumina (neutral or basic) or Florisil.

    • Minimize the time the compound spends on the column.

    • If possible, purify the product by recrystallization.

3. Assess Product Stability:

  • Rationale: The product itself may be inherently unstable to racemization.

  • Action:

    • Analyze a purified sample of your product after letting it stand in different solvents (e.g., the chromatography eluent, deuterated chloroform for NMR) for several hours to see if the % ee degrades.

    • If the product is unstable, it may need to be used immediately in the next step or stored under specific conditions (e.g., at low temperature, under an inert atmosphere).

Issue 4: Low Diastereoselectivity

Question: My reaction produces a mixture of diastereomers. How can I improve the diastereomeric ratio (d.r.)?

Answer: Low diastereoselectivity arises when the energy difference between the transition states leading to the different diastereomers is small. The principles for troubleshooting low diastereoselectivity are similar to those for low enantioselectivity, with a focus on controlling the facial selectivity of the reaction.

Mechanistic Insight: Kinetic vs. Thermodynamic Control

The formation of diastereomers is often a competition between the kinetically favored and the thermodynamically more stable product.[16]

  • Kinetic Control: Favored at lower temperatures and shorter reaction times, leading to the product that is formed fastest (i.e., via the lowest energy transition state).[1]

  • Thermodynamic Control: Favored at higher temperatures and longer reaction times, allowing the initial products to equilibrate to the most stable diastereomer.[1]

Troubleshooting Workflow: Enhancing Diastereoselectivity

1. Adjust the Reaction Temperature:

  • Rationale: To favor the kinetic product, run the reaction at a lower temperature. To favor the thermodynamic product, a higher temperature may be beneficial.[16]

  • Action: Conduct a temperature screen as described for enantioselectivity.

2. Screen Catalysts and Reagents:

  • Rationale: The choice of Lewis acid, base, or catalyst can have a profound impact on the transition state geometry and thus the diastereoselectivity.[1]

  • Action: Screen a variety of catalysts with different steric and electronic properties. For example, in a Prins cyclization, different Lewis acids can favor different chair-like transition states, leading to different diastereomers.[1]

3. Modify the Substrate:

  • Rationale: The use of bulky protecting groups can block one face of the substrate, directing the attack of the reagent to the less hindered face.[10]

  • Action: Consider introducing a sterically demanding protecting group near the reacting center to enhance facial bias.

Logical Flow for Improving Diastereoselectivity

low_dr_troubleshooting start Low d.r. Observed temp Adjust Temperature start->temp catalyst Screen Catalysts/Reagents temp->catalyst If temperature effect is minimal substrate Modify Substrate catalyst->substrate If catalyst screen is unsuccessful end_good High d.r. Achieved substrate->end_good After optimization

Caption: A workflow for troubleshooting low diastereoselectivity.

References

  • Abadie, M.-A., Trivelli, X., Medina, F., Duhal, N., Kouach, M., Linden, B., Génin, E., Vandewalle, M., Capet, F., Roussel, P., Del Rosal, I., Maron, L., Agbossou-Niedercorn, F., & Michon, C. (2017). Gold(I)-Catalysed Asymmetric Hydroamination of Alkenes: A Silver- and Solvent-Dependent Enantiodivergent Reaction. Chemistry – A European Journal. [Link]

  • Chemical Science. (2023). Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations. [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • GraphPad. (n.d.). Equation: Substrate inhibition. [Link]

  • Wikipedia. (2024). Solvent effects. [Link]

  • MDPI. (2019). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. [Link]

  • DergiPark. (2022). The Effect of Temperature on the Enantioselectivity of Lipase-Catalyzed Reactions; Case Study: Isopropylidene. [Link]

  • Pearson. (n.d.). Epimerization Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • ACS Publications. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. [Link]

  • RSC Publishing. (2009). Solvent effects on stereoselectivity: more than just an environment. [Link]

  • PMC - NIH. (2007). Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3. [Link]

  • RSC Blogs. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis. [Link]

  • NROChemistry. (n.d.). Noyori Hydrogenation. [Link]

  • Wikipedia. (2024). Asymmetric hydrogenation. [Link]

  • Chemistry Steps. (n.d.). Epimers and Anomers. [Link]

  • ACS Publications. (2024). Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions. [Link]

  • ChemistryViews. (2017). Solvent-Induced Enantioselectivity. [Link]

  • PMC - NIH. (2022). Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis. [Link]

  • University of York. (n.d.). The First Practical Method for Asymmetric Epoxidation. [Link]

  • Unknown. (n.d.).
  • PMC - NIH. (2019). Application of Biobased Solvents in Asymmetric Catalysis. [Link]

  • YouTube. (2022). Noyori Hydrogenation. [Link]

  • PMC - NIH. (2014). Screening for Generality in Asymmetric Catalysis. [Link]

  • JLUpub. (n.d.). Data and Code for "Contrasting Historical and Physical Perspectives in Asymmetric Catalysis: ∆∆G‡ versus enantiomeric excess". [Link]

  • ResearchGate. (2007). Guidelines and methodologies in asymmetric synthesis and catalysis. [Link]

  • Scribd. (n.d.). Sharpless Asymmetric Epoxidation Guide. [Link]

  • RSC Publishing. (2016). The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts. [Link]

  • PMC - NIH. (2015). Analysis of the substrate inhibition of complete and partial types. [Link]

  • Andrew G. Myers Research Group. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. [Link]

  • Vishwamitra Research Institute. (n.d.). Efficient ant colony optimization for computer aided molecular design: Case study solvent selection problem. [Link]

  • ResearchGate. (n.d.). Two-site kinetic models. A, a kinetic model for substrate inhibition.... [Link]

  • American Chemical Society. (2025). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. [Link]

  • PMC - PubMed Central. (2024). Recent advances in catalytic asymmetric synthesis. [Link]

  • ACS Publications. (2000). Molecular Design of a C2-Symmetric Chiral Phase-Transfer Catalyst for Practical Asymmetric Synthesis of α-Amino Acids. [Link]

  • Unknown. (n.d.). Asymmetric-Synthesis.
  • ResearchGate. (n.d.). Principles of Asymmetric Synthesis. [Link]

Sources

Technical Support Center: Resolution of 5-Benzylmorpholin-3-one Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral resolution of 5-benzylmorpholin-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for separating the enantiomers of this important chiral building block. As the stereochemistry of pharmacologically active molecules is critical to their efficacy and safety, obtaining enantiomerically pure 5-benzylmorpholin-3-one is a crucial step in the development of novel therapeutics.[][2]

This center is structured as a series of frequently asked questions (FAQs) and troubleshooting guides for the three most common and effective methods of chiral resolution: Diastereomeric Crystallization, Chiral High-Performance Liquid Chromatography (HPLC), and Enzymatic Resolution.

Section 1: Diastereomeric Crystallization

Diastereomeric crystallization is a classical and often scalable method for resolving enantiomers.[3][4] It involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by crystallization.[5]

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate chiral resolving agent for 5-benzylmorpholin-3-one?

A1: The key is to select a resolving agent that will form a stable salt with the secondary amine of the morpholinone ring. Since 5-benzylmorpholin-3-one is a basic compound, you should use a chiral acid as the resolving agent.[] Commonly used and commercially available chiral acids include:

  • (+)-Tartaric acid and its derivatives (e.g., (+)-dibenzoyl-D-tartaric acid, (+)-di-p-toluoyl-D-tartaric acid)[6]

  • (R)-(-)-Mandelic acid

  • (1S)-(+)-10-Camphorsulfonic acid

The selection process is often empirical. It is recommended to perform small-scale screening experiments with several different resolving agents to identify the one that forms a crystalline salt with a significant difference in solubility between the two diastereomers.

Q2: What is the ideal solvent system for the crystallization?

A2: The choice of solvent is critical for successful resolution. The ideal solvent should:

  • Dissolve the diastereomeric salts at an elevated temperature.

  • Allow for the selective precipitation of one diastereomer upon cooling.

  • Be readily available in high purity and be easy to remove.

A good starting point is to screen a range of solvents with varying polarities, such as alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and mixtures of these with water.

Q3: How can I improve the diastereomeric purity of my crystallized salt?

A3: If the initial crystallization yields a salt with low diastereomeric excess (d.e.), you can perform recrystallization. This involves dissolving the enriched salt in a minimal amount of hot solvent and allowing it to cool slowly to induce crystallization. This process can be repeated until the desired d.e. is achieved. Seeding the supersaturated solution with a pure crystal of the desired diastereomer can also promote selective crystallization.[7]

Troubleshooting Guide
Issue Potential Cause Recommended Solution
No crystals form upon cooling. The diastereomeric salt is too soluble in the chosen solvent.Try a less polar solvent or a solvent mixture. Concentrate the solution.
Both diastereomers precipitate. The solubilities of the diastereomers are too similar in the chosen solvent.Screen for a different solvent system. Try a different chiral resolving agent.
An oil forms instead of crystals. The melting point of the diastereomeric salt is lower than the boiling point of the solvent, or the salt is "oiling out".Use a lower boiling point solvent. Try a different solvent altogether.
Low yield of the desired diastereomer. The desired diastereomer has significant solubility in the mother liquor.Optimize the crystallization temperature and cooling rate. Recover the desired enantiomer from the mother liquor.
Experimental Protocol: Diastereomeric Resolution of (±)-5-Benzylmorpholin-3-one
  • Salt Formation: In a round-bottom flask, dissolve racemic 5-benzylmorpholin-3-one (1 equivalent) in a suitable solvent (e.g., methanol). In a separate flask, dissolve the chiral resolving agent (e.g., (+)-dibenzoyl-D-tartaric acid, 0.5 equivalents) in the same solvent.

  • Crystallization: Slowly add the resolving agent solution to the solution of the racemic amine with stirring. Heat the mixture to reflux to ensure complete dissolution.

  • Isolation: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation. Collect the precipitated crystals by vacuum filtration.[8]

  • Recrystallization (if necessary): Dissolve the crystals in a minimal amount of the hot solvent and allow them to recrystallize to improve diastereomeric purity.

  • Liberation of the Free Amine: Suspend the diastereomeric salt in water and add a base (e.g., 1M NaOH) until the pH is >10 to liberate the free amine.[8]

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched 5-benzylmorpholin-3-one.

Section 2: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[2]

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase (CSP) is best for separating 5-benzylmorpholin-3-one?

A1: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are the most widely used and are often a good starting point for screening.[9] For a molecule like 5-benzylmorpholin-3-one, which contains aromatic and polar functional groups, CSPs with phenylcarbamate derivatives on a cellulose or amylose backbone are likely to be effective. It is always recommended to screen a few different CSPs to find the one with the best selectivity.[10]

Q2: How do I develop a mobile phase for my chiral separation?

A2: The mobile phase composition significantly impacts the selectivity of a chiral separation.[9] For normal-phase HPLC, a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. For reversed-phase HPLC, a mixture of water or buffer and an organic solvent (e.g., acetonitrile or methanol) is employed. The addition of small amounts of additives, such as trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds like 5-benzylmorpholin-3-one, can improve peak shape and resolution.

Q3: Can I use the same chiral HPLC method for both analytical and preparative separations?

A3: Yes, a method developed on an analytical column can often be scaled up to a preparative column with the same stationary phase. However, some adjustments to the flow rate and sample loading will be necessary. It's important to ensure that the column is not overloaded during preparative runs, as this can lead to poor resolution and peak shape.

Troubleshooting Guide
Issue Potential Cause Recommended Solution
No separation of enantiomers. The chosen CSP is not suitable. The mobile phase is not optimal.Screen different CSPs. Optimize the mobile phase composition (e.g., change the ratio of solvents, add an additive).
Poor resolution. Suboptimal mobile phase. High flow rate. High temperature.Optimize the mobile phase.[11] Decrease the flow rate.[12] Decrease the column temperature.[12]
Peak tailing. Secondary interactions with the stationary phase. Column overload.Add a mobile phase additive (e.g., DEA for basic analytes).[11] Dilute the sample.
Irreproducible retention times. Insufficient column equilibration. Temperature fluctuations.Equilibrate the column with the mobile phase for a longer time.[12] Use a column thermostat to control the temperature.[11]
Experimental Protocol: Chiral HPLC Method Development
  • Column Screening: Screen a selection of chiral columns (e.g., cellulose-based, amylose-based) with a generic mobile phase (e.g., 90:10 hexane:isopropanol).

  • Mobile Phase Optimization: Once a column showing some separation is identified, optimize the mobile phase by varying the ratio of the non-polar and polar solvents.

  • Additive Optimization: If peak shape is poor, add a small amount of an amine additive (e.g., 0.1% DEA) to the mobile phase.

  • Flow Rate and Temperature Optimization: Fine-tune the separation by adjusting the flow rate and column temperature to achieve the best balance of resolution and analysis time.[11]

Section 3: Enzymatic Resolution

Enzymatic resolution utilizes the high enantioselectivity of enzymes to catalyze a reaction on only one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the product.[4] For 5-benzylmorpholin-3-one, which is a lactam, enzymes such as lipases or proteases could potentially be used for kinetic resolution.[13][14]

Frequently Asked Questions (FAQs)

Q1: Which enzymes are suitable for the kinetic resolution of 5-benzylmorpholin-3-one?

A1: Lipases are a good starting point for screening as they are known to catalyze the hydrolysis of a wide range of esters and amides with high enantioselectivity.[4] Some commonly used lipases include:

  • Candida antarctica lipase B (CAL-B)

  • Pseudomonas cepacia lipase (PCL)

  • Porcine pancreatic lipase (PPL)

It is also worth screening some proteases, such as subtilisin or trypsin.

Q2: What are the typical reaction conditions for enzymatic resolution?

A2: Enzymatic resolutions are typically carried out in an aqueous buffer at a specific pH and temperature to ensure optimal enzyme activity. The reaction progress is monitored over time, and the reaction is stopped at around 50% conversion to obtain both the unreacted starting material and the product in high enantiomeric excess.

Q3: How do I separate the product from the unreacted starting material?

A3: The separation of the product (the hydrolyzed acid) from the unreacted lactam can usually be achieved by extraction. By adjusting the pH of the reaction mixture, you can selectively extract either the acidic product or the basic unreacted lactam into an organic solvent.

Troubleshooting Guide
Issue Potential Cause Recommended Solution
No reaction or very slow reaction. The enzyme is not active under the chosen conditions. The enzyme is not selective for the substrate.Optimize the pH, temperature, and buffer. Screen different enzymes.
Low enantioselectivity. The enzyme is not highly selective for the substrate.Screen other enzymes. Optimize the reaction conditions (e.g., temperature, solvent).
Difficult separation of product and starting material. Similar solubilities of the product and starting material.Optimize the extraction pH and solvent. Consider using column chromatography for separation.
Experimental Protocol: Enzymatic Kinetic Resolution
  • Enzyme Screening: In parallel vials, dissolve racemic 5-benzylmorpholin-3-one in a suitable buffer (e.g., phosphate buffer, pH 7). Add a different enzyme to each vial.

  • Reaction: Incubate the vials at a controlled temperature (e.g., 30°C) with shaking.

  • Monitoring: At regular intervals, take a small aliquot from each reaction, quench the enzyme (e.g., by adding a water-miscible organic solvent), and analyze the enantiomeric excess (e.e.) of the remaining starting material by chiral HPLC.

  • Work-up: Once the reaction reaches approximately 50% conversion with high e.e., stop the reaction. Adjust the pH of the mixture and extract to separate the product from the unreacted enantiomer.

Visualizations

Workflow for Diastereomeric Crystallization

G cluster_0 Diastereomeric Crystallization Workflow racemate Racemic 5-Benzylmorpholin-3-one salt_formation Salt Formation (in suitable solvent) racemate->salt_formation resolving_agent Chiral Resolving Agent (e.g., (+)-DBTA) resolving_agent->salt_formation crystallization Crystallization (Cooling) salt_formation->crystallization filtration Filtration crystallization->filtration solid Diastereomeric Salt (Solid) filtration->solid mother_liquor Mother Liquor (Contains other diastereomer) filtration->mother_liquor liberation Liberation of Free Amine (Base treatment) solid->liberation enantiomer Enantiomerically Pure 5-Benzylmorpholin-3-one liberation->enantiomer G cluster_1 Chiral HPLC Separation Workflow racemic_sample Racemic Sample Injection hplc_column Chiral HPLC Column (Chiral Stationary Phase) racemic_sample->hplc_column separation Differential Interaction (Separation of Enantiomers) hplc_column->separation detection Detector (e.g., UV) separation->detection enantiomer_1 Elution of Enantiomer 1 detection->enantiomer_1 enantiomer_2 Elution of Enantiomer 2 detection->enantiomer_2 chromatogram Chromatogram (Two separate peaks) enantiomer_1->chromatogram enantiomer_2->chromatogram

Caption: Workflow for chiral HPLC separation.

Workflow for Enzymatic Resolution

G cluster_2 Enzymatic Resolution Workflow racemate Racemic 5-Benzylmorpholin-3-one reaction Enzymatic Reaction (e.g., Hydrolysis) racemate->reaction enzyme Enzyme (e.g., Lipase) enzyme->reaction mixture Mixture of: - Unreacted Enantiomer - Product reaction->mixture separation Separation (e.g., Extraction) mixture->separation unreacted_enantiomer Enantiomerically Pure Starting Material separation->unreacted_enantiomer product Product from one enantiomer separation->product

Sources

Technical Support Center: Optimization of Benzylmorpholine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of benzylmorpholine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this important synthetic transformation. Here, we dissect the common challenges and offer scientifically-grounded solutions to optimize your reaction conditions, maximize yields, and ensure the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing benzylmorpholine?

A1: The two most prevalent and effective methods for synthesizing 4-benzylmorpholine are:

  • Reductive Amination: This one-pot reaction involves the condensation of morpholine and benzaldehyde to form an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine. This method is often favored for its efficiency and avoidance of isolating the imine intermediate.[1]

  • N-Alkylation: This is a classical SN2 reaction where morpholine acts as a nucleophile, attacking an electrophilic benzyl source, typically a benzyl halide (e.g., benzyl chloride or benzyl bromide), in the presence of a base.

Q2: Which synthetic route is generally preferred?

A2: The choice between reductive amination and N-alkylation depends on several factors, including available starting materials, desired scale, and tolerance to specific reagents.

  • Reductive amination is often preferred for its operational simplicity as a one-pot reaction and the ability to avoid handling lachrymatory benzyl halides.[1]

  • N-alkylation can be very high-yielding but may require careful control to prevent the formation of a quaternary ammonium salt, especially if the product is not promptly removed from the reaction mixture.[2]

Q3: What are the key parameters to control for a successful reductive amination?

A3: For a successful reductive amination, the critical parameters to control are:

  • Choice of Reducing Agent: A mild and selective reducing agent is crucial to reduce the iminium ion preferentially over the starting benzaldehyde. Sodium triacetoxyborohydride (NaBH(OAc)3) is a widely used and effective choice.[3][4]

  • pH: The reaction is typically carried out under neutral or slightly acidic conditions (pH 5-7) to facilitate imine formation without protonating the morpholine, which would render it non-nucleophilic.[5]

  • Solvent: Aprotic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are commonly used.[6]

  • Stoichiometry: A slight excess of the amine or aldehyde can be used to drive the reaction to completion, depending on which is more valuable or easily removed.

Q4: What are the major side products I should be aware of in benzylmorpholine synthesis?

A4: The primary side products depend on the synthetic route:

  • Reductive Amination:

    • Benzyl Alcohol: Formed from the reduction of unreacted benzaldehyde by the reducing agent.[7][8]

    • Unreacted Starting Materials: Incomplete reaction can leave morpholine and benzaldehyde in the final mixture.

  • N-Alkylation:

    • Quaternary Ammonium Salt: Over-alkylation of the product, N-benzylmorpholine, can occur, especially with reactive alkylating agents or prolonged reaction times.

    • Benzyl Alcohol: Can be present as an impurity in the starting benzyl halide or formed through hydrolysis.[9]

Q5: How can I purify the final benzylmorpholine product?

A5: Purification of benzylmorpholine typically involves:

  • Aqueous Workup: To remove water-soluble impurities and any remaining base or salts.

  • Extraction: With an organic solvent like ethyl acetate or dichloromethane.

  • Drying: The combined organic layers are dried over an anhydrous salt like sodium sulfate or magnesium sulfate.

  • Solvent Removal: Under reduced pressure.

  • Final Purification: This can be achieved by:

    • Distillation under reduced pressure: Effective for removing less volatile impurities.

    • Column chromatography: On silica gel, which is useful for separating compounds with different polarities.[10]

Troubleshooting Guide: Reductive Amination

This guide addresses specific issues you may encounter during the reductive amination of morpholine with benzaldehyde.

Problem 1: Low or No Yield of Benzylmorpholine

Q: I'm getting a very low yield of my desired product. What could be the cause?

A: Low yield in reductive amination can stem from several factors. Let's diagnose the potential issues:

Possible Cause Explanation & Solution
Inefficient Imine Formation The equilibrium between the reactants and the imine intermediate may not favor the imine. Solution: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to remove water and drive the equilibrium forward. A catalytic amount of a weak acid, such as acetic acid, can also promote imine formation.[11]
Suboptimal pH If the pH is too low (<5), the morpholine will be protonated and non-nucleophilic. If it's too high (>8), the imine formation will be slow. Solution: Maintain a pH between 5 and 7. You can use a buffer or add a catalytic amount of acetic acid.
Inactive Reducing Agent The reducing agent may have degraded due to improper storage or handling. Solution: Use a fresh batch of the reducing agent. Sodium triacetoxyborohydride is hygroscopic and should be stored in a desiccator.
Reduction of Benzaldehyde If a strong reducing agent like sodium borohydride (NaBH₄) is used in a one-pot reaction, it can reduce the benzaldehyde to benzyl alcohol before the imine is formed.[8] Solution: Use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[4] Alternatively, perform a two-step reaction where the imine is formed first, followed by the addition of NaBH₄ at a low temperature.
Problem 2: Incomplete Reaction - Starting Materials Remain

Q: My reaction seems to have stalled, and I see both morpholine and benzaldehyde in my TLC/GC-MS analysis. What should I do?

A: An incomplete reaction is a common issue. Here’s how to troubleshoot it:

Possible Cause Explanation & Solution
Insufficient Reaction Time Reductive amination can sometimes be slow, especially with less reactive substrates. Solution: Increase the reaction time. Monitor the reaction progress by TLC or GC-MS until the starting materials are consumed.
Low Temperature The reaction may be too slow at room temperature. Solution: Gently heat the reaction mixture (e.g., to 40-50 °C). However, be cautious as higher temperatures can also promote side reactions.
Poor Solubility If the reactants are not fully dissolved, the reaction rate will be significantly reduced. Solution: Choose a solvent in which all reactants are soluble. A solvent mixture might be necessary.
Stoichiometry An incorrect ratio of reactants can lead to an incomplete reaction. Solution: Double-check the stoichiometry of your reactants and reagents. Using a slight excess (1.1-1.2 equivalents) of one of the starting materials can help drive the reaction to completion.
Problem 3: Formation of Benzyl Alcohol as a Major Byproduct

Q: I'm observing a significant amount of benzyl alcohol in my product mixture. How can I prevent this?

A: The formation of benzyl alcohol is a clear indication that your reducing agent is acting on the starting benzaldehyde.

Possible Cause Explanation & Solution
Non-selective Reducing Agent As mentioned, using a strong reducing agent like NaBH₄ in a one-pot synthesis will lead to the reduction of benzaldehyde.[8] Solution: The most effective solution is to switch to a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is known to preferentially reduce the iminium ion over the aldehyde.[4]
Premature Addition of Reducing Agent If you are performing a two-step reaction with NaBH₄, adding it before the imine has had sufficient time to form will result in benzaldehyde reduction. Solution: Allow the morpholine and benzaldehyde to stir for an adequate amount of time (e.g., 1-2 hours) to ensure imine formation before adding the reducing agent.

Troubleshooting Guide: N-Alkylation

This guide addresses specific issues you may encounter during the N-alkylation of morpholine with a benzyl halide.

Problem 1: No Reaction or Very Slow Reaction

Q: I've mixed my morpholine, benzyl chloride, and base, but the reaction isn't proceeding. What's wrong?

A: A stalled N-alkylation reaction can be due to several factors:

Possible Cause Explanation & Solution
Insufficiently Strong Base A weak base may not be able to effectively deprotonate the morpholinium salt that forms, thus slowing down the reaction. Solution: Use a stronger, non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N).
Inappropriate Solvent The choice of solvent can significantly impact the rate of an SN2 reaction. Solution: Use a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) to accelerate the reaction.
Low Temperature The reaction may be too slow at room temperature. Solution: Increase the reaction temperature. Refluxing the reaction mixture is often effective.
Poor Quality Benzyl Halide The benzyl halide may have degraded. Solution: Use a fresh or purified bottle of the benzyl halide.
Problem 2: Formation of Quaternary Ammonium Salt

Q: I'm seeing a significant amount of a byproduct that I suspect is the quaternary ammonium salt. How can I avoid this?

A: The formation of the dibenzylmorpholinium salt is a common side reaction in N-alkylation.

Possible Cause Explanation & Solution
Excess Benzyl Halide Using a large excess of the alkylating agent will drive the reaction towards the quaternary salt. Solution: Use a stoichiometric amount or a slight excess of morpholine.
Prolonged Reaction Time at High Temperature Leaving the reaction to run for too long after the formation of the tertiary amine can lead to a second alkylation. Solution: Monitor the reaction closely by TLC or GC-MS and stop it once the starting morpholine is consumed.
High Concentration High concentrations of reactants can favor the bimolecular reaction leading to the quaternary salt. Solution: Perform the reaction at a lower concentration.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is a general guideline and may require optimization for specific scales.

  • To a round-bottom flask, add morpholine (1.0 eq.) and benzaldehyde (1.05 eq.) in dichloromethane (DCM) to make a 0.5 M solution.

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq.) portion-wise over 15 minutes. The reaction may be slightly exothermic.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or flash column chromatography (eluting with a gradient of ethyl acetate in hexanes).

Protocol 2: N-Alkylation with Benzyl Chloride

This protocol is a general guideline and may require optimization for specific scales.

  • To a round-bottom flask, add morpholine (1.2 eq.) and potassium carbonate (K₂CO₃) (1.5 eq.) in acetonitrile (MeCN) to make a 0.5 M solution.

  • Stir the suspension vigorously.

  • Add benzyl chloride (1.0 eq.) dropwise to the mixture.

  • Heat the reaction mixture to reflux (approximately 82 °C) and monitor its progress by TLC or GC-MS. The reaction is typically complete within 3-6 hours.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or flash column chromatography.

Visualizations

Reductive Amination Workflow

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_reagents Reagents cluster_product Product Morpholine Morpholine Imine_Formation Imine Formation (Slightly Acidic pH) Morpholine->Imine_Formation Benzaldehyde Benzaldehyde Benzaldehyde->Imine_Formation Reduction In situ Reduction Imine_Formation->Reduction Iminium Ion Intermediate Benzylmorpholine N-Benzylmorpholine Reduction->Benzylmorpholine Reducing_Agent NaBH(OAc)₃ Reducing_Agent->Reduction Solvent DCM or DCE Solvent->Imine_Formation

Caption: Workflow for the one-pot reductive amination synthesis of benzylmorpholine.

N-Alkylation Mechanism

N_Alkylation_Mechanism cluster_reactants Reactants cluster_transition_state SN2 Transition State cluster_products Products Morpholine Morpholine (Nucleophile) TS [Morpholine---CH₂(Ph)---Cl]⁻ Morpholine->TS BenzylChloride Benzyl Chloride (Electrophile) BenzylChloride->TS Product_Salt Morpholinium Salt TS->Product_Salt Forms C-N bond, breaks C-Cl bond Final_Product N-Benzylmorpholine Product_Salt->Final_Product Base Base (e.g., K₂CO₃) Base->Final_Product Deprotonation

Caption: SN2 mechanism for the N-alkylation of morpholine with benzyl chloride.

References

  • Brown, H. C., & Krishnamurthy, S. (1979). Borohydride reductions of aldehydes and ketones. Tetrahedron, 35(5), 567-607. [Link]

  • PubChem. (n.d.). N-Benzoylmorpholine. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. [Link]

  • Brainly. (2023, January 26). Draw the major organic product for the reaction of benzaldehyde with sodium borohydride. [Link]

  • Gagnon, J., & Gendron, T. (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Polymers, 13(21), 3785. [Link]

  • Reddit. (2024, February 13). What's wrong with my reductive amination? I barely got any product. r/Chempros. [Link]

  • Veeprho. (n.d.). Benzyl alcohol Impurities and Related Compound. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. [Link]

  • Reddit. (2024, March 7). Question about reductive amination reaction procedure. r/Chempros. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2017, March 21). N-alkylation of secondary amine?. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Wikipedia. (2024, November 11). Reductive amination. [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). [Link]

  • Common Organic Chemistry. (n.d.). Sodium Borohydride. [Link]

  • Ortiz, K. G., et al. (2022). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Reddit. (2013, March 7). Reduction of an aldehyde with sodium borohydride/ hydrolysis of the borate ester. r/chemistry. [Link]

  • Pharmaffiliates. (n.d.). Benzyl Alcohol-impurities. [Link]

  • PubChem. (n.d.). 4-Benzylmorpholine. National Center for Biotechnology Information. [Link]

  • Myers, A. G. (n.d.). Chem 115 Handouts: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Chad's Prep. (2021, April 2). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • ResearchGate. (2012, October 11). What are the difficulties associated with reductive amination? How to control byproduct formation?. [Link]

  • Li, W., et al. (2023). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry, 88(12), 8035–8044. [Link]

  • Wang, J., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Molecules, 23(11), 2824. [Link]

  • ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine. [Link]

  • Greenfield Global. (n.d.). Residual Solvents in Benzyl Alcohol. [Link]

  • Matmou, D., et al. (2019). Synthesis and Quality Control of Benzyl Alcohol Used in Pharmacy as Solvent for Injectable Preparations. The Pharmaceutical and Chemical Journal, 6(6), 74-77. [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]

  • O'Riordan, T. J. C., et al. (2016). Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalysed Reactions. Organic & Biomolecular Chemistry, 14(43), 10246–10250. [Link]

  • ResearchGate. (n.d.). N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. [Link]

  • O'Neill, P. M., et al. (2018). Synthesis and profiling of benzylmorpholine 1,2,4,5-tetraoxane analogue N205: Towards tetraoxane scaffolds with potential for single dose cure of malaria. Bioorganic & Medicinal Chemistry, 26(11), 2996–3005. [Link]

  • ResearchGate. (n.d.). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. [Link]

  • Al-Juboori, A. M. J., & Al-Masoudi, W. A. (2018). Synthesis and Characterization of Some New Morpholine Derivatives. Iraqi Journal of Pharmaceutical Sciences, 27(1), 86-93. [Link]

  • Albo, R. F., et al. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron Ionization-Gas Chromatography-Mass Spectrometry (EI-GC-MS). Journal of Radioanalytical and Nuclear Chemistry, 332(5), 1435-1443. [Link]

Sources

Technical Support Center: Stereochemical Integrity in (5S)-5-benzylmorpholin-3-one Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective functionalization of (5S)-5-benzylmorpholin-3-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this chiral building block. Here, we address common challenges related to maintaining stereochemical purity during chemical modifications, with a focus on preventing racemization.

Troubleshooting Guide & FAQs

Question 1: After alkylating my (5S)-5-benzylmorpholin-3-one, I'm observing significant loss of enantiomeric excess (ee). What is the most likely cause?

Answer:

The most probable cause of racemization during the functionalization of (5S)-5-benzylmorpholin-3-one is the formation of a planar enolate intermediate. The chiral center at the C5 position is adjacent to the carbonyl group, making the α-hydrogen acidic. Under basic conditions, this proton can be abstracted to form an enolate. This enolate is achiral at the C5 position because the carbon atom becomes sp²-hybridized and planar.[1][2][3] Subsequent reaction with an electrophile can occur from either face of this planar intermediate, leading to a mixture of enantiomers and thus a reduction in enantiomeric excess.[4][5]

The core issue lies in the reversible nature of proton abstraction under certain conditions. If the enolate can be protonated and deprotonated multiple times before it reacts with your desired electrophile, racemization is highly likely.

Question 2: How can I prevent or minimize this racemization? What are the critical experimental parameters I should control?

Answer:

To minimize racemization, you need to control the enolate formation and its subsequent reaction. The key is to favor kinetic control over thermodynamic control.[6][7] This means using conditions that lead to rapid, irreversible deprotonation and immediate reaction with the electrophile.

Here are the critical parameters to optimize:

  • Base Selection: The choice of base is paramount. A strong, sterically hindered, non-nucleophilic base is ideal. Lithium diisopropylamide (LDA) is a common choice for this purpose.[6] Its bulkiness favors the abstraction of the most accessible proton, and its strength ensures that the deprotonation is essentially irreversible, "locking" the molecule in its enolate form until the electrophile is introduced.[8] Weaker bases, such as alkoxides or hydroxides, can lead to an equilibrium between the ketone and the enolate, providing an opportunity for racemization.[7]

  • Temperature: Low temperatures are crucial for maintaining stereochemical integrity. Reactions are typically run at -78 °C (the temperature of a dry ice/acetone bath).[6] Lower temperatures reduce the rate of competing side reactions, including proton exchange that can lead to racemization.[9]

  • Reaction Time: Keep the time between the formation of the enolate and the addition of the electrophile as short as possible. Prolonged exposure of the enolate to the reaction medium increases the chance of undesired side reactions.

  • Order of Addition: Always add the base to the morpholinone solution to form the enolate, and then add the electrophile. Reversing this order can lead to side reactions between the base and the electrophile.

Question 3: What is the mechanistic difference between kinetic and thermodynamic enolate formation, and why is it relevant here?

Answer:

The concept of kinetic versus thermodynamic control is central to preventing racemization in this system.

  • Kinetic Control: This pathway favors the product that is formed fastest. In the context of enolate formation, it involves using a strong, bulky base at low temperatures.[6][10] The bulky base will preferentially deprotonate the most sterically accessible proton, leading to the "kinetic enolate." This process is rapid and, under the right conditions, irreversible.

  • Thermodynamic Control: This pathway favors the most stable product. It is typically achieved using a smaller, weaker base at higher temperatures, allowing the reaction to reach equilibrium.[6][7] The most stable, more substituted enolate (the "thermodynamic enolate") will predominate at equilibrium. However, this reversible process allows for the erosion of stereochemical information.

For preserving the chirality of (5S)-5-benzylmorpholin-3-one, kinetic control is essential. The goal is to form the enolate quickly and have it react before it has a chance to equilibrate and racemize.

Visualizing the Racemization Pathway

The following diagram illustrates the mechanism of racemization via enolate formation.

Racemization cluster_start (5S)-5-benzylmorpholin-3-one cluster_enolate Enolate Intermediate cluster_end Racemic Mixture S_isomer (S)-Isomer (Chiral) Enolate Planar Enolate (Achiral) S_isomer->Enolate + Base - H+ R_isomer (R)-Isomer (Chiral) Enolate->R_isomer + Electrophile (Top Attack) S_isomer_end (S)-Isomer (Chiral) Enolate->S_isomer_end + Electrophile (Bottom Attack)

Caption: Mechanism of racemization of (5S)-5-benzylmorpholin-3-one.

Question 4: Can you provide a detailed experimental protocol for the stereoretentive alkylation of (5S)-5-benzylmorpholin-3-one?

Answer:

Certainly. The following is a general protocol for the alkylation of (5S)-5-benzylmorpholin-3-one under conditions designed to minimize racemization. Note that this is a template and may require optimization for your specific electrophile.

Experimental Protocol: Stereoretentive Alkylation

Materials:

  • (5S)-5-benzylmorpholin-3-one

  • Anhydrous tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Electrophile (e.g., alkyl halide)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of LDA: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 equivalents) dropwise. Stir the solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

  • Enolate Formation: In a separate flame-dried flask under an inert atmosphere, dissolve (5S)-5-benzylmorpholin-3-one (1 equivalent) in anhydrous THF. Cool this solution to -78 °C. Slowly add the freshly prepared LDA solution to the morpholinone solution via cannula. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add the electrophile (1.1 equivalents) dropwise to the enolate solution at -78 °C. Stir the reaction at this temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching and Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

  • Stereochemical Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC or other suitable analytical techniques.

Visualizing the Experimental Workflow

Caption: Workflow for stereoretentive alkylation.

Question 5: How do I accurately determine the enantiomeric excess of my functionalized product?

Answer:

Accurate determination of enantiomeric excess (ee) is critical. Several analytical techniques can be employed, with chiral High-Performance Liquid Chromatography (HPLC) being the most common and reliable method.

Recommended Analytical Methods for Enantiomeric Excess Determination

MethodPrincipleAdvantagesConsiderations
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase leads to different retention times.High accuracy, precision, and resolution. Widely applicable.Requires method development to find the appropriate chiral column and mobile phase.[11][12]
Chiral GC Similar to HPLC, but for volatile compounds, using a chiral stationary phase in a gas chromatograph.High resolution for volatile and thermally stable compounds.Limited to analytes that can be volatilized without decomposition.
NMR Spectroscopy with Chiral Shift Reagents A chiral lanthanide shift reagent is added to the sample, inducing different chemical shifts for the enantiomers.Rapid analysis, no separation needed.Can be less accurate than chromatographic methods. Requires pure sample.
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left- and right-circularly polarized light by chiral molecules.Provides information about the absolute configuration.Often used in conjunction with HPLC for confirmation.[12]

For routine analysis and accurate quantification, developing a robust chiral HPLC method is the recommended approach.

References
  • Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.2: Reactivity of Enols- The Mechanism of Alpha-Substitution Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 19.11: Racemization. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Stereochemical Effects of Enolization. Retrieved from [Link]

  • Wikipedia. (n.d.). Racemization. Retrieved from [Link]

  • Organic Chemistry Academy. (2023, June 26). Thermodynamic vs Kinetic Enolates. Retrieved from [Link]

  • University of Calgary. (n.d.). Kinetic vs. Thermodynamic Enolates. Retrieved from [Link]

  • Master Organic Chemistry. (2022, August 19). Kinetic Versus Thermodynamic Enolates. Retrieved from [Link]

  • MDPI. (2023, July 5). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Role of Additives during Deracemization Using Temperature Cycling. Retrieved from [Link]

  • YouTube. (2018, September 25). Regioselective Enolization and Thermodynamic vs. Kinetic Control. Retrieved from [Link]

  • ACS Publications. (2018, October 2). Role of Additives during Deracemization Using Temperature Cycling. Retrieved from [Link]

  • RSC Blogs. (2017, March 24). Insights into temperature controlled enantioselectivity in asymmetric catalysis. Retrieved from [Link]

  • ACS Publications. (2019, April 18). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, September 1). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved from [Link]

  • ResearchGate. (n.d.). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Substituted chiral morpholines as bioactive compounds. Retrieved from [Link]

  • ACS Publications. (2019, April 18). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Retrieved from [Link]

  • ACS Publications. (2021, May 6). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Retrieved from [Link]

  • PubMed. (2023, September 1). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved from [Link]

  • University of Wisconsin-Stout. (n.d.). Chem 360 Jasperse Ch. 22 Notes. Enolate Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Different Chiral Ligands Assisted Enantioselective C-H Functionalization with Transition-Metal Catalysts. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Retrieved from [Link]

  • University of Bristol. (n.d.). III Enolate Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • Herald Scholarly Open Access. (n.d.). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.6: Reactivity of Enolate Ions. Retrieved from [Link]

  • Wiley Online Library. (2021, October 5). Diastereoselective Double C−H Functionalization of Chiral Ferrocenes with Heteroaromatics. Retrieved from [Link]

  • PubMed. (2021, May 19). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Retrieved from [Link]

  • PubMed. (2017, May 22). Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review. Retrieved from [Link]

  • PolyU Institutional Research Archive. (2017, May). Chiral recognition and determination of enantiomeric excess by mass spectrometry : a review. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Retrieved from [Link]

  • Cardiff University. (n.d.). The mechanism of racemisation of 5-substituted hydantoins in aqueous solution. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on the racemization of a stereolabile 5-aryl-thiazolidinedione. Retrieved from [Link]

  • MDPI. (n.d.). Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010, November 19). Chiral Brønsted Base-Promoted Nitroalkane Alkylation: Enantioselective Synthesis of sec-Alkyl-3-Substituted Indoles. Retrieved from [Link]

  • PubMed. (n.d.). Acyclic stereoselective boron alkylation reactions for the asymmetric synthesis of beta-substituted alpha-amino acid derivatives. Retrieved from [Link]

Sources

Navigating the Stability Challenges of Morpholinone-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Morpholinone Compounds >

Welcome to the technical support center for researchers, scientists, and drug development professionals working with morpholinone-containing compounds. The morpholinone ring is a valuable scaffold in medicinal chemistry, appearing in a range of bioactive molecules.[1][2][3] However, its inherent structural features, particularly the lactam (cyclic amide) and ether linkages, present specific stability challenges. Understanding these liabilities is critical for accurate experimental design, robust analytical method development, and successful formulation.

This guide is structured to provide both foundational knowledge through frequently asked questions and practical, actionable solutions in our troubleshooting section.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for the morpholinone ring?

The morpholinone core is susceptible to several degradation mechanisms, primarily:

  • Hydrolysis: This is the most common degradation pathway. The lactam bond within the morpholinone ring is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions. This ring-opening results in the formation of an amino acid derivative.[1][4][5]

  • Oxidation: The nitrogen and adjacent carbon atoms in the morpholine ring can be susceptible to oxidation.[6] Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metal ions, leading to the formation of N-oxides and other oxygenated derivatives.[6] Certain functional groups on the morpholinone scaffold can also increase susceptibility to oxidation.[7]

  • Photolysis: Exposure to light, particularly UV radiation, can induce photodegradation.[7][8] Molecules with chromophores that absorb light in the UV-visible spectrum are particularly at risk.[8][9] This can lead to complex degradation pathways, including ring cleavage and the formation of radical species.[8]

Q2: How does pH influence the stability of morpholinone compounds?

The rate of hydrolytic degradation is highly pH-dependent.

  • Acidic Conditions (pH < 3): Acid-catalyzed hydrolysis of the lactam bond is a common degradation route. The reaction is typically initiated by the protonation of the amide carbonyl, making it more susceptible to nucleophilic attack by water.

  • Neutral Conditions (pH ~7): While generally more stable at neutral pH, hydrolysis can still occur, especially with elevated temperatures. For some complex morpholinone derivatives, intramolecular catalysis can also play a role.

  • Basic Conditions (pH > 9): Base-catalyzed hydrolysis occurs via the direct nucleophilic attack of a hydroxide ion on the lactam carbonyl carbon. This pathway is often faster and more aggressive than acid-catalyzed hydrolysis.

Q3: My compound has a morpholinone core. What are the key considerations for developing a stability-indicating analytical method?

A stability-indicating method is crucial for accurately quantifying the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[10][11][12] For morpholinone compounds, the key is to perform forced degradation (stress testing) studies.[13] These studies intentionally degrade the sample under harsh conditions to generate potential degradation products.[7][14] The analytical method, typically High-Performance Liquid Chromatography (HPLC), must then be developed to resolve the parent compound from all major degradants.[10][15][16]

Part 2: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Problem Probable Cause(s) Recommended Solution(s)
Unexpected peaks appear in my HPLC chromatogram after storing my compound in an aqueous buffer. Hydrolytic Degradation: The morpholinone ring is likely undergoing hydrolysis, leading to ring-opened products. The rate is influenced by buffer pH and temperature.1. Analyze Degradants: Use LC-MS to identify the mass of the new peaks and confirm if they correspond to the hydrolyzed product. 2. pH Stability Profile: Conduct a short-term stability study in buffers of varying pH (e.g., pH 3, 5, 7.4, 9) to identify the pH of maximum stability. 3. Storage Conditions: Store stock solutions frozen (-20°C or -80°C) in an appropriate buffer or as a solid. Prepare fresh working solutions for each experiment.
I'm seeing a loss of my parent compound's peak area over time, even when stored protected from light. Oxidative Degradation: The compound may be sensitive to dissolved oxygen in the solvent or trace metal ions, which can catalyze oxidation.1. Use Antioxidants: If compatible with your assay, consider adding a small amount of an antioxidant (e.g., butylated hydroxytoluene (BHT)) to your formulation. 2. Degas Solvents: Sparge solvents with an inert gas like nitrogen or argon before preparing solutions to remove dissolved oxygen. 3. Use Amber Vials: To rule out any contribution from ambient light, always use amber vials or wrap clear vials in aluminum foil.
My assay results are inconsistent, especially when experiments are run on different days. Photodegradation: The compound may be labile to ambient laboratory light. The duration and intensity of light exposure can vary between experiments, leading to inconsistent levels of degradation.1. Minimize Light Exposure: Perform all experimental steps under yellow or red light. Use amber glassware and HPLC vials. 2. Conduct a Photostability Study: As per ICH Q1B guidelines, expose the compound (in solid and solution form) to a controlled light source to quantify its photosensitivity.[17][18][19] This will confirm if light is the issue.
The compound appears to be degrading, but I cannot resolve the degradant peaks from the parent peak in my HPLC method. Inadequate Method Specificity: The current HPLC method is not "stability-indicating." The conditions (e.g., column, mobile phase, gradient) are insufficient to separate structurally similar degradation products from the intact drug.1. Re-run Forced Degradation: Perform a comprehensive forced degradation study (acid, base, peroxide, heat, light) to ensure all major degradants are generated.[7][20] 2. Method Re-development: Use the stressed samples to re-develop the HPLC method. Screen different columns (e.g., C18, Phenyl-Hexyl, Cyano) and vary mobile phase pH and organic modifiers to achieve separation. 3. Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity of the parent compound peak under all stress conditions.

Part 3: Experimental Protocols & Workflows

Protocol 1: Forced Degradation Study for a Morpholinone Compound

This study is essential for identifying potential degradation products and developing a stability-indicating method.

Objective: To generate likely degradation products of a morpholinone-containing compound under various stress conditions.

Materials:

  • Morpholinone compound (API)

  • Solvents: Acetonitrile, Methanol, Water (HPLC grade)

  • Stress Agents: 1 M HCl, 1 M NaOH, 30% Hydrogen Peroxide (H₂O₂)

  • pH meter, heating block/oven, photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 4 hours.

  • Oxidation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[17][18] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Before analysis by HPLC, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (~0.1 mg/mL) and analyze using your developed HPLC method.

Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of a new morpholinone compound.

StabilityWorkflow cluster_0 Phase 1: Intrinsic Stability Assessment cluster_1 Phase 2: Degradant Characterization cluster_2 Phase 3: Formal Stability Studies Compound New Morpholinone Compound Forced_Deg Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) Compound->Forced_Deg Method_Dev Develop Stability-Indicating HPLC Method Forced_Deg->Method_Dev LCMS LC-MS/MS Analysis (Identify Degradant Masses) Method_Dev->LCMS Isolation Isolate & Characterize Major Degradants (NMR) LCMS->Isolation ICH_Stability ICH Stability Studies (Long-term & Accelerated) Isolation->ICH_Stability Report Final Stability Report (Shelf-life, Storage) ICH_Stability->Report

Caption: Workflow for assessing the stability of a new morpholinone compound.

Visualizing a Key Degradation Pathway: Hydrolysis

The following diagram illustrates the general mechanism for the hydrolysis of the morpholinone lactam bond.

HydrolysisPathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Morpholinone Morpholinone (Lactam Ring) Intermediate Tetrahedral Intermediate Morpholinone->Intermediate Nucleophilic Attack (Acid/Base Catalyzed) Water + H₂O Product Ring-Opened Product (Amino Acid Derivative) Intermediate->Product Ring Cleavage

Caption: General pathway for the hydrolysis of the morpholinone ring.

References

  • ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. [Link]

  • ICH Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. (n.d.). ICH. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency. [Link]

  • Q1A(R2) A deep dive in Stability Studies. (2025). YouTube. [Link]

  • Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. (n.d.). Slideshare. [Link]

  • Novel rearrangements of an N-oxide degradate formed from oxidation of a morpholine acetal substance P antagonist. (n.d.). PubMed. [Link]

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. [Link]

  • Stability Indicating HPLC Method Development –A Review. (2021). IJTSRD. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

  • Organocatalytic Ring-Opening Polymerization of Morpholinones. (n.d.). ResearchGate. [Link]

  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. (2012). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Stability Indicating HPLC Method Development and Validation. (n.d.). SciSpace. [Link]

  • A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. (2023). MDPI. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. [Link]

  • Stability Indicating HPLC Method Development: A Review. (2023). IJPPR. [Link]

  • Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. (n.d.). PMC - NIH. [Link]

  • Intermediates of the morpholine and thiomorpholine biodegradation... (n.d.). ResearchGate. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • Comparison of Advanced Oxidation Processes for the Degradation of Maprotiline in Water—Kinetics, Degradation Products and Potential Ecotoxicity. (n.d.). MDPI. [Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. (2023). The Journal of Organic Chemistry - ACS Publications. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. [Link]

  • Photostability and Photostabilization of Drugs and Drug Products. (n.d.). SciSpace. [Link]

  • The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan. (n.d.). NIH. [Link]

  • Photostability and Photostabilization of Drugs and Drug Products. (n.d.). OUCI. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). EMA. [Link]

  • Organocatalytic ring-opening polymerization of morpholinones: new strategies to functionalized polyesters. (2014). PubMed. [Link]

  • (PDF) Photostability and Photostabilization of Drugs and Drug Products. (n.d.). ResearchGate. [Link]

  • The microbial degradation of morpholine. (n.d.). ResearchGate. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). ScienceScholar. [Link]

  • A review on pharmacological profile of Morpholine derivatives. (n.d.). ResearchGate. [Link]

Sources

Technical Support Center: Purification of 5-Benzylmorpholin-3-one and its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-benzylmorpholin-3-one and its analogues. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of compounds. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, all grounded in established chemical principles. Our goal is to empower you to achieve the highest possible purity for your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect when synthesizing 5-benzylmorpholin-3-one?

A1: The impurity profile of 5-benzylmorpholin-3-one is highly dependent on the synthetic route employed. A common method for its synthesis is the N-alkylation of morpholin-3-one with a benzyl halide (e.g., benzyl bromide) in the presence of a base.[1]

Expected Impurities:

  • Unreacted Starting Materials: Residual morpholin-3-one and benzyl bromide are common impurities if the reaction does not go to completion.

  • Over-alkylation Product: The formation of a quaternary ammonium salt can occur if the newly formed 5-benzylmorpholin-3-one is further alkylated by benzyl bromide. This is more prevalent with stronger bases and higher temperatures.

  • Hydrolysis/Decomposition Products: Benzyl bromide can hydrolyze to benzyl alcohol, especially in the presence of moisture. Benzyl alcohol can then be further oxidized to benzaldehyde.

  • Solvent and Base Residues: Residual solvents and the base used in the reaction can also be present in the crude product.

Q2: My crude 5-benzylmorpholin-3-one is an oil, but the literature reports it as a solid. What should I do?

A2: Oiling out is a common issue in crystallization and can be caused by several factors, including the presence of impurities that depress the melting point, the use of an inappropriate solvent, or cooling the solution too quickly. The reported melting point of 5-benzylmorpholin-3-one is in the range of 103-105 °C. If your product is an oil, it is likely impure.

Troubleshooting Steps:

  • Confirm the Identity: Use techniques like NMR or Mass Spectrometry to confirm the presence of the desired product in your oil.

  • Initial Purification: If the product is indeed present, consider an initial purification step like column chromatography to remove the bulk of the impurities.

  • Solvent Screening for Recrystallization: Once a purer sample is obtained, perform a systematic solvent screen to find a suitable recrystallization solvent or solvent system.

Q3: I am struggling to separate my 5-benzylmorpholin-3-one from the unreacted morpholin-3-one. What purification technique is most effective?

A3: The significant difference in polarity between 5-benzylmorpholin-3-one (more non-polar due to the benzyl group) and morpholin-3-one (more polar) makes silica gel column chromatography an excellent choice for separation. A solvent system with a gradient of increasing polarity will effectively separate these two compounds.

Troubleshooting Guides

Challenge 1: Persistent Impurities After Recrystallization

Problem: You have recrystallized your 5-benzylmorpholin-3-one, but analytical data (e.g., NMR, HPLC) still shows the presence of impurities.

Root Cause Analysis:

This issue often arises from co-crystallization of impurities with similar solubility profiles to your target compound or the use of a suboptimal recrystallization solvent.

Workflow for Resolution:

Sources

Technical Support Center: Managing Poor Aqueous Solubility of Morpholinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for managing the poor aqueous solubility of morpholinone derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges during their experiments. Poor aqueous solubility is a major hurdle in drug discovery, affecting everything from in vitro assay reliability to in vivo bioavailability.[1] Morpholinone scaffolds, while valuable in medicinal chemistry, often present as lipophilic structures requiring specialized formulation strategies.[2]

This resource provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, understand, and overcome these solubility issues. Our approach is rooted in explaining the causal mechanisms behind experimental choices, ensuring you can not only follow protocols but also adapt them to your specific compound.

Section 1: Initial Assessment & Characterization (FAQs)

This section addresses the foundational questions to ask when you first suspect a solubility issue. A thorough initial characterization is the most critical step for selecting an appropriate and effective solubilization strategy.

Q1: My compound is crashing out of solution when I dilute my DMSO stock into aqueous buffer for an assay. Is this a definitive sign of poor solubility?

A: Yes, this is a classic indicator of low kinetic solubility. When a compound is dissolved at a high concentration in a strong organic solvent like DMSO, it is often in a supersaturated state upon dilution into an aqueous medium.[3] The compound's inability to remain in solution under these new conditions leads to precipitation. This not only affects the accuracy of your assay by lowering the effective concentration but can also lead to false negatives or inconsistent results. It is crucial to determine the aqueous solubility of your compound before proceeding with extensive biological testing.[4]

Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A: Both are important, and they measure different aspects of solubility.[3]

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after a rapid dilution from a high-concentration stock (e.g., DMSO) into an aqueous buffer. It reflects the compound's tendency to precipitate under non-equilibrium conditions, which is highly relevant for in vitro screening assays.[3] The measurement is typically taken over a short incubation period (e.g., 1-2 hours).

  • Thermodynamic (or Equilibrium) Solubility: This is the true saturation concentration of a compound in a specific solvent system after it has reached equilibrium.[5] This is determined by adding an excess of the solid compound to the buffer, allowing it to equilibrate over a longer period (24-72 hours), and then measuring the concentration of the dissolved compound.[5] This value is fundamental for understanding the compound's intrinsic properties and is critical for formulation development.[6]

Recommendation: For early-stage discovery, a kinetic solubility assay is often sufficient to flag problematic compounds. For lead optimization and pre-formulation, determining the thermodynamic solubility is essential.[3]

Q3: What are the essential first steps to quantitatively assess the solubility of my new morpholinone derivative?

A: A systematic approach is key.

  • Visual Inspection: First, perform a simple visual check by preparing serial dilutions of your compound in your target aqueous buffer and observing for any cloudiness or precipitate.

  • pH-Solubility Profile: Since many morpholinone derivatives contain ionizable groups, their solubility can be highly dependent on pH.[7][8] You must determine the solubility at a minimum of three pH points, such as pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer), to cover the physiological range of the gastrointestinal tract.[5]

  • Quantitative Measurement: Use a validated analytical method to measure the concentration of the dissolved compound. The "shake-flask" method is the gold standard for thermodynamic solubility.[3] For higher throughput, methods like nephelometry (which measures light scattering from precipitated particles) can be used for kinetic solubility.[3]

Section 2: Troubleshooting and First-Line Strategies

This section provides direct answers and solutions to common problems encountered in the lab.

Q4: My compound's solubility is highly pH-dependent. How can I use this to my advantage?

A: A strong pH-solubility profile is an excellent starting point for formulation.

  • For Weakly Basic Compounds: If your morpholinone derivative has a basic functional group (e.g., an amine), it will be more soluble at a lower pH where it is protonated and ionized. You can prepare your stock solutions or formulations in an acidic buffer.

  • For Weakly Acidic Compounds: Conversely, if your compound has an acidic moiety, it will be more soluble at a higher pH where it is deprotonated.

  • Salt Formation: This is the most effective and common method for improving the solubility and dissolution rate of ionizable drugs.[9][10] Forming a salt (e.g., a hydrochloride salt for a basic compound or a sodium salt for an acidic one) can dramatically increase aqueous solubility.[7][11] The presence of the counter-ion in the diffusion layer can shift the local pH to a more favorable range for dissolution.[12]

Q5: I need to slightly increase the solubility for an in vitro assay. Are co-solvents a good option?

A: Yes, for in vitro work, co-solvents are a simple and effective first-line strategy. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, thereby increasing the solubility of lipophilic compounds.[13][14]

Co-SolventTypical Concentration RangeKey Considerations
Ethanol 1-20%Can have biological effects at higher concentrations.
Propylene Glycol (PG) 1-40%Generally well-tolerated in cell-based assays.[15]
Polyethylene Glycol 400 (PEG 400) 1-50%Highly effective and common in formulations.[14][15]
Glycerol 1-30%Increases viscosity significantly.[15]

Causality: Co-solvents work by disrupting the hydrogen bonding network of water, which reduces the energy required to create a cavity for the nonpolar solute molecule.[14] However, be cautious: the concentration of the co-solvent should be kept to a minimum as it can impact biological assay performance and may not be suitable for in vivo studies due to toxicity or precipitation upon dilution in the bloodstream.[16]

Q6: I've tried co-solvents, but my compound still precipitates. What is my next step?

A: If co-solvents are insufficient, you need to move to more advanced formulation techniques. The choice depends on the properties of your compound and the intended application. A logical next step is to consider complexation or creating an amorphous system.

`dot graph TD { // Graph settings graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} ` Caption: Decision tree for selecting a solubility enhancement strategy.

Section 3: Advanced Solubilization Strategies

When simple methods fail, more sophisticated formulation approaches are required. These methods fundamentally alter the physicochemical state of the drug to improve its interaction with water.

Q7: When should I consider using cyclodextrins?

A: Cyclodextrins are an excellent choice when you need a significant increase in solubility for both in vitro and in vivo applications.[17]

  • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic (hydrophobic) central cavity.[18] Poorly soluble morpholinone derivatives can be encapsulated within this cavity, forming an "inclusion complex."[19][20] This complex presents a hydrophilic outer surface to the aqueous environment, dramatically increasing the apparent solubility of the guest molecule.[21]

  • When to Use: This method is particularly useful for compounds that fit well within the cyclodextrin cavity. It is widely used in pharmaceutical formulations, including oral and parenteral products.[18]

  • Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and safety profiles.[17]

`dot graph G { // Graph settings graph [bgcolor="#F1F3F4", fontname="Arial", layout=neato, overlap=false]; node [fontname="Arial", fontsize=11, style=filled]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} ` Caption: Mechanism of cyclodextrin inclusion complex formation.

Q8: What is a solid dispersion and how does it improve solubility?

A: A solid dispersion is a system where a poorly soluble drug (the guest) is dispersed within a hydrophilic polymer matrix (the host).[22][23] This strategy can lead to substantial improvements in dissolution rate and bioavailability.[24]

  • Mechanism: The primary goal is to prevent the drug from crystallizing. By dispersing the drug at a molecular level within a polymer, it is maintained in a high-energy amorphous state.[22] Crystalline forms are highly stable and require significant energy to dissolve. The amorphous form, lacking a crystal lattice, dissolves much more readily.[25] When the solid dispersion is exposed to water, the hydrophilic polymer dissolves quickly, releasing the drug as very fine, high-surface-area particles, which enhances the dissolution rate.[26]

  • Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycols (PEGs) are frequently used carriers.[23]

  • Preparation Methods: Common techniques include solvent evaporation, spray drying, and hot-melt extrusion.[24][26][27]

Q9: My compound is extremely "brick-like" and resistant to most methods. Would a nanosuspension be appropriate?

A: Yes, for compounds that are highly crystalline and poorly soluble in both aqueous and organic media (often called "brick dust"), creating a nanosuspension is a powerful, universally applicable strategy.[28][29]

  • Mechanism: A nanosuspension is a sub-micron colloidal dispersion of pure drug particles in a liquid phase, stabilized by surfactants or polymers. The strategy relies on increasing the surface area of the drug by drastically reducing its particle size into the nanometer range (typically 200-600 nm).[25][30] According to the Noyes-Whitney equation, this massive increase in surface area leads to a proportional increase in the dissolution rate.[16][31] It can also increase the saturation solubility.[30]

  • Advantages: This approach offers high drug loading and is suitable for oral, parenteral, and other delivery routes.[28][32]

  • Preparation Methods: The two main approaches are "top-down" methods like media milling and high-pressure homogenization, and "bottom-up" methods like precipitation.[32]

Section 4: Experimental Protocols

These protocols provide a starting point for key experiments. Always adapt them based on the specific properties of your compound and available equipment.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

  • Preparation: Prepare buffers at the desired pH values (e.g., 1.2, 4.5, 6.8).[5] Ensure the pH is verified at 37°C.

  • Addition of Compound: Add an excess amount of the solid morpholinone derivative to a known volume of each buffer in a glass vial. The solid should be clearly visible at the bottom.

  • Equilibration: Seal the vials and place them in a shaking incubator set at 37°C. Allow them to equilibrate for at least 48-72 hours to ensure equilibrium is reached.[5]

  • Sampling: After equilibration, stop the shaking and allow the undissolved solid to settle.

  • Separation: Carefully withdraw a sample from the supernatant. Immediately filter it through a 0.22 µm PVDF syringe filter to remove all undissolved particles.

  • Analysis: Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.[6]

  • Calculation: The measured concentration represents the thermodynamic solubility at that specific pH. Perform the experiment in triplicate for each pH condition.[5]

Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)

  • Selection of Components: Choose a suitable hydrophilic carrier (e.g., PVP K30) and a drug-to-carrier ratio (e.g., 1:1, 1:5, 1:10 w/w).

  • Dissolution: Dissolve both the morpholinone derivative and the carrier in a common volatile organic solvent (e.g., methanol, acetone, or a mixture). Ensure a clear solution is formed.

  • Solvent Evaporation: Place the solution in a round-bottom flask and evaporate the solvent using a rotary evaporator under reduced pressure. A thin film will form on the flask wall.

  • Drying: Further dry the film under a high vacuum for 24 hours to remove any residual solvent.

  • Collection and Sizing: Scrape the resulting solid dispersion from the flask. Gently grind and sieve the powder to obtain a uniform particle size.

  • Characterization: Confirm the amorphous nature of the drug in the dispersion using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).[33]

  • Dissolution Testing: Perform a dissolution test to compare the release profile of the solid dispersion against the pure crystalline drug.

Section 5: Summary of Advanced Strategies
StrategyUnderlying PrincipleAdvantagesDisadvantagesBest For...
Cyclodextrin Complexation Encapsulation of the drug in a hydrophilic shell.[19]Significant solubility increase; suitable for parenteral use; established technology.[17][18]Limited by drug size/shape; can be expensive; potential for renal toxicity at high doses.[31]Compounds that fit geometrically into the cyclodextrin cavity.
Solid Amorphous Dispersion Stabilizing the drug in a high-energy amorphous state within a polymer matrix.[22]Large increases in dissolution rate and bioavailability; well-established manufacturing methods (spray drying, HME).[24][27]Amorphous form is physically unstable and can recrystallize over time; potential for drug-polymer interactions.[25]Thermally stable compounds that can be processed with polymers.
Nanosuspension Increasing surface area by reducing particle size to the nanometer scale.[28]Universally applicable; high drug loading; suitable for multiple routes of administration.[32]Requires specialized equipment (homogenizers, mills); potential for particle aggregation (stability issues).[30]Highly crystalline, "brick dust" compounds that are poorly soluble in most solvents.
Lipid-Based Formulations Dissolving the drug in a lipid vehicle (oils, surfactants).[31]Can improve absorption of lipophilic drugs; protects the drug from degradation.[34]Complex formulations; potential for GI side effects; drug may precipitate upon digestion.Highly lipophilic (high LogP) compounds.
References
  • Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Garg, T., Singh, S., & Singh, S. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 27(19), 6399. [Link]

  • Kumar, S., & Singh, A. (2016). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Drug Delivery and Therapeutics, 6(2), 59-65. [Link]

  • Pawar, J., & Fule, R. (2013). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 5(4), 1-8.
  • Sharma, A., & Jain, C. P. (2010). Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug. International Journal of Pharmaceutical Sciences and Research, 1(8), 1-9.
  • Singh, J., & Garg, R. (2019). Solid dispersions: A technology for improving bioavailability. MOJ Drug Design Development & Therapy, 3(4), 126-131. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212.
  • Janssens, S., & Van den Mooter, G. (2009). Review: physical chemistry of solid dispersions. Journal of Pharmacy and Pharmacology, 61(12), 1571-1586.
  • S. K., Singh, S., & Garg, G. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2012, 809482. [Link]

  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.
  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
  • Rathi, M. S., & Shinde, G. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences, 110(11), 3569-3583.
  • Tripathi, D., et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre, 12(4), 15-29.
  • Enamine. (n.d.). Aqueous Solubility Assay.
  • Rajeswari, S., & Swapna, K. (2017). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Drug Delivery and Therapeutics, 7(4), 112-117.
  • Stanekzai, A., Vikrant, & Sudhakar, C. K. (2019). Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. Journal of Drug Delivery and Therapeutics, 9(2), 603-609. [Link]

  • Todkar, S. S., et al. (2022). cyclodextrin in novel formulations and solubility enhancement techniques: a review. International Journal of Applied Pharmaceutics, 14(5), 48-55.
  • World Health Organization. (2018). Annex 4: Guidance on equilibrium solubility studies. WHO Expert Committee on Specifications for Pharmaceutical Preparations. Retrieved from [Link]

  • Popescu, C., et al. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Polymers, 15(21), 4275. [Link]

  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81-87. [Link]

  • Mircioiu, I., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 16(5), 652. [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • Kim, D. H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation, 49, 547-560.
  • Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130. [Link]

  • Semantic Scholar. (n.d.). Nanosuspension: An approach to enhance solubility of drugs.
  • Markova, E. D., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6563. [Link]

  • Shinde, A. J. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research, 7(1), 60-67.
  • Veranova. (n.d.). Physiochemical assessment of pharmaceutical salt forms.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges.
  • Stahl, P. H. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Pharmaceutical Review.
  • Veranova. (n.d.). Improving solubility and accelerating drug development.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Schwarz, M., & Kádár, M. (2003). Solubility Enhancement of Low Soluble Biologically Active Compounds--Temperature and Cosolvent Dependent Inclusion Complexation. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 45, 275-280. [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • Dr.Oracle. (2025). What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation?.
  • Naim, M. J. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacology and Pharmaceutical Sciences, 3(1), 40-51.
  • BASF Pharma Solutions. (n.d.). Solvents & Co-solvents for Pharmaceutical Applications.
  • BEPLS. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach.
  • MDPI. (n.d.). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review.
  • ResearchGate. (2013). (PDF) Preformulation studies using cosolvent systems to increase the solubility of a new enrofloxacin ruthenium (III) complex with biological activity.
  • Williams, H. D., et al. (2013). The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. Journal of Pharmaceutical Sciences, 102(9), 3059-3076. [Link]

  • Di Martino, P., et al. (2011). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules, 16(12), 10327-10344.

Sources

Technical Support Center: Scaling Up the Synthesis of Chiral Morpholinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the scale-up of chiral morpholinone synthesis. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of transitioning from laboratory-scale experiments to pilot-plant production. Chiral morpholinones are pivotal structural motifs in numerous pharmaceutical agents, and their successful scale-up is a critical step in the drug development pipeline.[1][2] This resource provides in-depth troubleshooting guidance and frequently asked questions to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges when scaling up the synthesis of chiral morpholinones?

A1: The primary challenges pivot from a controlled lab environment to the more dynamic conditions of a pilot plant. Key issues include maintaining high enantioselectivity, managing reaction exotherms, ensuring efficient mixing of reagents, and developing robust purification methods for large quantities of material. Non-linear effects in fluid dynamics and heat transfer are often the root cause of unexpected outcomes at a larger scale.

Q2: How can I maintain high enantiomeric excess (ee) during scale-up?

A2: Maintaining high enantiomeric excess requires stringent control over reaction parameters. Temperature fluctuations, localized concentrations of reagents due to inadequate mixing, and changes in reaction kinetics can all negatively impact stereoselectivity. It is crucial to understand the critical process parameters (CPPs) that influence the stereochemical outcome of your specific synthesis and to ensure they are meticulously controlled in the pilot plant.

Q3: Is continuous flow chemistry a viable option for scaling up chiral morpholinone synthesis?

A3: Continuous flow chemistry is an excellent strategy for scaling up many chiral syntheses, including those of heterocyclic compounds like morpholinones.[3][4] It offers superior control over reaction temperature, mixing, and residence time, which can lead to better reproducibility and higher enantioselectivity. For reactions with significant exotherms or those involving unstable intermediates, flow chemistry can be a safer and more efficient alternative to large-scale batch processing.[5]

Q4: What are the key safety considerations for pilot-scale synthesis?

A4: Safety is paramount. A thorough hazard analysis should be conducted before any scale-up campaign. Key considerations include the thermal stability of reactants and products, the potential for runaway reactions, the handling of hazardous reagents and solvents on a larger scale, and proper containment and ventilation in the pilot plant.

Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during the scale-up of chiral morpholinone synthesis.

Issue 1: Decreased Enantiomeric Excess (ee) at Pilot Scale

Question: My lab-scale synthesis consistently produces the desired chiral morpholinone with >99% ee. However, on the pilot scale, the ee has dropped to 90-95%. What could be the cause, and how can I fix it?

Root Cause Analysis:

A drop in enantioselectivity during scale-up is a common and multifaceted problem. The primary culprits are often related to mass and heat transfer limitations that are negligible at the lab scale but become significant in larger reactors.

  • Inadequate Mixing: In a large reactor, inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration. This can alter the reaction pathway or favor side reactions that are less stereoselective.

  • Poor Temperature Control: Many asymmetric reactions are highly sensitive to temperature. The larger volume-to-surface area ratio of a pilot-scale reactor makes heat dissipation more challenging, potentially leading to temperature gradients that can compromise the stereoselectivity of the catalyst or chiral auxiliary.

  • Reagent Addition Rate: The rate of addition of a key reagent can be critical for maintaining high ee. A slow, controlled addition in the lab may be difficult to replicate proportionally on a larger scale, leading to localized excesses of the reagent.

Solutions and Preventative Measures:

  • Optimize Mixing and Agitation:

    • Protocol: Characterize the mixing efficiency in your pilot plant reactor. This can be done using computational fluid dynamics (CFD) modeling or by conducting mixing studies with a benign tracer. Adjust the agitator speed, type, and baffle configuration to ensure homogeneous mixing.

    • Causality: Efficient mixing ensures that reactants are brought together at the molecular level under uniform conditions, which is crucial for the catalyst or chiral auxiliary to exert its stereochemical control effectively.

  • Enhance Temperature Control:

    • Protocol: Implement a more robust temperature control system for the pilot reactor. This may involve using a jacketed reactor with a high-performance heat transfer fluid, internal cooling coils, or even considering a continuous flow reactor for highly exothermic reactions.

    • Causality: Precise temperature control is essential for maintaining the conformational rigidity of the catalyst-substrate complex, which is often the basis for high enantioselectivity.

  • Controlled Reagent Addition:

    • Protocol: Use a calibrated dosing pump for the addition of critical reagents. The addition should be subsurface to avoid accumulation on the surface of the reaction mixture. The addition rate should be scaled based on the reaction volume and the heat removal capacity of the reactor.

    • Causality: A controlled addition rate prevents localized high concentrations of reactants, which can lead to non-selective background reactions or catalyst inhibition.

Issue 2: Formation of Impurities and Side Products

Question: At the pilot scale, I am observing the formation of new impurities that were not present or were negligible in the lab. Why is this happening, and how can I minimize them?

Root Cause Analysis:

The appearance of new impurities on scale-up often points to changes in the reaction kinetics or the influence of factors that were previously insignificant.

  • Longer Reaction Times: Reactions at a larger scale may be run for longer periods to ensure complete conversion, which can provide more time for the formation of degradation products or side reactions.

  • Mass Transfer Limitations: In multiphasic reactions (e.g., solid-liquid), the rate of mass transfer may not scale linearly. This can lead to the accumulation of intermediates and the formation of byproducts.

  • Materials of Construction: The materials of the pilot plant reactor (e.g., stainless steel) may have catalytic activity that promotes side reactions, which was not observed in a glass flask in the lab.

Solutions and Preventative Measures:

  • Reaction Profiling:

    • Protocol: Conduct in-process monitoring (e.g., using HPLC or UPLC) to track the formation of the desired product and impurities over time. This will help you understand the reaction kinetics at the pilot scale and identify the point at which impurity formation becomes significant.

    • Causality: Understanding the reaction profile allows for the optimization of the reaction time to maximize the yield of the desired product while minimizing the formation of impurities.

  • Process Parameter Optimization:

    • Protocol: Re-optimize the reaction conditions at the pilot scale. This may involve adjusting the temperature, pressure, or catalyst loading to disfavor the formation of side products.

    • Causality: The optimal reaction conditions in the lab may not be the same at the pilot scale due to the differences in heat and mass transfer.

  • Evaluate Materials Compatibility:

    • Protocol: If you suspect the reactor material is contributing to impurity formation, you can perform small-scale experiments in a vessel made of the same material (e.g., a stainless steel autoclave) to confirm this. If necessary, consider using a glass-lined reactor.

    • Causality: Trace metals leaching from reactor surfaces can sometimes catalyze unwanted side reactions.

Issue 3: Challenges in Work-up and Purification

Question: My lab-scale purification via flash chromatography gives a pure product. However, at the pilot scale, this is not feasible, and I am struggling with crystallization/distillation. What should I do?

Root Cause Analysis:

Purification methods that are straightforward in the lab often present significant challenges at a larger scale.

  • Chromatography: Large-scale chromatography is expensive and can be a bottleneck in the production process.[6]

  • Crystallization: The crystallization process can be difficult to control on a large scale, leading to issues with crystal form (polymorphism), purity, and filtration characteristics.

  • Distillation: For products that are high-boiling or thermally sensitive, distillation at a large scale can lead to decomposition.

Solutions and Preventative Measures:

  • Develop a Scalable Purification Strategy:

    • Protocol: Invest in developing a robust crystallization procedure. This involves screening different solvents and anti-solvents, optimizing the cooling profile, and controlling the agitation rate. The use of seeding can also be beneficial for controlling crystal size and form.

    • Causality: A well-controlled crystallization can be a highly effective and economical method for purifying large quantities of chiral compounds.

  • Consider Alternative Technologies:

    • Protocol: For challenging separations, explore technologies like preparative Supercritical Fluid Chromatography (SFC), which can be more efficient and use less solvent than traditional HPLC.[7][]

    • Causality: SFC often provides better resolution and faster separations for chiral compounds compared to HPLC.

  • Telescoping Processes:

    • Protocol: If possible, try to "telescope" synthetic steps, where the crude product of one step is used directly in the next without isolation. This can reduce the number of purification steps and improve overall efficiency.

    • Causality: Minimizing work-up and isolation steps reduces solvent waste and potential product loss.

Data Presentation

Table 1: Comparison of Typical Process Parameters: Lab vs. Pilot Scale

ParameterLab Scale (1 L)Pilot Scale (100 L)Key Considerations for Scale-Up
Reaction Time 2-4 hours4-8 hoursMonitor for side product formation with extended time.
Temperature Gradient < 1 °C5-10 °CCan significantly impact selectivity and impurity profile.
Mixing Speed 300-500 rpm50-150 rpmTip speed and power input per unit volume are more relevant for scaling.
Reagent Addition 10-20 minutes (dropping funnel)1-2 hours (dosing pump)Control of exotherm and local concentrations is critical.
Surface Area/Volume HighLowAffects heat transfer efficiency.

Experimental Protocols & Workflows

Protocol: Troubleshooting a Drop in Enantiomeric Excess
  • Initial Assessment:

    • Confirm the analytical method for ee determination is validated and performing correctly.

    • Review the batch records from the pilot plant to identify any deviations from the intended process parameters.

  • Investigate Temperature Effects:

    • Install additional temperature probes in the reactor to map the temperature distribution during the reaction.

    • Compare the temperature profile to the lab-scale experiment.

  • Evaluate Mixing Efficiency:

    • Perform a visual inspection of the mixing during the reaction (if possible).

    • If the reaction is biphasic, take samples from different locations in the reactor to check for homogeneity.

  • Optimize Reagent Addition:

    • Experiment with different addition rates and addition points (e.g., subsurface vs. surface) in a small-scale pilot reactor or a lab reactor that mimics the pilot plant geometry.

  • Corrective Actions:

    • Based on the findings, implement changes to the pilot plant procedure, such as adjusting the agitator speed, modifying the heating/cooling profile, or refining the reagent addition protocol.

Diagram: Troubleshooting Workflow for Decreased Enantioselectivity

G start Decreased Enantiomeric Excess (ee) Observed check_analytical Verify Analytical Method start->check_analytical review_batch_record Review Batch Record for Deviations check_analytical->review_batch_record investigate_temp Investigate Temperature Control & Gradients review_batch_record->investigate_temp temp_issue Temperature Deviation or Hotspots Found? investigate_temp->temp_issue investigate_mixing Evaluate Mixing Efficiency mixing_issue Inadequate Mixing or Inhomogeneity Found? investigate_mixing->mixing_issue investigate_addition Assess Reagent Addition Protocol addition_issue Addition Rate/Method Issue Found? investigate_addition->addition_issue temp_issue->investigate_mixing No optimize_temp Optimize Heating/Cooling Profile & Control temp_issue->optimize_temp Yes mixing_issue->investigate_addition No optimize_mixing Adjust Agitator Speed/Type mixing_issue->optimize_mixing Yes optimize_addition Refine Addition Rate & Method addition_issue->optimize_addition Yes end Enantioselectivity Restored addition_issue->end No optimize_temp->end optimize_mixing->end optimize_addition->end

Caption: A decision-making workflow for troubleshooting a loss of enantioselectivity during scale-up.

References

  • Van Arnum, P. (n.d.). Advancing Chiral Chemistry in API Synthesis. Pharmaceutical Technology. Retrieved from [Link]

  • Chiralpedia. (2024). Asymmetric Synthesis in Industry: From Lab to Market. Retrieved from [Link]

  • Guttman, A. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry. Retrieved from [Link]

  • Zhang, W., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. Retrieved from [Link]

  • Fülöp, F., et al. (2021). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Green Chemistry. Retrieved from [Link]

  • Fülöp, F., et al. (2021). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. PubMed Central. Retrieved from [Link]

  • He, Y. P., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. Retrieved from [Link]

  • Chen, Q., et al. (2022). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. MDPI. Retrieved from [Link]

  • Guttman, A. (n.d.). Chiral Drug Separation. In Encyclopedia of Analytical Chemistry. Wiley.
  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society. Retrieved from [Link]

  • Zhang, W., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. Retrieved from [Link]

  • He, Y. P., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. PubMed. Retrieved from [Link]

  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. PubMed. Retrieved from [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Retrieved from [Link]

  • Hamman, C., et al. (2008). Purification method development for chiral separation in supercritical fluid chromatography with the solubilities in supercritical fluid chromatographic mobile phases. Journal of Chromatography A. Retrieved from [Link]

  • Hsu, L. C., et al. (2011). Large scale chiral chromatography for the separation of an enantiomer to accelerate drug development. Chirality. Retrieved from [Link]

  • Chen, Q., et al. (2022). (PDF) Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. ResearchGate. Retrieved from [Link]

  • Ilisz, I., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules. Retrieved from [Link]

  • ChiroBlock. (n.d.). Synthesis of Chiral Compounds and other Specialty Chemicals. Retrieved from [Link]

  • Kumar, R., et al. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Journal of Pharmaceutical Negative Results. Retrieved from [Link]

  • Singh, M., & Singh, J. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules. Retrieved from [Link]

  • Contente, M. L., & Molinari, F. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Symmetry. Retrieved from [Link]

  • Wang, L., et al. (2015). Recent advances in the synthesis of nitrogen heterocycles via radical cascade reactions using isonitriles as radical acceptors. Chemical Society Reviews. Retrieved from [Link]

  • Reddit. (2020). Two Heterocycle synthesis questions, really need help. r/OrganicChemistry. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of Novel Kinase Inhibitors: (5S)-5-benzylmorpholin-3-one in the Context of the PI3K/Akt/mTOR Pathway

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the investigational molecule, (5S)-5-benzylmorpholin-3-one, against other established inhibitors targeting the phosphatidylinositol-3-kinase (PI3K) pathway. As researchers and drug development professionals, understanding the nuanced differences in inhibitor efficacy from the biochemical to the cellular and in vivo level is paramount. This document is structured to provide not just data, but a logical framework for evaluating novel chemical entities, grounded in established scientific principles and experimental validation.

Introduction: Targeting a Core Oncogenic Pathway

The PI3K/Akt/mTOR signaling cascade is a critical intracellular pathway that governs cell proliferation, growth, survival, and metabolism.[1] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. The catalytic alpha isoform of PI3K, PI3Kα, is one of the most frequently mutated oncogenes in human cancers, making it a highly attractive target for small molecule inhibitors.

This guide will focus on the characterization of a novel compound, (5S)-5-benzylmorpholin-3-one, as a putative PI3Kα inhibitor. Its efficacy will be compared to other known inhibitors targeting this pathway, providing a clear, data-driven assessment of its potential. The comparisons herein are based on a series of standard, validated assays that form the backbone of early-stage drug discovery.

Foundational Efficacy: In Vitro Biochemical Assays

The initial step in characterizing any novel inhibitor is to determine its direct effect on the purified target enzyme. This is achieved through in vitro biochemical assays, which provide a clean, direct measure of inhibitory potency (typically expressed as the IC50 value), free from the complexities of a cellular environment.[2][3][4]

Causality in Experimental Design:

The choice of a luminescence-based kinase assay that measures ATP depletion is deliberate. It offers a universal method for assessing the activity of any ATP-dependent enzyme, such as a kinase. The principle is straightforward: as the kinase consumes ATP to phosphorylate its substrate, the remaining ATP is quantified by a luciferase-luciferin reaction. A potent inhibitor will spare ATP, resulting in a higher luminescent signal. This assay format is highly sensitive, reproducible, and amenable to high-throughput screening.

Experimental Protocol: PI3Kα Kinase Glo® Assay
  • Reagent Preparation : Prepare a reaction buffer containing purified, recombinant PI3Kα enzyme and its lipid substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2).

  • Compound Dilution : Perform a serial dilution of (5S)-5-benzylmorpholin-3-one and comparator inhibitors in DMSO, followed by a further dilution in the assay buffer.

  • Reaction Initiation : In a 384-well plate, add the enzyme/substrate mix to the diluted compounds. Initiate the kinase reaction by adding a solution of ATP at a concentration close to its Km value to ensure competitive inhibitors can be accurately assessed.[5]

  • Incubation : Incubate the reaction plate at room temperature for 1 hour to allow for enzymatic turnover.

  • Signal Detection : Add the Kinase-Glo® reagent, which contains luciferase and luciferin. This reagent simultaneously stops the kinase reaction and initiates the luminescence reaction.

  • Data Acquisition : After a 10-minute incubation to stabilize the luminescent signal, read the plate on a luminometer.

  • Data Analysis : The raw luminescence data is normalized to controls (0% inhibition with DMSO, 100% inhibition with a potent, non-specific kinase inhibitor). The normalized data is then plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined using a four-parameter logistic regression.

Comparative Biochemical Data
InhibitorTarget(s)IC50 (nM) for PI3Kα
(5S)-5-benzylmorpholin-3-one PI3Kα (putative) 5.2
Alpelisib (BYL719)PI3Kα7.8
Taselisib (GDC-0032)PI3Kα, β, δ, γ3.5
Pictilisib (GDC-0941)Pan-PI3K4.1

Note: Data presented is for illustrative purposes.

Workflow for Biochemical IC50 Determination```dot

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Serially dilute inhibitors in DMSO a1 Add enzyme/substrate mix and inhibitors to plate p1->a1 p2 Prepare PI3Kα enzyme and PIP2 substrate mix p2->a1 p3 Prepare ATP solution a2 Initiate reaction with ATP p3->a2 a1->a2 a3 Incubate for 1 hour a2->a3 a4 Add Kinase-Glo® Reagent a3->a4 a5 Read luminescence a4->a5 d1 Normalize data to controls a5->d1 d2 Plot dose-response curve d1->d2 d3 Calculate IC50 d2->d3

Caption: Workflow of a typical in vivo xenograft efficacy study.

Summary and Forward Look

This guide has outlined a systematic approach to evaluating the efficacy of a novel kinase inhibitor, (5S)-5-benzylmorpholin-3-one, in the context of the well-established PI3Kα target.

Comparative Analysis:

  • Biochemical Potency : (5S)-5-benzylmorpholin-3-one demonstrates potent, single-digit nanomolar inhibition of PI3Kα, comparable to pan-PI3K inhibitors and slightly more potent than the isoform-specific inhibitor Alpelisib.

  • Cellular Efficacy : This biochemical potency translates effectively into a cellular context, with robust inhibition of downstream p-Akt signaling and potent anti-proliferative effects in a PI3K-mutant cancer cell line.

  • In Vivo Performance : Critically, (5S)-5-benzylmorpholin-3-one shows excellent in vivo efficacy in a xenograft model, achieving a high degree of tumor growth inhibition, suggesting favorable pharmacokinetic and pharmacodynamic properties.

Based on this illustrative dataset, (5S)-5-benzylmorpholin-3-one presents as a highly promising lead compound. Its strong performance across biochemical, cellular, and in vivo assays warrants further investigation, including detailed selectivity profiling against other PI3K isoforms and a broader panel of kinases, as well as formal toxicology studies. The data suggests it has the potential to be a best-in-class PI3Kα inhibitor for the treatment of cancers harboring PIK3CA mutations.

References

  • Cao J, Isaacson J, Patick AK, Blair WS. Cell-based Assays to Identify Inhibitors of Viral Disease. Expert Opin Drug Discov.
  • Creative Biogene. Enzyme Kinetic Assay.
  • Wikipedia. Enzyme assay.
  • Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. Published August 13, 2024.
  • Tip Biosystems. What Are Enzyme Kinetic Assays? Published July 19, 2024.
  • PubMed. The potency of cell-based assays to predict response to TNF inhibitor therapy. Published August 5, 2025.
  • ResearchGate. Cell-based Assays to Identify Inhibitors of Viral Disease. Published August 7, 2025.
  • LSU School of Medicine. Enzyme Assays and Kinetics.
  • Thermo Fisher Scientific. Enzyme Assay Analysis: What Are My Method Choices? Published June 28, 2021.
  • Evaluation Of Enzyme Inhibitors In Drug Discovery A Guide For Medicinal Chemists And Pharmacologists.
  • BioAgilytix Labs. Cell-Based Potency Assays.
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Published May 1, 2012.
  • In Vivo Oncology Models for Drug Discovery. Published April 7, 2023.
  • Reaction Biology. In Vivo Pharmacology.
  • Synergistic combinations of signaling pathway inhibitors: Mechanisms for improved cancer therapy. PMC.

Sources

A Comparative Guide to the Biological Target Validation of (5S)-5-benzylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for the identification and validation of the biological target of (5S)-5-benzylmorpholin-3-one, a compound whose specific molecular interactions are not yet fully characterized. For researchers and drug development professionals, establishing a definitive link between a compound and its biological target is a cornerstone of modern therapeutic development, ensuring efficacy and safety.

Instead of a linear protocol, we present an integrated, multi-phase strategy. This guide compares and contrasts orthogonal experimental approaches, explaining the causal logic behind each step. The workflow is designed to be self-validating, where the outputs of one phase provide the inputs for the next, building a robust and defensible case for a specific drug-target interaction.

Phase 1: Target Identification – Casting a Wide Net for Binding Partners

The initial challenge is to identify candidate proteins that physically interact with (5S)-5-benzylmorpholin-3-one. The most direct methods rely on using the compound as "bait" to capture its binding partners from a complex biological mixture, such as a cell lysate.

Method A: Affinity Chromatography Pulldown

Affinity chromatography is a foundational technique for target discovery.[1][2] The principle involves immobilizing the small molecule on a solid support (e.g., beads) to "fish" for its target protein(s) from a cell lysate.[1][3]

Experimental Workflow: Affinity Chromatography

cluster_prep Probe Preparation cluster_exp Pulldown Experiment cluster_analysis Analysis a Synthesize Linker-Modified (5S)-5-benzylmorpholin-3-one b Covalently Couple to Sepharose Beads a->b c Incubate Beads with Cell Lysate b->c d Wash to Remove Non-specific Binders c->d e Elute Bound Proteins d->e f SDS-PAGE Separation e->f g In-gel Digestion (Trypsin) f->g h LC-MS/MS Analysis g->h i Protein Identification & Quantification h->i cluster_control No Drug cluster_drug Drug Bound a Protein (Folded) b Heat (T°C) a->b Low Stability c Protein (Unfolded & Aggregated) b->c d Protein-Drug Complex e Heat (T°C) d->e High Stability f Protein-Drug Complex (Soluble) e->f cluster_wt Wild-Type Cell cluster_ko Target Knockout Cell wt_drug Compound wt_target Target Protein wt_drug->wt_target wt_effect Phenotypic Effect (e.g., Cell Death) wt_target->wt_effect ko_drug Compound ko_target Target Protein (Absent) ko_effect No Effect (Resistance) ko_drug->ko_effect No Interaction

Sources

A Comparative Guide to the In Vivo vs. In Vitro Activity of Benzylmorpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Benzylmorpholine Scaffold

To researchers, scientists, and drug development professionals, the morpholine heterocycle is a familiar and valuable scaffold. Its incorporation into a molecule can confer favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, which are critical for drug development.[1][2] When further functionalized with a benzyl group, the resulting benzylmorpholine derivatives exhibit a remarkable breadth of biological activities. This guide provides an in-depth technical comparison of the in vitro and in vivo activities of two distinct classes of benzylmorpholine derivatives: a potent antimalarial tetraoxane and a promising anticancer agent targeting the epigenetic regulator EZH2. By examining the experimental data and the methodologies used to obtain it, we can elucidate the critical factors that govern the translation of a compound's activity from a controlled cellular environment to a complex whole-organism system.

Case Study 1: An Antimalarial Benzylmorpholine Tetraoxane Analogue (N205)

The fight against malaria is continually challenged by the emergence of drug-resistant parasite strains, necessitating the discovery of novel therapeutic agents.[3] One promising class of compounds is the synthetic endoperoxides, which includes the 1,2,4,5-tetraoxanes.[3] The benzylmorpholine derivative N205 is a notable example from this class, demonstrating potent antimalarial properties.

In Vitro Activity: Potent Parasite Killing

The initial screening of N205's efficacy was performed in vitro against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum, the deadliest species of human malaria parasite. The standard assay for this purpose measures the inhibition of parasite proliferation within human red blood cells.

Data Summary: In Vitro vs. In Vivo Efficacy of N205

ParameterAssayOrganism/Cell LineResultReference
In Vitro Potency IC50Plasmodium falciparum (3D7)0.84 nM[4]
In Vivo Efficacy Cure RatePlasmodium berghei (mouse model)66% (2/3 mice cured) at a single 30 mg/kg oral dose[5]
Pharmacokinetics Oral BioavailabilityRat41%[5][6]

Experimental Protocol: In Vitro Antiplasmodial Activity Assay

This protocol outlines the steps to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.

  • Parasite Culture: Maintain a continuous culture of P. falciparum (e.g., 3D7 strain) in human erythrocytes (O+ blood type) in RPMI-1640 medium supplemented with human serum and hypoxanthine at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., N205) in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations.

  • Assay Plate Setup: In a 96-well microplate, add the serially diluted compound to wells containing a synchronized culture of ring-stage parasites at a defined parasitemia and hematocrit. Include positive (e.g., chloroquine) and negative (vehicle) controls.

  • Incubation: Incubate the plate for 72 hours under the same conditions as the parasite culture to allow for parasite maturation and replication.

  • Quantification of Parasite Growth: Measure parasite growth inhibition. A common method is the SYBR Green I-based fluorescence assay, where the dye intercalates with parasite DNA.

    • Lyse the red blood cells and add SYBR Green I dye.

    • Measure fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of parasite growth inhibition for each compound concentration relative to the negative control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

In Vivo Activity: Translating Potency to Efficacy

While a low nanomolar IC50 is an excellent starting point, in vivo efficacy is the true test of a drug candidate. N205 was advanced to in vivo studies in a mouse model of malaria using the rodent parasite Plasmodium berghei.[4] This model is widely used in early-stage antimalarial drug discovery because it is well-characterized and reproduces many aspects of human malaria pathogenesis.[7]

Experimental Workflow: In Vivo Antimalarial Efficacy Testing

G cluster_setup Phase 1: Infection cluster_treatment Phase 2: Treatment cluster_evaluation Phase 3: Evaluation A Infect mice with P. berghei B Monitor parasitemia until it reaches a pre-determined level A->B C Administer test compound (e.g., N205) via oral gavage B->C D Control group receives vehicle only B->D E Monitor parasitemia daily for a set period (e.g., 4 days) C->E D->E F Calculate percent parasite reduction (ED50, ED90) E->F G Monitor survival for long-term cure rate F->G

Caption: Workflow for the in vivo 4-day suppressive test in a P. berghei mouse model.

Experimental Protocol: The 4-Day Suppressive Test (Peter's Test)

This standard in vivo assay evaluates the ability of a compound to suppress parasite growth.

  • Infection: Inoculate mice (e.g., Swiss Webster or ICR strain) intraperitoneally with P. berghei-infected red blood cells.

  • Dosing: Two to four hours post-infection, administer the first dose of the test compound (e.g., N205) to a group of mice, typically via oral gavage. A control group receives only the vehicle.

  • Treatment Regimen: Administer the compound once daily for a total of four consecutive days.

  • Parasitemia Monitoring: On day 4 post-infection, collect a thin blood smear from the tail of each mouse.

  • Microscopic Analysis: Stain the blood smears with Giemsa and count the number of parasitized red blood cells out of a total number of red blood cells to determine the percentage of parasitemia.

  • Efficacy Calculation: Calculate the average percent suppression of parasitemia compared to the vehicle-treated control group. This data can be used to determine the effective dose required to reduce parasitemia by 50% (ED50) or 90% (ED90).[8]

Bridging the Gap: The Role of Pharmacokinetics

The transition from a 0.84 nM in vitro potency to a 66% cure rate at a 30 mg/kg dose highlights the complexities of in vivo pharmacology. A key factor influencing this translation is pharmacokinetics (PK), which describes the absorption, distribution, metabolism, and excretion (ADME) of a drug. For N205, studies in rats revealed an oral bioavailability of 41%.[5][6] This means that less than half of the orally administered dose reaches systemic circulation. This incomplete absorption, coupled with other factors like metabolism and tissue distribution, necessitates a higher dose in the whole organism to achieve and maintain a therapeutic concentration at the site of action compared to what is required in a petri dish.

Case Study 2: A Benzomorpholine Derivative as an EZH2 Inhibitor for Cancer

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is overexpressed in various cancers, including non-small cell lung cancer (NSCLC).[9] Its aberrant activity leads to the silencing of tumor suppressor genes, promoting cancer cell proliferation and survival.[10] Consequently, EZH2 is a compelling target for cancer therapy, and several benzomorpholine derivatives have been developed as potent inhibitors.[11]

In Vitro Activity: Halting Cancer Cell Proliferation

The initial evaluation of EZH2 inhibitors involves two key in vitro assays: an enzymatic assay to measure direct inhibition of the EZH2 protein and a cell-based assay to assess the compound's effect on cancer cell proliferation. For a representative benzomorpholine derivative, compound 6y, potent activity was observed in a cellular context.[11]

Data Summary: In Vitro vs. In Vivo Efficacy of Benzomorpholine EZH2 Inhibitors

ParameterAssayOrganism/Cell LineResultReference
In Vitro Potency IC50 (Cell Proliferation)A549 (NSCLC)1.1 µM (for compound 6y)[11]
In Vivo Efficacy Tumor Growth Inhibition (TGI)A549 Xenograft (mice)75% TGI at 25 mg/kg BID-PO (for a similar EZH2 inhibitor)[12]
Pharmacokinetics Oral BioavailabilityMouse15-40% (for various EZH2 inhibitors)[12]

Experimental Protocol: Cell Proliferation (MTT) Assay

This protocol details a common method to assess the cytotoxic or cytostatic effects of a compound on cancer cells.

  • Cell Culture: Culture A549 human lung carcinoma cells in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the A549 cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the benzomorpholine EZH2 inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value from the dose-response curve.

Mechanism of Action: EZH2 Inhibition and Its Downstream Effects

Inhibition of EZH2 leads to the de-repression of its target genes, which can include tumor suppressors. This reactivation of gene expression can induce cell cycle arrest and apoptosis.[7][13]

Signaling Pathway: EZH2-Mediated Gene Silencing and Its Reversal

G cluster_pathway EZH2 Signaling Pathway in NSCLC cluster_inhibition Therapeutic Intervention cluster_outcome Cellular Outcome EZH2 EZH2 H3K27me3 H3K27me3 (Repressive Mark) EZH2->H3K27me3 Methylation TumorSuppressors Tumor Suppressor Genes (e.g., p21, PUMA, Bad) H3K27me3->TumorSuppressors Repression CellCycleArrest Cell Cycle Arrest TumorSuppressors->CellCycleArrest Apoptosis Apoptosis TumorSuppressors->Apoptosis Inhibitor Benzylmorpholine EZH2 Inhibitor Inhibitor->EZH2 Inhibition

Caption: Inhibition of EZH2 by a benzylmorpholine derivative prevents H3K27 trimethylation, leading to the expression of tumor suppressor genes and subsequent cell cycle arrest and apoptosis.

In Vivo Activity: Tumor Growth Inhibition in a Xenograft Model

The in vivo efficacy of anticancer agents is often evaluated using xenograft models, where human cancer cells are implanted into immunocompromised mice.[14] This allows for the assessment of a compound's ability to inhibit tumor growth in a more physiologically relevant environment.

Experimental Protocol: A549 Xenograft Tumor Model

  • Cell Implantation: Subcutaneously inject a suspension of A549 cells into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Begin treatment with the EZH2 inhibitor, administered orally or via another appropriate route, at a defined dose and schedule (e.g., once or twice daily). The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of general toxicity.

  • Endpoint: Continue the study until the tumors in the control group reach a predetermined size, or for a set duration.

  • Data Analysis: Calculate the percent tumor growth inhibition (TGI) for the treated groups compared to the control group.

Bridging the Gap: Bioavailability and Target Engagement

The discrepancy between the micromolar in vitro IC50 and the milligram-per-kilogram in vivo dose is even more pronounced in the case of some EZH2 inhibitors. While compound 6y showed a 1.1 µM IC50 in cells, other EZH2 inhibitors have demonstrated poor oral bioavailability, with some as low as <2%.[15] More optimized compounds achieve bioavailability in the range of 15-40%.[12] This highlights a significant challenge in drug development: a highly potent compound in vitro may have limited therapeutic effect in vivo if it cannot be efficiently absorbed and delivered to the tumor tissue at a concentration sufficient to engage its target. Therefore, for a successful translation from in vitro to in vivo, a compound must not only be potent but also possess favorable pharmacokinetic properties.

Conclusion: A Tale of Two Systems

The comparative analysis of these two benzylmorpholine derivatives underscores the fundamental principle that in vitro activity is a necessary but not sufficient condition for in vivo efficacy. The journey from a cell-based assay to a whole-organism model introduces a multitude of variables, with pharmacokinetics being a primary determinant of success.

For the medicinal chemist, these findings reinforce the importance of a multi-parameter optimization strategy, where potency, solubility, and metabolic stability are considered in parallel. For the pharmacologist, this guide illustrates the critical role of well-designed in vivo models in validating in vitro findings and providing the data necessary to understand the complex interplay between a compound and a living system. Ultimately, a robust correlation between in vitro and in vivo data is the cornerstone of successful drug development, enabling informed decisions and accelerating the translation of promising molecules into effective therapies.

References

  • O'Neill, P. M., et al. (2018). Synthesis and profiling of benzylmorpholine 1,2,4,5-tetraoxane analogue N205: Towards tetraoxane scaffolds with potential for single dose cure of malaria. Bioorganic & Medicinal Chemistry, 26(11), 2996-3005. [Link]

  • Woodley, C. M., et al. (2021). Enantioselective Synthesis and Profiling of Potent, Nonlinear Analogues of Antimalarial Tetraoxanes E209 and N205. ACS Medicinal Chemistry Letters, 12(7), 1077–1085. [Link]

  • Li, H. S., & Xu, Y. (2020). Inhibition of EZH2 via the STAT3/HOTAIR signalling axis contributes to cell cycle arrest and apoptosis induced by polyphyllin I in human non-small cell lung cancer cells. Steroids, 164, 108729. [Link]

  • Kim, K. H., & Roberts, C. W. (2016). Targeting EZH2 in cancer. Nature medicine, 22(2), 128–134. [Link]

  • Campbell, J. E., et al. (2019). Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time. ACS Medicinal Chemistry Letters, 10(4), 563–569. [Link]

  • Woodley, C. M., et al. (2021). Enantioselective Synthesis and Profiling of Potent, Nonlinear Analogues of Antimalarial Tetraoxanes E209 and N205. Liverpool School of Tropical Medicine. [Link]

  • Knutson, S. K., et al. (2015). EPZ011989, A Potent, Orally-Available EZH2 Inhibitor with Robust in Vivo Activity. ACS medicinal chemistry letters, 6(3), 274–279. [Link]

  • Feng, Q., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Molecular Diversity, 23(3), 681-696. [Link]

  • Advani, J., et al. (2018). EZH2 promotes E2F driven SCLC tumorigenesis through modulation of apoptosis and cell cycle regulation. Oncotarget, 9(73), 33794–33806. [Link]

  • Feng, Q., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. PubMed. [Link]

  • Zhang, Y., et al. (2021). Inhibition of cytoplasmic EZH2 induces antitumor activity through stabilization of the DLC1 tumor suppressor protein. Nature Communications, 12(1), 6987. [Link]

  • Liu, X., et al. (2023). Discovery of novel reversible inhibitor of DprE1 based on benzomorpholine for the treatment of tuberculosis. Microbiology Spectrum, 11(5), e01138-23. [Link]

  • Wang, S., et al. (2020). Integrative Analysis for Identification of Therapeutic Targets and Prognostic Signatures in Non-Small Cell Lung Cancer. Journal of Cancer, 11(22), 6545–6557. [Link]

  • Dong, Y., et al. (2018). Comparative Antimalarial Activities and ADME Profiles of Ozonides (1,2,4-trioxolanes) OZ277, OZ439, and Their 1,2-Dioxolane, 1,2,4-Trioxane, and 1,2,4,5-Tetraoxane Isosteres. Journal of Medicinal Chemistry, 61(17), 7895–7907. [Link]

  • Sharma, P., et al. (2024). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Journal of Molecular Structure, 1301, 137357. [Link]

  • Zhang, H., et al. (2021). Oncogenic Deregulation of EZH2 as an Opportunity for Targeted Therapy in Lung Cancer. Cancer Discovery, 11(1), 144–161. [Link]

  • Chen, Y., et al. (2021). EZH2 inhibition confers PIK3CA-driven lung tumors enhanced sensitivity to PI3K inhibition. Molecular Cancer Research, 19(5), 843–854. [Link]

  • Wang, G., et al. (2018). The polycomb group protein EZH2 inhibits lung cancer cell growth by regulating the Nrf2 signaling pathway. FEBS Letters, 592(19), 3299–3311. [Link]

  • Duan, R., et al. (2023). The roles of EZH2 in cancer and its inhibitors. Signal Transduction and Targeted Therapy, 8(1), 1-32. [Link]

  • Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 518–540. [Link]

  • Fidock, D. A., et al. (2004). Antimalarial efficacy screening: in vitro and in vivo protocols. Malaria, 1-15. [Link]

  • Kumar, A., et al. (2024). Diversified Synthesis of N-Benzoyl Piperidine Tetraoxane Analogues Using Molybdenum Trioxide as a Newer Catalyst and Its Antiplasmodial Activity. ACS Omega. [Link]

  • Gamo, F. J., et al. (2013). A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery. PLoS ONE, 8(6), e66967. [Link]

  • O'Neill, P. M. (n.d.). Research. University of Liverpool. Retrieved January 15, 2026, from [Link]

  • Kumar, A., et al. (2015). EZH2 Inhibitor GSK126: Metabolism, drug transporter and rat pharmacokinetic studies. Medical Research Archives, (3). [Link]

  • Li, Y., et al. (2020). Downregulation of histone-lysine N-methyltransferase EZH2 inhibits cell viability and enhances chemosensitivity in lung cancer cells. Oncology Letters, 20(5), 1-1. [Link]

  • O'Neill, P. M., et al. (2018). Synthesis and profiling of benzylmorpholine 1,2,4,5-tetraoxane analogue N205: Towards tetraoxane scaffolds with potential for single dose cure of malaria. PubMed. [Link]

  • Adebayo, J. O., et al. (2021). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. Molecules, 26(16), 4967. [Link]

  • Wang, F., et al. (2024). Norcantharidin inhibits the EZH2-mediated JAK2/STAT3 signaling pathway to inhibit the proliferation of non-small cell lung cancer. Journal of BUON, 29(1), 1-8. [Link]

  • Cseh, A. M., et al. (2021). Inhibition of cytoplasmic EZH2 induces antitumor activity through stabilization of the DLC1 tumor suppressor protein. Nature Communications, 12(1), 6987. [Link]

  • de la Cruz, C., et al. (2022). EZH2 endorses cell plasticity to carcinoma cells facilitating mesenchymal to epithelial transition and tumour colonization. bioRxiv. [Link]

  • Reaction Biology. (n.d.). Tumor growth inhibition in A549 xenograft model. ResearchGate. Retrieved January 15, 2026, from [Link]

  • Zeng, L. H., et al. (2016). The novel EZH2 inhibitor, GSK126, suppresses cell migration and angiogenesis via down-regulating VEGF-A. Cancer Chemotherapy and Pharmacology, 77(5), 1091–1098. [Link]

  • White, N. J. (2017). The assessment of antimalarial drug efficacy in-vivo. Malaria Journal, 16(1), 40. [Link]

  • Chen, L., et al. (2018). Targeting EZH2 regulates tumor growth and apoptosis through modulating mitochondria dependent cell-death pathway in HNSCC. Journal of Experimental & Clinical Cancer Research, 37(1), 1-13. [Link]

  • Reaction Biology. (n.d.). In vivo antitumor efficacy in A549 lung tumor xenograft model. ResearchGate. Retrieved January 15, 2026, from [Link]

  • Ager, A. L., et al. (2010). In Vitro and In Vivo Antimalarial Efficacies of Optimized Tetracyclines. Antimicrobial Agents and Chemotherapy, 54(9), 3703–3711. [Link]

  • White, N. J. (2008). Pharmacokinetic and Pharmacodynamic Considerations in Antimalarial Dose Optimization. Antimicrobial Agents and Chemotherapy, 52(4), 1239–1242. [Link]

  • Marinho, A. F., et al. (2022). Pharmacokinetic Models of Tafenoquine: Insights for Optimal Malaria Treatment Strategies. Pharmaceutics, 14(11), 2315. [Link]

Sources

Navigating the Structure-Activity Landscape of 5-Benzylmorpholin-3-one Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 5-Benzylmorpholin-3-one Core: A Scaffold of Therapeutic Potential

The morpholine ring is a privileged structure in medicinal chemistry, known for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1][2] The incorporation of a benzyl group at the 5-position introduces a key aromatic interaction point, while the lactam functionality of the morpholin-3-one core provides a hydrogen bond donor and acceptor. This combination of features makes the 5-benzylmorpholin-3-one scaffold a versatile template for targeting a variety of biological targets, including kinases and other enzymes.[1]

Below is a logical workflow for exploring the SAR of this scaffold, which will be discussed in the subsequent sections.

SAR_Workflow A Core Scaffold: 5-Benzylmorpholin-3-one B Modification Site 1: Benzyl Ring Substitutions A->B C Modification Site 2: Morpholinone Core Modifications A->C D Modification Site 3: N-4 Position Substitutions A->D E Synthesis of Analogues B->E C->E D->E F Biological Evaluation (e.g., Kinase Assays) E->F Test Compounds G Data Analysis & SAR Determination F->G Activity Data G->B Optimize Substituents G->C Fine-tune Core G->D Modulate Properties

Caption: General workflow for SAR studies of 5-benzylmorpholin-3-one analogues.

Structure-Activity Relationship Analysis

A systematic exploration of the SAR of 5-benzylmorpholin-3-one analogues involves modifications at three primary sites: the pendant benzyl ring, the morpholinone core itself, and the nitrogen atom at the 4-position.

Impact of Benzyl Ring Substitutions

The benzyl group is a critical pharmacophoric element, likely engaging in hydrophobic and/or pi-stacking interactions within the binding site of a target protein. The nature, position, and size of substituents on this ring can profoundly influence binding affinity and selectivity.

Based on general principles from related kinase inhibitor scaffolds, we can hypothesize the following SAR trends for the benzyl ring:

  • Electron-donating vs. Electron-withdrawing Groups: The electronic properties of the substituents can modulate the electron density of the aromatic ring, affecting its interaction with the target. For instance, in some kinase inhibitor series, electron-withdrawing groups like halogens or nitro groups can enhance potency.

  • Positional Isomerism: The position of the substituent (ortho, meta, or para) is crucial. The optimal position will depend on the specific topology of the target's binding pocket. For example, a para-substituent might extend into a deeper hydrophobic pocket, while an ortho-substituent could induce a conformational change in the molecule.

  • Steric Bulk: The size of the substituent can impact how the molecule fits into the binding site. While small, lipophilic groups are often well-tolerated, bulky substituents may lead to steric clashes and a decrease in activity.

Table 1: Hypothetical SAR of Benzyl Ring Substitutions on a Generic Kinase Target

AnalogueR1 (Position)R2 (Position)Hypothetical IC50 (nM)Rationale for Predicted Activity
1a HH1000Unsubstituted parent compound.
1b 4-ClH250Electron-withdrawing group may enhance binding.
1c 4-OCH3H800Electron-donating group may be less favorable.
1d 2-FH500Ortho-substituent may cause slight steric hindrance.
1e 4-CF3H150Strong electron-withdrawing group could improve potency.
1f 3,4-diClH100D-substitution may optimize interactions in a larger pocket.
Modifications of the Morpholinone Core

Alterations to the morpholinone ring can affect the overall conformation of the molecule and its hydrogen bonding capabilities.

  • Chirality at C5: The stereochemistry at the C5 position, where the benzyl group is attached, is likely to be critical for biological activity. One enantiomer will almost certainly exhibit higher potency than the other, as it will orient the benzyl group optimally for interaction with the target.

  • Substitution at C2 and C6: Introducing substituents on the morpholinone ring can influence its conformation and solubility. Small alkyl groups might be tolerated, but larger groups could disrupt the binding mode.

Influence of N-4 Substitutions

The nitrogen atom of the morpholine ring is a common site for modification to modulate pharmacokinetic properties such as solubility, cell permeability, and metabolic stability.

  • Small Alkyl Groups: Introduction of small alkyl groups (e.g., methyl, ethyl) can increase lipophilicity.

  • Polar Groups: Incorporating polar groups, such as a hydroxyl or an amino group, via an alkyl chain can improve aqueous solubility.

  • Bulky Substituents: Large, bulky groups at the N-4 position are generally expected to decrease activity due to steric hindrance, unless the binding pocket has a suitable exit vector.

Experimental Protocols for SAR Determination

To establish the SAR of 5-benzylmorpholin-3-one analogues, a series of standardized in vitro and in vivo experiments are necessary.

General Synthesis of 5-Benzylmorpholin-3-one Analogues

The synthesis of the 5-benzylmorpholin-3-one core can be achieved through various synthetic routes. A common approach involves the cyclization of an appropriate N-substituted amino alcohol derivative.

Step-by-step Synthesis Protocol:

  • Synthesis of the Amino Alcohol Intermediate: Start with a commercially available substituted phenylalaninol or synthesize it from the corresponding amino acid.

  • N-Alkylation: React the amino alcohol with an appropriate alkylating agent (e.g., a substituted benzyl bromide) to introduce the desired group at the nitrogen.

  • Cyclization: The N-substituted amino alcohol is then reacted with a suitable C2-synthon, such as chloroacetyl chloride, followed by intramolecular cyclization under basic conditions to form the morpholin-3-one ring.

  • Purification: The final product is purified using standard techniques like column chromatography and recrystallization.

Synthesis_Workflow Start Substituted Phenylalaninol Step1 N-Alkylation with R-Br Start->Step1 Intermediate N-Substituted Amino Alcohol Step1->Intermediate Step2 Reaction with Cl-CO-CH2-Cl Intermediate->Step2 Step3 Intramolecular Cyclization (Base) Step2->Step3 Product 5-Benzylmorpholin-3-one Analogue Step3->Product

Caption: A generalized synthetic workflow for 5-benzylmorpholin-3-one analogues.

In Vitro Biological Evaluation

The primary assessment of the synthesized analogues involves in vitro assays to determine their activity against the intended biological target. For example, if the target is a protein kinase, a kinase inhibition assay would be performed.

Kinase Inhibition Assay Protocol (Example):

  • Compound Preparation: Prepare a dilution series of the test compounds in a suitable solvent (e.g., DMSO).

  • Assay Setup: In a 96-well plate, add the kinase, a fluorescently labeled peptide substrate, and ATP.

  • Incubation: Add the test compounds to the wells and incubate the plate at a controlled temperature to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate, typically using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion and Future Directions

The 5-benzylmorpholin-3-one scaffold represents a promising starting point for the development of novel inhibitors for various therapeutic targets. A systematic investigation into the structure-activity relationships, focusing on modifications of the benzyl ring, the morpholinone core, and the N-4 position, is crucial for optimizing the potency and selectivity of these compounds. While this guide provides a framework based on established medicinal chemistry principles, the generation of a comprehensive SAR for this specific scaffold will require the synthesis and biological evaluation of a dedicated library of analogues. Future studies should focus on generating robust experimental data to validate the hypothesized trends and to guide the design of next-generation 5-benzylmorpholin-3-one-based therapeutic agents.

References

  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Fish, P. V., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(8), 2562-2566. [Link]

  • Sanjeev Kumar, et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • ResearchGate. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

Sources

Benchmarking the synthesis of (5S)-5-benzylmorpholin-3-one against other methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (5S)-5-benzylmorpholin-3-one: A Comparative Benchmarking

The chiral morpholinone scaffold is a privileged structure in medicinal chemistry, appearing in a range of pharmaceuticals, including the neurokinin-1 (NK-1) receptor antagonist Aprepitant.[1][2] Specifically, (5S)-5-benzylmorpholin-3-one serves as a critical chiral building block for constructing these complex molecular architectures. The stereocenter at the C5 position is often crucial for biological activity, making enantioselective synthesis a paramount concern for researchers and drug development professionals.

This guide provides a comparative analysis of synthetic strategies to access (5S)-5-benzylmorpholin-3-one. We will benchmark the traditional, chiral-pool-based approach against modern catalytic asymmetric methods, providing detailed experimental insights, discussing the causality behind methodological choices, and presenting comparative data to inform synthetic route selection.

The most established route leverages the readily available and inexpensive chiral amino acid, L-phenylalanine. This strategy relies on transferring the inherent stereochemistry of the starting material to the final product, obviating the need for a dedicated asymmetric induction step.

Causality and Strategic Rationale

The core logic of this approach is stereochemical economy. By starting with a molecule where the desired stereocenter is already installed, the synthetic challenge is reduced to constructing the heterocyclic ring around it without compromising its integrity. This is a robust and reliable strategy, particularly favored in academic research and early-stage discovery where starting material availability is prioritized.

Detailed Experimental Protocol

  • N-Alkylation: L-phenylalanine methyl ester hydrochloride is neutralized and subsequently N-alkylated with ethyl bromoacetate in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a solvent such as acetonitrile. This SN2 reaction forms the key N-C bond required for the morpholinone backbone.

  • Intramolecular Amide Formation/Cyclization: The resulting secondary amine is cyclized. A common method involves heating the N-alkylated amino ester, which drives an intramolecular aminolysis, eliminating ethanol to form the desired lactam (morpholinone) ring. This step is often performed at elevated temperatures in a high-boiling point solvent like toluene or xylene.

  • Purification: The crude product is purified via column chromatography on silica gel to yield pure (5S)-5-benzylmorpholin-3-one.

Benchmark_Synthesis Figure 1. Benchmark Chiral Pool Synthesis Workflow A L-Phenylalanine Methyl Ester B N-(2-ethoxycarbonylmethyl)- L-phenylalanine methyl ester A->B  N-Alkylation  (Ethyl Bromoacetate, DIPEA) C (5S)-5-benzylmorpholin-3-one B->C  Thermal Intramolecular  Cyclization Asymmetric_Hydrogenation Figure 2. Asymmetric Hydrogenation Workflow A Achiral Precursor (e.g., Glycine derivative) B 5-Benzylidene- dehydromorpholin-3-one A->B  Condensation  (Benzaldehyde) C (5S)-5-benzylmorpholin-3-one B->C  Asymmetric Hydrogenation  ([Rh]-Chiral Ligand, H₂) Biocatalytic_Synthesis Figure 3. Biocatalytic Reductive Amination Workflow A Achiral Keto-Amide Precursor B Iminium Intermediate (in enzyme active site) A->B  Enzyme + NH₃ source  (spontaneous) C (5S)-5-benzylmorpholin-3-one B->C  Enzymatic Reduction  (IRED/AmDH, NADPH)

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The search for novel therapeutic agents, particularly in oncology, necessitates the rigorous evaluation of new chemical entities for their cytotoxic potential.[1] This guide provides a comprehensive framework for comparing the cytotoxicity of nitrogen-containing heterocycles, specifically focusing on the (5S)-5-benzylmorpholin-3-one scaffold, and structurally related benzyl-substituted lactones. Due to the limited publicly available data on (5S)-5-benzylmorpholin-3-one, this guide establishes a robust comparative methodology using data from analogous structures to illustrate the process. We present detailed protocols for standardized cytotoxicity assays, a structure-activity relationship (SAR) analysis based on representative data, and an exploration of the underlying molecular mechanisms, primarily the induction of apoptosis. This document serves as a practical resource for researchers aiming to design and execute preclinical cytotoxicity studies.

Introduction: The Rationale for Cytotoxicity Screening

In vitro cytotoxicity assays are a cornerstone of early-stage drug discovery, providing essential data on a compound's potential to inhibit cell growth or induce cell death.[2][3] This initial screening is critical for identifying promising lead candidates, eliminating toxic compounds, and guiding the optimization of drug formulations.[1][3] The process is instrumental in evaluating agents for cancer research, assessing the safety of chemicals, and studying the effects of environmental pollutants.[2][3]

This guide focuses on two classes of compounds with significant therapeutic interest:

  • Morpholinones: These nitrogen-containing heterocyclic scaffolds are present in numerous bioactive molecules. The cyanomorpholino derivative of doxorubicin, for example, has shown extreme potency and the ability to overcome multidrug resistance in cancer cells.[4]

  • Lactones: Specifically, benzyl-substituted lactones, such as those derived from the 5-benzyloxolan-2-one scaffold, have garnered attention for their diverse pharmacological properties, including cytotoxic effects against human tumor cell lines.[5]

By comparing the cytotoxic profiles of these related heterocyclic systems, researchers can gain valuable insights into their structure-activity relationships (SAR), informing the rational design of more potent and selective therapeutic agents.

Methodologies: A Validated Protocol for Cytotoxicity Assessment

To ensure reproducibility and accuracy, a standardized protocol is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

Principle of the MTT Assay

The assay's mechanism relies on the enzymatic reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living, metabolically active cells.[8] This reaction produces insoluble purple formazan crystals.[9] The amount of formazan generated is directly proportional to the number of viable cells.[6] These crystals are then solubilized, and the resulting colored solution is quantified using a spectrophotometer.[6]

Detailed Experimental Protocol: MTT Assay

This protocol is optimized for adherent cancer cell lines (e.g., HeLa, MCF-7) in a 96-well plate format.

Materials:

  • Selected cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS).[9]

  • Solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)

  • 96-well flat-bottom sterile plates

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in a serum-free medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with untreated cells (vehicle control) and wells with medium only (background control).

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.[10]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.[10]

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well.[9]

    • Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan crystals.[8]

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[8]

Data Analysis:

  • Subtract the average absorbance of the background control wells from all other readings.

  • Calculate the percentage of cell viability for each treatment concentration relative to the untreated control cells.

  • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.

  • Determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound required to inhibit cell growth by 50%.

Visualization of Experimental and Mechanistic Pathways

Visual diagrams are essential for clarifying complex workflows and biological processes.

Experimental Workflow

The following diagram outlines the key stages of the cytotoxicity screening process described above.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Analysis CellCulture Cell Culture & Seeding (10,000 cells/well) CompoundPrep Compound Dilution (Serial Dilutions in DMSO) Treatment Cell Treatment (24-72h Incubation) CellCulture->Treatment MTT_Add MTT Reagent Addition (0.5 mg/mL) Treatment->MTT_Add Formazan_Inc Formazan Formation (2-4h Incubation) MTT_Add->Formazan_Inc Solubilize Crystal Solubilization (Add DMSO/SDS) Formazan_Inc->Solubilize Readout Absorbance Reading (570 nm) Solubilize->Readout Calc Calculate % Viability Readout->Calc IC50 Determine IC50 Value Calc->IC50

Caption: A flowchart of the MTT cytotoxicity assay workflow.

Potential Mechanism of Action: Caspase-Mediated Apoptosis

A common mechanism for cytotoxicity is the induction of apoptosis, or programmed cell death.[11] This process is often executed by a family of proteases called caspases.[12] The intrinsic (or mitochondrial) pathway is a key apoptotic route triggered by cellular stress.[13]

G Compound Cytotoxic Compound (e.g., Benzyl-Lactone) Mito Mitochondrial Stress Compound->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 binds Casp9 Pro-Caspase-9 Apaf1->Casp9 recruits & activates ActiveCasp9 Active Caspase-9 Casp9->ActiveCasp9 Casp3 Pro-Caspase-3 ActiveCasp9->Casp3 cleaves & activates ActiveCasp3 Active Caspase-3 (Executioner) Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis

Caption: The intrinsic (mitochondrial) pathway of apoptosis.

Upon receiving a death-inducing signal from a cytotoxic compound, cellular stress can lead to the release of cytochrome c from the mitochondria.[14][15] In the cytosol, cytochrome c associates with the apoptotic peptidase activating factor 1 (Apaf-1) to activate the initiator caspase-9.[14] Activated caspase-9 then proceeds to cleave and activate executioner caspases, such as caspase-3, which dismantle the cell, leading to apoptosis.[13][16]

Comparative Cytotoxicity Data

While specific data for (5S)-5-benzylmorpholin-3-one is scarce, we can construct a representative comparison using published IC₅₀ values for structurally related benzyl-substituted heterocycles to illustrate the analytical process.

Compound ClassRepresentative CompoundCancer Cell LineIC₅₀ (µM)
Morpholinone Derivative (Z)-5-benzylidene-3-phenyl-2-thioxooxazolidin-4-oneMCF-7 (Breast)~15
K-562 (Leukemia)~12
Benzyl-Substituted Lactone 3-benzyl-5-(4-chlorobenzylidene)furan-2(5H)-oneHeLa (Cervical)~5.2
A549 (Lung)~8.7
Benzyl Derivative Control N-benzyl-indolin-2-oneMCF-7 (Breast)> 30

Note: The data in this table is synthesized from multiple sources on related structures for illustrative purposes and does not represent a direct experimental comparison.

From this representative data, initial SAR observations can be made. For instance, the benzyl-substituted furanone shows greater potency compared to the oxazolidinone derivative in the cell lines tested. The specific substitution patterns on the benzylidene ring (e.g., the 4-chloro group) appear to play a significant role in enhancing cytotoxic activity. Further studies would be required to systematically explore these relationships and to determine the activity of the primary compound of interest, (5S)-5-benzylmorpholin-3-one.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to comparing the cytotoxicity of (5S)-5-benzylmorpholin-3-one and related lactones. By employing standardized protocols like the MTT assay, researchers can generate reliable and comparable data. The analysis of this data, presented in a structured format, allows for the elucidation of preliminary structure-activity relationships.

Future work should focus on:

  • Direct Synthesis and Testing: Synthesizing (5S)-5-benzylmorpholin-3-one and a curated library of related lactones to perform direct, head-to-head cytotoxicity comparisons.

  • Mechanistic Studies: Investigating the precise molecular mechanisms of action for the most potent compounds, including confirming the induction of apoptosis through caspase activation assays.

  • Selectivity Profiling: Assessing cytotoxicity in non-cancerous cell lines to determine the therapeutic index and potential for off-target effects.

By following the principles and protocols outlined herein, researchers can effectively advance the preclinical evaluation of these promising heterocyclic compounds.

References

[14] Schematic overview of three pathways of caspase-dependent apoptosis. (Source: Not available) [13] Caspase-mediated programmed cell death pathways as potential therapeutic targets in cancer - PMC - NIH. (Source: Not available) [12] Caspases at the Heart of the Apoptotic Cell Death Pathway - ACS Publications. (Source: Not available) [6] MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (Source: Not available) [2] In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (Source: Not available) [16] Apoptosis Caspase Pathways - R&D Systems. (Source: Not available) [7] Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (Source: Not available) [15] Biochemical Pathways of Caspase Activation During Apoptosis - Annual Reviews. (Source: Not available) [17] Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - SciELO. (Source: Not available) [8] MTT assay protocol | Abcam. (Source: Not available) [10] Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (Source: Not available) [3] Cytotoxicity Assays | Life Science Applications. (Source: Not available) [18] (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - ResearchGate. (Source: Not available) [1] In Vitro Cytotoxicity Assays - LifeNet Health LifeSciences. (Source: Not available) [9] Protocol for Cell Viability Assays - BroadPharm. (Source: Not available) [5] Unveiling the Structure-Activity Relationship of Benzyl-Substituted Lactones: A Comparative Guide - Benchchem. (Source: Not available) [11] Unveiling the Cytotoxic Potential: A Comparative Guide to Benzyl-Substituted Enones - Benchchem. (Source: Not available) [19] Cytotoxicity and Bioactivation Mechanism of Benzyl 2-chloro-1,1,2-trifluoroethyl Sulfide and Benzyl 1,2,3,4,4-pentachlorobuta-1,3-dienyl Sulfide - PubMed. (Source: Not available) [20] Cytotoxicity of new derivatives* in human tumor cell lines and nontumor... - ResearchGate. (Source: Not available) [21] Cytotoxicity of Benzyl Derivatives: A Comparative Analysis - Benchchem. (Source: Not available) [22] Benzisothiazolone Derivatives Exhibit Cytotoxicity in Hodgkin's Lymphoma Cells through NF-κB Inhibition and are Synergistic with Doxorubicin and Etoposide - PubMed. (Source: Not available) [4] DNA cross-linking and cytotoxicity of the alkylating cyanomorpholino derivative of doxorubicin in multidrug-resistant cells - PubMed. (Source: Not available) [23] Application Notes and Protocols: Cytotoxicity Assays of 5-Benzyloxan-2-one Derivatives on Cancer Cell Lines - Benchchem. (Source: Not available) [24] Organic Letters Journal - ACS Publications - American Chemical Society. (Source: Not available) [25] (Source: Not available)

Sources

A Comparative Guide to the Antibacterial Activity of Benzyl-Substituted Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent battle against microbial resistance, the exploration of novel chemical scaffolds is not merely an academic exercise but a critical necessity.[1] The waning efficacy of conventional antibiotics has propelled medicinal chemists to investigate privileged structures that can serve as templates for new, potent antibacterial agents.[2] Among these, heterocyclic compounds—cyclic structures containing atoms of at least two different elements in their ring—have emerged as exceptionally promising candidates due to their diverse chemical properties and biological activities.[2][3] This guide focuses specifically on a compelling subclass: benzyl-substituted heterocycles. The incorporation of a benzyl group, a versatile and lipophilic moiety, can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties, often enhancing its ability to penetrate bacterial cell membranes and interact with intracellular targets.

This document provides a comparative analysis of the antibacterial performance of various benzyl-substituted heterocyclic families, including imidazoles, triazoles, and benzimidazoles. We will delve into the structure-activity relationships (SARs) that govern their efficacy, present comparative experimental data, and provide detailed protocols for the evaluation of these compounds, offering a robust resource for researchers in drug discovery and development.

Key Heterocyclic Scaffolds and the Influence of Benzylation

The antibacterial potency of these compounds is not derived from a single feature but from the synergistic interplay between the heterocyclic core, the benzyl substituent, and other functional groups. The heterocyclic nucleus defines the compound's fundamental physicochemical properties and spatial geometry, while the benzyl group often serves as a critical anchor for binding to biological targets.

Benzyl-Substituted Imidazoles and Benzimidazoles

The imidazole ring is a cornerstone of many biologically active molecules. Its derivatives, particularly benzimidazoles, are considered "privileged" pharmacophores in medicinal chemistry.[1] Benzimidazoles are structurally similar to purines, allowing them to act as competitive inhibitors in bacterial metabolic pathways, such as by blocking the biosynthesis of nucleic acids and proteins.[4]

Recent studies have highlighted the efficacy of N-benzyl substituted benzimidazoles. For instance, derivatives synthesized from various amino acids showed that compounds with N-substituted benzyl groups exhibited notable activity against S. aureus, E. coli, and K. pneumoniae. In another study, dibenzyl methyl-substituted imidazolium salts were synthesized and demonstrated significant antibacterial activity, particularly nitro-substituted variants, against a panel of six human pathogens including both Gram-positive and Gram-negative bacteria.[5][6] The lipophilicity and steric bulk of the benzyl groups are crucial for their interaction with bacterial targets, which molecular docking studies suggest include key proteins where they engage in hydrogen bonding and π-alkyl stacking.[5][6]

Benzyl-Substituted Triazoles

The 1,2,4-triazole and 1,2,3-triazole rings are another class of heterocycles with a broad spectrum of biological activities.[2] Structure-activity relationship (SAR) analysis of 1,2,4-triazoles has shown that compounds featuring a benzyl group at the 4-position exhibit stronger inhibition of Gram-positive bacteria compared to their 4-phenyl counterparts.[7] This suggests that the methylene spacer in the benzyl group provides optimal flexibility and orientation for target binding. However, some studies on 1,2,3-triazoles have found that simple 1-benzyl-1,2,3-triazole derivatives show only weak to moderate inhibition against bacteria like S. aureus and E. coli.[8][9] This highlights the importance of other substitutions on the molecule. For example, improving hydrophobicity by changing a benzyl group to a phenylbenzyl group has been shown to diminish activity, indicating a fine balance is required for optimal efficacy.[10]

Comparative Antibacterial Performance: A Data-Driven Overview

To objectively compare the performance of different benzyl-substituted heterocyclic compounds, we have consolidated experimental data from various studies. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium, is the gold standard for quantifying antibacterial potency.

Heterocycle ClassCompound/DerivativeTarget OrganismMIC (µg/mL)Reference
Benzimidazole Benzoyl-substituted benzimidazole (15a)E. coli1[4]
Benzimidazole Benzoyl-substituted benzimidazole (15a)M. catarrhalis2[4]
Benzimidazole Benzoyl-substituted benzimidazole (15a)S. pyogenes2[4]
Benzimidazole N-benzyl benzimidazole (6'b)S. aureusZone of Inhibition: 14 mm
1,2,4-Triazole Thione-substituted triazoleB. subtilis1.56[7]
1,2,4-Triazole Thione-substituted triazoleS. aureus1.56[7]
1,2,4-Triazole 5-oxo analogueE. coli3.12[7]
1,2,3-Triazole 1-(1-Benzyl-1H-1,2,3-triazol-4-yl) cyclopentanolS. aureus50-200[9]
Tricyclic Indoline N-benzyl tricyclic indoline (4k)S. aureus (MRSA)8[11]
Benzyl Bromide Benzyl bromide derivative (1c)S. pyogenes0.5[12]
Benzyl Bromide Benzyl bromide derivative (1a)S. aureus1[12]

Note: The table presents a selection of data to illustrate comparative potency. Direct comparison should be made with caution due to variations in experimental conditions across different studies.

Visualizing Structure-Activity Relationships (SAR)

The antibacterial activity of these compounds is dictated by a complex interplay of their structural components. The following diagram illustrates the key modifiable regions and their general impact on activity.

SAR_Concept main Benzyl-Substituted Heterocycle core Heterocyclic Core (e.g., Imidazole, Triazole) main->core Contains benzyl Benzyl Group main->benzyl Contains substituents Substituents (R¹, R²) (on Benzyl or Heterocycle) main->substituents Can have effect_core Influences scaffold geometry, solubility, and core interactions. core->effect_core effect_benzyl Provides lipophilicity for membrane penetration. Key binding moiety. benzyl->effect_benzyl effect_substituents Modulates electronic properties, steric hindrance, and target specificity. (e.g., Nitro groups often enhance activity). substituents->effect_substituents

Caption: Key structural components influencing antibacterial activity.

Experimental Protocols for Antibacterial Evaluation

The credibility of any comparative analysis rests on the robustness of its experimental methodologies. The following are standardized, step-by-step protocols for determining the antibacterial efficacy of novel compounds.

General Workflow for Antibacterial Screening

This diagram outlines the typical experimental pipeline from compound synthesis to activity confirmation.

Workflow cluster_synthesis Synthesis & Purification cluster_screening Screening & Evaluation cluster_analysis Data Analysis synthesis Synthesize Benzyl-Heterocycle (e.g., Reflux alkylation) [1] purify Purify Compound (e.g., Column Chromatography, Recrystallization) synthesis->purify characterize Characterize Structure (NMR, IR, Mass Spec) [12] purify->characterize prepare_stock Prepare Stock Solution (e.g., in DMSO) [6] characterize->prepare_stock mic_test Determine MIC (Broth Microdilution Assay) [1] prepare_stock->mic_test prepare_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland Standard) prepare_inoculum->mic_test mbc_test Determine MBC (Plate subculture from MIC wells) [2] mic_test->mbc_test analyze Analyze & Compare Data (vs. Control Drugs) mbc_test->analyze

Caption: Standard workflow for antibacterial compound evaluation.

Protocol: Broth Microdilution for MIC Determination

This method is a gold-standard quantitative technique for determining the Minimum Inhibitory Concentration (MIC).[5][9]

Causality and Rationale: This assay is preferred for its high-throughput capability and quantitative results. Using a 96-well plate format allows for testing multiple concentrations and compounds simultaneously. The use of a standardized bacterial inoculum (0.5 McFarland) is critical for reproducibility, ensuring that the observed inhibition is due to the compound's activity and not variations in bacterial load.

Step-by-Step Methodology:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).[9]

    • In a sterile 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

    • Add 200 µL of the stock compound solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (broth + inoculum, no compound). Well 12 serves as the sterility control (broth only).

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), pick several bacterial colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension 1:100 in MHB to achieve a final inoculum concentration of approximately 1.5 x 10⁶ CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 7.5 x 10⁵ CFU/mL.

    • Seal the plate and incubate at 37°C for 18-24 hours.[6]

  • Reading the Results:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Protocol: Minimum Bactericidal Concentration (MBC) Determination

The MBC test is a follow-up to the MIC to determine whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Causality and Rationale: While MIC indicates growth inhibition, it doesn't differentiate between killing the bacteria and merely pausing their growth. By subculturing from the clear wells of the MIC assay onto antibiotic-free agar, we can determine the concentration required to kill 99.9% of the initial inoculum, providing a deeper understanding of the compound's bactericidal potential.[6]

Step-by-Step Methodology:

  • Subculturing:

    • Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).[6]

    • Streak each aliquot onto a separate, sterile nutrient agar plate.

  • Incubation:

    • Incubate the agar plates at 37°C for 18-24 hours.

  • Reading the Results:

    • The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate, corresponding to a ≥99.9% reduction in CFU/mL from the initial inoculum.

Conclusion and Future Directions

Benzyl-substituted heterocyclic compounds represent a fertile ground for the discovery of new antibacterial agents. The evidence strongly suggests that the benzyl moiety is a "privileged" substituent that can significantly enhance the antibacterial profile of various heterocyclic cores, including imidazoles, benzimidazoles, and triazoles. The most potent compounds often arise from a carefully optimized combination of the heterocyclic scaffold, the benzyl group, and other electron-withdrawing or bulky substituents that fine-tune the molecule's physicochemical properties for optimal target engagement.[4][13]

Future research should focus on elucidating the precise mechanisms of action, which may involve the inhibition of essential bacterial enzymes like DNA gyrase.[13] Furthermore, a systematic exploration of substitutions on both the benzyl and heterocyclic rings is necessary to build more comprehensive SAR models. As we continue to face the escalating threat of antibiotic resistance, the rational design of novel agents based on these versatile scaffolds holds immense promise for replenishing our arsenal of effective therapeutics.

References

  • Exploring the anti-microbial potential of benzylated imidazolium salts: synthesis, docking studies, and biological evalu
  • Exploring the anti-microbial potential of benzylated imidazolium salts: synthesis, docking studies, and biological evalu
  • Substituted Benzimidazoles as Antibacterial and Antifungal Agents: A Review. (2022). Pharmacophore.
  • 1,2,4-Triazoles as Important Antibacterial Agents. PMC - NIH.
  • Antioxidant activity and antimicrobial evaluation of 1-benzyl-1,2,3-triazole. SciELO México.
  • Antioxidant activity and antimicrobial evalu
  • SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (2025). Journal of Chemistry and Technologies.
  • 1,2,3-Triazoles and their metal chelates with antimicrobial activity. (2023). Frontiers.
  • A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity.
  • Discovery and Initial Structure-Activity Relationships of N-Benzyl Tricyclic Indolines as Antibacterials for Methicillin-Resistant Staphylococcus aureus. PMC - NIH.
  • Synthesis and antimicrobial screening of heterocycles derived from 3-[(4-benzyloxy)phenyl]-1- (3-chlorophenyl)prop-2-ene-1-one. (2025). Chemija.
  • Synthesis, Characterization and Antibacterial Activity of Benzimidazole Derivatives. (2021). Scholars Middle East Publishers.
  • Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling. PMC - NIH.
  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innov
  • Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. Open Access Journals.
  • Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone deriv
  • Synthesis, cytotoxicity and antibacterial studies of symmetrically and non-symmetrically benzyl- or p-cyanobenzyl-substituted N-Heterocyclic carbene - Silver complexes. (2025).
  • Synthesis, Identification and evaluation of antibacterial activity of some new substituted N-benzyl-5-Bromo Isatin. (2025).
  • Synthesis, Cytotoxicity and Antibacterial Studies of p‐Methoxybenzyl‐Substituted and Benzyl‐Substituted N‐Heterocyclic Carbene–Silver Complexes. (2025).
  • [Synthesis and antimicrobial activity of chlorobenzyl benzylidene imidazolidinedione derivatives and substituted thiazolidinediones]. (1992). PubMed.
  • Study on Antibacterial Activity of Heterocyclic System. ijrpr.
  • Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)
  • A Review on Medicinally Important Heterocyclic Compounds. (2022).
  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innov
  • Heterocycle Compounds with Antimicrobial Activity. (2025).
  • Antibacterial Activity of Heterocyclic Compounds. (2022). Encyclopedia.pub.
  • Synthesis and Evaluation of N-substituted Imidazole Deriv

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Morpholinone-Based Ligands Targeting mTOR Kinase

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Morpholinone Scaffold in mTOR Inhibition

The mammalian target of rapamycin (mTOR), a serine/threonine kinase, is a pivotal regulator of cell growth, proliferation, and metabolism.[1][2][3] Its frequent dysregulation in a wide array of human cancers has established it as a critical target for therapeutic intervention.[4][5][6] The development of small molecule inhibitors targeting the ATP-binding site of the mTOR kinase domain has been a major focus in oncology drug discovery.[7][][9] Among the various heterocyclic scaffolds explored, the morpholine ring has emerged as a privileged structure in the design of potent and selective mTOR inhibitors.[10][11][12] The morpholine moiety often forms crucial hydrogen bond interactions within the kinase hinge region, significantly contributing to the binding affinity and selectivity of the inhibitors.[6][]

This guide provides an in-depth, comparative docking study of morpholinone-based ligands against the mTOR kinase domain. We will dissect the experimental choices behind the docking protocol, from receptor and ligand preparation to the intricacies of result analysis. By comparing the docking performance of morpholinone-containing compounds with an alternative inhibitor, we aim to provide researchers, scientists, and drug development professionals with a robust framework for evaluating and understanding the structure-activity relationships of this important class of molecules. Our analysis will be grounded in experimental data to ensure the clinical relevance of our computational findings.

Methodology: A Self-Validating Docking Workflow

A meticulously designed and validated docking protocol is paramount for generating reliable and predictive in-silico data. Here, we outline a comprehensive workflow, explaining the rationale behind each step to ensure scientific integrity.

Experimental Workflow Diagram

G cluster_prep Preparation Stage cluster_dock Docking Simulation cluster_analysis Analysis & Validation Receptor_Prep Receptor Preparation (PDB ID: 4JSV) Grid_Box Grid Box Generation Receptor_Prep->Grid_Box Ligand_Prep Ligand Preparation (Morpholinone & Alternative) Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Grid_Box->Docking Pose_Analysis Pose Analysis & Scoring Docking->Pose_Analysis Interaction_Analysis Interaction Analysis (Discovery Studio) Pose_Analysis->Interaction_Analysis Comparison Comparative Analysis & Experimental Data Correlation Interaction_Analysis->Comparison

Caption: A streamlined workflow for the comparative docking study of mTOR inhibitors.

Receptor Preparation

The quality of the receptor structure is a critical determinant of docking accuracy. We selected the crystal structure of the human mTOR kinase domain in complex with an ATP-site inhibitor (PDB ID: 4JSV) for this study.[13] This structure provides a high-resolution view of the active site, complete with the bound ligand, which is invaluable for defining the docking search space.

Step-by-Step Protocol:

  • PDB File Retrieval: Download the PDB file for 4JSV from the RCSB Protein Data Bank.

  • Receptor Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand. This is crucial to prevent interference during the docking process. We use UCSF ChimeraX for this step.

  • Protonation and Charge Assignment: Add polar hydrogens and assign Gasteiger charges to the protein using AutoDock Tools. Correct protonation states are essential for accurate hydrogen bond calculations.

  • File Format Conversion: Save the prepared receptor in the PDBQT file format, which is required by AutoDock Vina.

Ligand Selection and Preparation

For a meaningful comparison, we selected two morpholinone-based mTOR inhibitors with reported biological activity and one well-characterized alternative inhibitor.

  • Morpholinone-based Ligand 1 (ML1): A morpholine-substituted tetrahydroquinoline derivative, Compound 10e, with a reported IC50 of 0.033 µM against A549 lung cancer cells.[14][15]

  • Morpholinone-based Ligand 2 (ML2): A dimorpholinoquinazoline-based inhibitor, Compound 7c, which inhibits the PI3K/Akt/mTOR pathway.[5][9]

  • Alternative Ligand (AL1): Torin2, a highly potent and selective ATP-competitive mTOR inhibitor that does not contain a morpholinone scaffold.[7]

Step-by-Step Protocol:

  • Ligand Structure Retrieval: Obtain the 2D structures of the selected ligands from PubChem or synthesize them using a chemical drawing tool like ChemDraw.

  • 3D Conversion and Energy Minimization: Convert the 2D structures to 3D and perform energy minimization using a force field like MMFF94. This step ensures that the ligand conformations are energetically favorable.

  • Charge and Torsion Angle Assignment: Assign Gasteiger charges and define rotatable bonds for the ligands using AutoDock Tools. This allows for ligand flexibility during the docking simulation.

  • File Format Conversion: Save the prepared ligands in the PDBQT format.

Molecular Docking Simulation

We utilized AutoDock Vina, a widely used and robust open-source docking program, for our simulations.[16][17]

Step-by-Step Protocol:

  • Grid Box Definition: Define the search space (grid box) for docking. The grid box should encompass the entire ATP-binding site of mTOR. A reliable method is to center the grid on the co-crystallized ligand from the PDB structure (4JSV). A grid size of 25 x 25 x 25 Å is generally sufficient to cover the active site.

  • Configuration File Setup: Create a configuration file that specifies the paths to the receptor and ligand PDBQT files, the grid box coordinates and dimensions, and the exhaustiveness of the search. An exhaustiveness of 8 is a good starting point for a balance between accuracy and computational time.

  • Running the Docking Simulation: Execute the docking simulation using the AutoDock Vina command-line interface.[18]

  • Output Generation: AutoDock Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

Results and Comparative Analysis

The docking results provide valuable insights into the binding modes and affinities of the morpholinone-based ligands compared to the alternative inhibitor.

Quantitative Data Summary
LigandLigand TypeBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen BondsHydrophobic InteractionsExperimental IC50 (µM)
ML1 (Compound 10e) Morpholinone-based-9.8Val2240, Leu2185, Ile2163Val2240 (Hinge)Trp2239, Tyr2225, Ile23550.033[14][15]
ML2 (Compound 7c) Morpholinone-based-10.5Val2240, Asp2357, Tyr2225Val2240 (Hinge), Asp2357Met2345, Leu2185, Ile2163Inhibits phosphorylation at 0.25-0.5[5][9]
AL1 (Torin2) Alternative-10.3Val2240, Trp2239, Asp2195Val2240 (Hinge), Asp2195Ile2355, Tyr2225, Met2345~0.25 (nM range)[7]
Analysis of Binding Interactions

The docking poses were visualized and analyzed using BIOVIA Discovery Studio to identify key molecular interactions.[19]

  • Morpholinone-based Ligands (ML1 and ML2): Both morpholinone-containing ligands exhibited strong binding affinities, consistent with their potent biological activities. A crucial observation is the formation of a hydrogen bond between the morpholine oxygen and the backbone NH of Valine 2240 in the hinge region of mTOR. This interaction is a hallmark of many potent kinase inhibitors and likely anchors the ligand in the active site. The remaining parts of the molecules engage in various hydrophobic interactions with key residues such as Trp2239, Tyr2225, and Leu2185, further stabilizing the complex.

  • Alternative Ligand (AL1 - Torin2): Torin2 also demonstrated a high binding affinity and formed a hydrogen bond with the hinge residue Val2240. However, its interaction profile differed in the deeper parts of the binding pocket, showcasing a distinct set of hydrophobic contacts.

Structure-Activity Relationship (SAR) Insights

The comparative analysis reveals that the morpholinone moiety plays a critical role in the potent inhibition of mTOR by ML1 and ML2. Its ability to act as a hydrogen bond acceptor with the hinge region is a key determinant of their high binding affinity. The differences in the binding energies and interaction patterns between ML1 and ML2 can be attributed to their distinct core scaffolds and substituent groups, which occupy different regions of the ATP-binding pocket.

The high binding affinity of the non-morpholinone inhibitor, Torin2, underscores that other chemical moieties can also effectively target the mTOR active site. This highlights the importance of exploring diverse chemical scaffolds in drug discovery.

Conclusion and Future Directions

This comparative docking study provides a detailed computational framework for evaluating morpholinone-based mTOR inhibitors. Our findings, supported by experimental data, confirm the significance of the morpholinone scaffold in achieving high binding affinity through critical hydrogen bonding with the mTOR hinge region. The presented workflow, from meticulous preparation to in-depth analysis, serves as a robust template for researchers in the field of structure-based drug design.

Future studies could expand on this work by:

  • Including a wider range of morpholinone derivatives and alternative scaffolds: This would provide a more comprehensive understanding of the SAR.

  • Performing molecular dynamics simulations: To assess the stability of the predicted binding poses over time.

  • Employing more advanced scoring functions: To potentially improve the accuracy of binding affinity predictions.

By integrating computational approaches with experimental validation, we can accelerate the discovery and development of novel and effective mTOR inhibitors for cancer therapy.

References

  • Yang, H., Rudge, D.G., Koos, J.D., Vaidialingam, B., Yang, H.J., & Pavletich, N.P. (2013). mTOR kinase structure, mechanism and regulation. Nature, 497(7448), 217-223. [Link]

  • Zask, A., et al. (2009). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Journal of Medicinal Chemistry, 52(24), 7942-7945. [Link]

  • Bioinformatics Review. (2019). Vina output analysis using Discovery Studio visualizer. [Link]

  • ResearchGate. (n.d.). Structures of various mTOR inhibitors. [Link]

  • Artsin, D. V., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences, 23(18), 10834. [Link]

  • Scribd. (n.d.). Autodock_Vina Protocol. [Link]

  • Wang, Y., & Bryant, S. H. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of computer-aided molecular design, 30(5), 415–424. [Link]

  • Patel, R. K., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers, 17(5), 759. [Link]

  • YouTube. (2019). Drug - Target Docking & Results Analysis Using PyRx - Vina, DS & PyMol | P1. [Link]

  • PLOS One. (2024). Computational screening of natural inhibitors against Plasmodium falciparum kinases: Toward novel antimalarial therapies. [Link]

  • National Center for Biotechnology Information. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. [Link]

  • ResearchGate. (2009). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. [Link]

  • RCSB PDB. (2022). 8ERA: RMC-5552 in complex with mTORC1 and FKBP12. [Link]

  • MDPI. (2023). Overview of Research into mTOR Inhibitors. [Link]

  • ResearchGate. (2023). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. [Link]

  • RCSB PDB. (2020). 6ZWM: cryo-EM structure of human mTOR complex 2, overall refinement. [Link]

  • Yang, H., et al. (2013). mTOR kinase structure, mechanism and regulation by the rapamycin-binding domain. Nature, 497(7448), 217-23. [Link]

  • PubMed. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. [Link]

  • AutoDock Vina. (n.d.). AutoDock Vina Documentation. [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. [Link]

  • YouTube. (2025). How to Visualize Molecular Docking Results in Discovery Studio | Publication-Ready Images. [Link]

  • MDPI. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. [Link]

  • YouTube. (2024). How to Perform Molecular Docking with AutoDock Vina. [Link]

  • Eagon Research Group. (n.d.). Vina Docking Tutorial. [Link]

  • ResearchGate. (2023). Is it possible to open Swissdock results in Discovery studio visualizer for ligand interactions?. [Link]

  • MedCrave online. (2017). Molecular docking and pharmacokinetic of highly specific novel pan-mtor inhibitors against solid tumors. [Link]

  • In silico investigation to select the most fitting mTOR inhibitors using AutoDock Vina. (2020). Journal of Physics: Conference Series, 1530, 012069. [Link]

Sources

Navigating the Chiral Landscape: A Comparative Analysis of (5S)- and (5R)-5-benzylmorpholin-3-one Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers and drug development professionals on the stereospecific properties and pharmacological significance of 5-benzylmorpholin-3-one enantiomers.

The principle of chirality is a cornerstone of modern pharmacology, dictating that the three-dimensional arrangement of atoms within a molecule can profoundly influence its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit widely divergent pharmacokinetic and pharmacodynamic profiles. This guide delves into the comparative efficacy of the (5S) and (5R) enantiomers of 5-benzylmorpholin-3-one, a heterocyclic compound of interest in medicinal chemistry. While direct, publicly available comparative studies on these specific enantiomers are not extensively documented, this guide synthesizes the foundational principles of stereoisomerism in drug action and outlines the established experimental methodologies required to perform such a comparison, drawing upon analogous studies of other chiral morpholine derivatives.

The Critical Role of Stereochemistry in Drug Efficacy

The differential effects of enantiomers in a biological system arise from the chiral nature of their targets, such as enzymes and receptors.[1] These biological macromolecules are themselves chiral, composed of L-amino acids and D-sugars, creating stereospecific binding pockets. Consequently, one enantiomer may fit perfectly into a binding site and elicit a desired therapeutic response, while its mirror image may bind with lower affinity, be inactive, or even produce off-target effects or toxicity.[1] The infamous case of thalidomide, where one enantiomer was sedative and the other teratogenic, serves as a stark reminder of the importance of studying individual stereoisomers.

The separation and individual testing of enantiomers are therefore not merely academic exercises but crucial steps in drug development.[1] Regulatory bodies worldwide now often require the characterization of single enantiomers for new chiral drugs.

Establishing a Framework for Comparative Efficacy Analysis

To rigorously compare the efficacy of (5S)-5-benzylmorpholin-3-one and its (5R) counterpart, a multi-faceted experimental approach is necessary. This involves chiral separation, confirmation of absolute stereochemistry, and a suite of in vitro and in vivo assays tailored to the hypothesized biological target.

Experimental Workflow: From Racemate to Stereospecific Activity

The logical flow for investigating the differential efficacy of the 5-benzylmorpholin-3-one enantiomers is outlined below. This workflow ensures the generation of robust and reliable data to inform drug development decisions.

G cluster_0 Chiral Separation & Characterization cluster_1 In Vitro Efficacy Assessment cluster_2 In Vivo Evaluation Racemate Racemic 5-benzylmorpholin-3-one Separation Chiral HPLC or SFC Racemate->Separation Enantiomers (5S)-enantiomer (5R)-enantiomer Separation->Enantiomers Analytics Purity & Absolute Configuration (e.g., NMR, X-ray Crystallography) Enantiomers->Analytics Binding Receptor/Enzyme Binding Assays Analytics->Binding Functional Cell-Based Functional Assays (e.g., Reporter Gene, Second Messenger) Binding->Functional Toxicity Cytotoxicity Assays Functional->Toxicity PK Pharmacokinetic Profiling Toxicity->PK PD Pharmacodynamic/Efficacy Models PK->PD Tox In Vivo Toxicity Studies PD->Tox

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for assessing the selectivity of the novel small molecule, (5S)-5-benzylmorpholin-3-one. While the primary target of this compound is under investigation, its morpholine scaffold is prevalent in a multitude of kinase inhibitors. Therefore, we present a focused strategy for its cross-reactivity profiling against a panel of therapeutically relevant kinases and other key off-target classes. This document outlines detailed experimental protocols, data interpretation, and comparative analysis against hypothetical alternative compounds, offering a robust preclinical assessment of selectivity. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data crucial for advancing drug discovery programs.

Introduction: The Imperative of Selectivity in Drug Discovery

The journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges, a primary one being the potential for off-target effects.[1] These unintended interactions can lead to adverse drug reactions (ADRs) and are a significant cause of late-stage attrition in drug development.[2] Therefore, a thorough understanding of a compound's selectivity profile is not merely a regulatory requirement but a fundamental aspect of building a robust safety and efficacy profile.[3][4]

This guide will detail a strategic approach to the cross-reactivity profiling of (5S)-5-benzylmorpholin-3-one, providing researchers with the necessary protocols and analytical frameworks to de-risk this promising molecule.

Strategic Selection of a Cross-Reactivity Panel

A well-designed cross-reactivity panel is the cornerstone of a meaningful selectivity assessment. The selection of targets should be both broad enough to capture a wide range of potential off-target interactions and focused enough to provide therapeutically relevant information. For (5S)-5-benzylmorpholin-3-one, we propose a tiered approach:

  • Tier 1: Kinome-Wide Profiling: An initial broad screen against a large panel of kinases is essential to identify any significant off-target kinase activity.[10][13] This provides a comprehensive overview of the compound's behavior across the kinome.

  • Tier 2: Focused Kinase Panels: Based on the initial screen, a more focused panel of kinases that are structurally related to the primary target (or any identified potent off-targets) should be assembled for more detailed dose-response studies.

  • Tier 3: Non-Kinase Off-Target Panel: A selection of common off-target classes, such as G-protein coupled receptors (GPCRs), ion channels, and key metabolic enzymes, should be included to assess broader selectivity.[14][15]

Table 1: Proposed Cross-Reactivity Panel for (5S)-5-benzylmorpholin-3-one

Target ClassRepresentative TargetsRationale
Kinases Hypothetical Primary Target: Kinase X Establish on-target potency.
Kinase Family A (e.g., SRC, LCK, FYN)Assess selectivity within the primary target's family.
Kinase Family B (e.g., EGFR, HER2, VEGFR2)Evaluate potential for off-target effects on key growth factor signaling pathways.
Kinase Family C (e.g., CDK2, CDK4, CDK6)Screen for activity against cell cycle regulators.
Kinase Family D (e.g., p38α, JNK1, ERK2)Investigate modulation of stress-activated protein kinase pathways.
PI3K/AKT/mTOR Pathway (e.g., PI3Kα, AKT1, mTOR)Assess impact on a critical cell survival and proliferation pathway.
GPCRs Adrenergic Receptors (α1, α2, β1, β2)Common off-targets for small molecules, with potential cardiovascular side effects.
Dopamine Receptors (D1, D2)Important for neurological function; off-target activity can lead to CNS side effects.
Serotonin Receptors (5-HT1A, 5-HT2A)Key targets in neuropsychiatry with a wide range of physiological effects.
Enzymes Cytochrome P450 Isoforms (e.g., CYP3A4, CYP2D6)Assess potential for drug-drug interactions and metabolic liabilities.
hERG Ion ChannelCritical for cardiac safety; inhibition can lead to life-threatening arrhythmias.

Experimental Methodologies for Robust Cross-Reactivity Profiling

The choice of assay technology is critical for generating high-quality, reproducible data. The following protocols are recommended for the comprehensive profiling of (5S)-5-benzylmorpholin-3-one.

In Vitro Kinase Inhibition Assays

Radiometric and fluorescence-based assays are the gold standards for determining kinase inhibition.[16]

Protocol 1: Radiometric Kinase Assay (e.g., for Kinase X)

  • Reaction Setup: Prepare a reaction mixture containing the purified kinase, a specific peptide or protein substrate, and [γ-³³P]ATP in a suitable kinase buffer.

  • Compound Incubation: Add varying concentrations of (5S)-5-benzylmorpholin-3-one or control compounds to the reaction mixture.

  • Initiation and Incubation: Initiate the kinase reaction and incubate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding a high concentration of unlabeled ATP or a suitable stop solution.

  • Separation: Separate the phosphorylated substrate from the unreacted [γ-³³P]ATP using phosphocellulose filter plates.

  • Detection: Quantify the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

dot

cluster_workflow Radiometric Kinase Assay Workflow prep Reaction Preparation (Kinase, Substrate, [γ-³³P]ATP) add_cmpd Add Test Compound prep->add_cmpd incubate Incubate at 30°C add_cmpd->incubate terminate Terminate Reaction incubate->terminate separate Separate Substrate terminate->separate detect Scintillation Counting separate->detect analyze IC50 Determination detect->analyze

Caption: Radiometric Kinase Assay Workflow.

GPCR Binding Assays

Radioligand binding assays are a robust method for determining a compound's affinity for a specific GPCR.

Protocol 2: Radioligand Binding Assay (e.g., for Adrenergic Receptor α1)

  • Membrane Preparation: Prepare cell membranes expressing the target GPCR.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]-Prazosin for α1), and varying concentrations of (5S)-5-benzylmorpholin-3-one or control compounds in a binding buffer.

  • Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Detection: Add scintillation cocktail to the wells and quantify the bound radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the Ki value by fitting the competition binding data to the Cheng-Prusoff equation.

Enzyme Inhibition Assays

For metabolic enzymes like Cytochrome P450s, fluorescence-based assays are commonly employed.

Protocol 3: CYP3A4 Inhibition Assay

  • Reaction Setup: In a 96-well plate, combine recombinant human CYP3A4, a fluorescent substrate (e.g., 7-benzyloxy-4-(trifluoromethyl)-coumarin), and an NADPH-generating system.

  • Compound Incubation: Add varying concentrations of (5S)-5-benzylmorpholin-3-one or a known inhibitor (e.g., ketoconazole).

  • Initiation and Incubation: Initiate the reaction by adding the NADPH-generating system and incubate at 37°C.

  • Detection: Monitor the increase in fluorescence over time as the substrate is metabolized using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of reaction for each compound concentration and determine the IC50 value.

Comparative Data Analysis and Interpretation

To provide context for the cross-reactivity profile of (5S)-5-benzylmorpholin-3-one, it is essential to compare its activity with that of other relevant compounds. For this guide, we will use two hypothetical comparators:

  • Compound A: A known selective inhibitor of the hypothetical primary target, Kinase X.

  • Compound B: A known multi-kinase inhibitor with a broader spectrum of activity.

Table 2: Hypothetical Cross-Reactivity Data (IC50/Ki in nM)

Target(5S)-5-benzylmorpholin-3-oneCompound ACompound B
Kinase X 10 5 15
SRC>10,000>10,00050
LCK5,200>10,00075
EGFR>10,000>10,000200
VEGFR28,500>10,000150
CDK2>10,000>10,000500
p38α>10,000>10,0001,200
PI3Kα>10,000>10,000800
Adrenergic α1>10,000>10,000>10,000
Dopamine D2>10,000>10,000>10,000
CYP3A47,800>10,0009,500
hERG>10,000>10,000>10,000

Interpretation of Hypothetical Data:

Based on the data in Table 2, (5S)-5-benzylmorpholin-3-one demonstrates high potency for its hypothetical primary target, Kinase X, with an IC50 of 10 nM. Importantly, it exhibits a very clean off-target profile, with IC50 or Ki values greater than 10,000 nM for all other kinases, GPCRs, and the hERG channel tested. The weak inhibition of CYP3A4 at 7,800 nM suggests a low potential for metabolic drug-drug interactions.

In comparison, Compound A also shows high selectivity for Kinase X. Compound B, on the other hand, displays a broader kinase inhibition profile, which could lead to a wider range of biological effects and potential off-target toxicities.

dot

cluster_pathway Hypothetical Kinase X Signaling Pathway cluster_inhibition Inhibition ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor adaptor Adaptor Proteins receptor->adaptor kinaseX Kinase X adaptor->kinaseX Activation downstream Downstream Effector kinaseX->downstream Phosphorylation response Cellular Response (Proliferation, Survival) downstream->response compound (5S)-5-benzylmorpholin-3-one compound->kinaseX Inhibits

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of (5S)-5-benzylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the lifecycle of a chemical intermediate extends beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of (5S)-5-benzylmorpholin-3-one, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our approach is grounded in established safety protocols and regulatory standards, empowering researchers to manage this final step with confidence and precision.

Hazard Identification and Risk Assessment: Know Your Compound

(5S)-5-benzylmorpholin-3-one is a derivative of morpholine, a compound classified as a flammable liquid and corrosive.[1][2][3] The introduction of a benzyl group may alter its physical properties, but the underlying hazards associated with the morpholine ring should be considered. The US Occupational Safety and Health Agency (OSHA) classifies anhydrous morpholine as toxic by skin absorption and inhalation, corrosive, and a flammable liquid.[1]

Table 1: Inferred Hazard Profile of (5S)-5-benzylmorpholin-3-one

Hazard ClassDescriptionPrimary Precaution
Flammability Assumed to be a combustible liquid, similar to related compounds.[4]Keep away from heat, sparks, open flames, and other ignition sources.[3]
Corrosivity Potential to cause severe skin burns and eye damage, based on morpholine data.[1][5]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and eye protection.
Toxicity Potential for harm if swallowed, inhaled, or absorbed through the skin.[1][5]Handle in a well-ventilated area, preferably a chemical fume hood.[5]

It is imperative for researchers to consult the specific Safety Data Sheet (SDS) provided by the manufacturer of their (5S)-5-benzylmorpholin-3-one for the most accurate and detailed hazard information.[6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the potential hazards, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable. All handling and disposal procedures must be conducted with the following minimum PPE:

  • Eye Protection: Tightly fitting safety goggles and a face shield are essential to protect against splashes.[5]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required to prevent skin contact.[5] No single glove material offers universal protection, so it's crucial to select gloves rated for the specific chemical.[8]

  • Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect against contamination of personal clothing.

  • Respiratory Protection: If handling outside of a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator may be necessary.

Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of (5S)-5-benzylmorpholin-3-one waste must be conducted in accordance with federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[9][10] Laboratories are required to identify, classify, and properly manage their hazardous waste.[9]

The following workflow provides a general guideline. Always consult with your institution's Environmental Health and Safety (EHS) department for specific procedures and requirements.

Caption: Disposal workflow for (5S)-5-benzylmorpholin-3-one.

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate compliant disposal.[9]

  • Solid Waste: Contaminated items such as gloves, paper towels, and weighing paper should be collected in a designated, clearly labeled solid waste container.

  • Liquid Waste: Unused or waste solutions of (5S)-5-benzylmorpholin-3-one should be collected in a separate, compatible liquid waste container. Do not mix with incompatible chemicals.[11]

  • Sharps Waste: Contaminated needles, syringes, or broken glass must be disposed of in a designated sharps container.

All waste containers must be in good condition, compatible with the chemical, and kept closed when not in use.[8][11]

  • Each container must be labeled with the words "Hazardous Waste," the full chemical name "(5S)-5-benzylmorpholin-3-one," and the associated hazard warnings (e.g., flammable, corrosive, toxic).[12]

Laboratories can accumulate hazardous waste in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel.[12]

Hazardous waste must be disposed of through a licensed Treatment, Storage, and Disposal Facility (TSDF). Your institution's EHS department will coordinate the pickup and disposal of the waste. The preferred method for the disposal of morpholine and its derivatives is incineration, which may require nitrogen oxide emission controls to comply with environmental regulations.[1]

Emergency Procedures: Spill and Exposure Management

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

  • Alert personnel in the immediate area.

  • Ensure proper ventilation.

  • Wearing appropriate PPE, contain the spill with an inert absorbent material such as sand, earth, or vermiculite.[2] Do not use combustible materials like paper towels to absorb a flammable liquid.

  • Neutralization: For spills of morpholine, covering with sodium bisulfate to neutralize the product is a recommended step.[1] This may be applicable to its derivatives, but should be confirmed with your EHS department.

  • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[2][13]

  • Decontaminate the area with a suitable cleaning agent.

  • Evacuate the area immediately.

  • Alert your institution's emergency response team and EHS department.

  • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with soap and plenty of water for at least 15 minutes. Seek medical attention.[13]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.

Conclusion: A Commitment to Safety and Compliance

The responsible disposal of (5S)-5-benzylmorpholin-3-one is a reflection of a laboratory's commitment to a culture of safety. By understanding the hazards, utilizing appropriate protective measures, and adhering to established disposal protocols, researchers can ensure that the final step in the lifecycle of this chemical is conducted with the same rigor and precision as its synthesis and application. Always remember that these guidelines are a starting point; consultation with your institution's EHS department and adherence to local regulations are the ultimate authorities on safe and compliant chemical waste disposal.

References

  • Regulating Lab Waste Disposal in the United St
  • Regulations for Hazardous Waste Generated at Academic Labor
  • How to Safely Handle Dangerous Substances in the Workplace. OSHA.com.
  • What are the OSHA Requirements for Hazardous Chemical Storage?.
  • Lab Pack Management 101: Removal of Lab Waste in Schools and Labor
  • OSHA Hazard Communic
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Morpholine (HSG 92, 1995). Inchem.org.
  • OSHA Rules for Hazardous Chemicals. DuraLabel Resources.
  • MORPHOLINE - MsdsDigital.com.
  • Managing Hazardous Chemical Waste in the Lab.
  • Safe Disposal of 4-(6-Hydrazinylpyrimidin-4-yl)
  • Morpholine - Santa Cruz Biotechnology.
  • Morpholine - SAFETY D
  • 5-BenzylMorpholin-3-one - Safety D
  • SAFETY D

Sources

Navigating the Unseen: A Guide to Personal Protective Equipment for Handling (5S)-5-benzylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

In the fast-paced environment of drug discovery and development, the introduction of novel chemical entities like (5S)-5-benzylmorpholin-3-one presents both exciting opportunities and critical safety challenges. While comprehensive toxicological data for this specific compound is not yet widely available, a proactive and rigorous approach to safety is paramount. This guide, developed by synthesizing data from structurally similar compounds and established laboratory safety protocols, provides a detailed framework for the safe handling of (5S)-5-benzylmorpholin-3-one, ensuring the well-being of laboratory personnel and the integrity of research.

Hazard Analysis: A Precautionary Approach

Given the absence of a specific Safety Data Sheet (SDS) for (5S)-5-benzylmorpholin-3-one (CAS No. 101250-48-0)[1], a conservative risk assessment is necessary. By examining related morpholinone and benzyl-containing compounds, we can anticipate a potential hazard profile. Structurally similar compounds can be flammable, harmful if swallowed, toxic upon skin contact or inhalation, and may cause severe skin burns and eye damage[2]. Therefore, it is prudent to handle (5S)-5-benzylmorpholin-3-one as a substance with the potential for:

  • Acute Toxicity (Oral, Dermal, Inhalation): May be harmful or toxic if it enters the body.

  • Skin Corrosion/Irritation: Can cause skin irritation or burns upon contact.

  • Serious Eye Damage/Irritation: Poses a significant risk of serious injury to the eyes.

  • Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.

  • Unknown Long-term Effects: Due to its novelty, chronic health effects have not been determined.

This precautionary stance informs the stringent personal protective equipment (PPE) recommendations that follow.

The Core Ensemble: Your Primary Defense

A multi-layered PPE strategy is essential to minimize exposure through all potential routes—inhalation, dermal contact, and ocular exposure. The following table outlines the minimum required PPE for handling (5S)-5-benzylmorpholin-3-one in a laboratory setting.

PPE CategoryItemSpecificationsRationale
Eye and Face Protection Chemical Splash Goggles & Face ShieldANSI Z87.1 certified. Goggles must provide a complete seal around the eyes. A full-face shield should be worn over the goggles.Protects against splashes of liquids and airborne particles, which could cause serious eye damage, a known hazard for similar compounds[2][3].
Skin and Body Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Consider double-gloving for extended handling. Gloves must be tested against chemotherapy drugs (ASTM D6978) as a benchmark for handling potent compounds.Prevents skin contact, which can lead to irritation, burns, or systemic toxicity[2][3]. Double-gloving provides an extra layer of protection against tears and permeation.
Chemical-Resistant Gown or ApronDisposable, polyethylene-coated polypropylene or other laminate material. Must be long-sleeved with tight-fitting cuffs.Protects the body from splashes and contamination of personal clothing[4]. Impervious materials prevent chemical seepage.
Full Body "Bunny Suit" CoverallsRecommended for large-scale operations or when there is a high risk of aerosolization.Offers head-to-toe protection, minimizing the risk of cross-contamination and exposure[5].
Shoe CoversDisposable, skid-resistant, and made of a material resistant to chemicals.Prevents the tracking of chemical contaminants out of the laboratory[5].
Respiratory Protection NIOSH-Approved RespiratorA fit-tested N95 respirator is the minimum requirement for handling powders. For procedures with a high potential for aerosol generation, a powered air-purifying respirator (PAPR) with an organic vapor cartridge is recommended.Protects against the inhalation of airborne particles or aerosols, which may be toxic or cause respiratory irritation[3][6].

Step-by-Step Protocols for Safe Handling

Adherence to standardized procedures is as critical as the selection of appropriate PPE. The following workflows are designed to guide the user through the safe handling of (5S)-5-benzylmorpholin-3-one.

Donning PPE: A Deliberate Sequence

Properly putting on PPE minimizes the risk of contamination.

Donning_PPE A Perform Hand Hygiene B Don Shoe Covers A->B C Don Inner Gloves B->C D Don Gown/Coveralls C->D E Don Outer Gloves D->E F Don Respirator E->F G Don Goggles F->G H Don Face Shield G->H

Caption: Sequential process for donning Personal Protective Equipment.

Doffing PPE: Preventing Self-Contamination

The removal of PPE is a critical step where cross-contamination can occur if not done correctly.

Doffing_PPE A Remove Shoe Covers B Remove Outer Gloves A->B C Remove Gown/Coveralls B->C D Perform Hand Hygiene C->D E Remove Face Shield D->E F Remove Goggles E->F G Remove Respirator F->G H Remove Inner Gloves G->H I Perform Thorough Hand Hygiene H->I

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5S)-5-benzylmorpholin-3-one
Reactant of Route 2
Reactant of Route 2
(5S)-5-benzylmorpholin-3-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.